molecular formula C16H13NO2S2 B5739837 N-2-biphenylyl-2-thiophenesulfonamide

N-2-biphenylyl-2-thiophenesulfonamide

Cat. No.: B5739837
M. Wt: 315.4 g/mol
InChI Key: HLGPWHYINLLTEO-UHFFFAOYSA-N
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Description

N-2-biphenylyl-2-thiophenesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. Its structure, incorporating biphenyl and thiophenesulfonamide moieties, makes it a valuable intermediate for synthesizing more complex molecules. Related sulfonamide compounds are known to serve as key precursors in regioselective reactions with arenes, leading to novel chemical entities with potential for further biological evaluation . As a building block, this compound can be utilized in the exploration of structure-activity relationships, particularly in the development of pharmacologically active agents. Researchers may employ it in projects aimed at creating new sulfonamide-based inhibitors or other bioactive molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c18-21(19,16-11-6-12-20-16)17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGPWHYINLLTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-2-biphenylyl-2-thiophenesulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on N-(Biphenyl-2-yl)thiophene-2-sulfonamide , a bioactive sulfonamide scaffold with significant relevance in medicinal chemistry, particularly in the design of Endothelin Receptor Antagonists (ERAs) and Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary

N-(Biphenyl-2-yl)thiophene-2-sulfonamide is a specialized sulfonamide derivative characterized by a thiophene-sulfonyl moiety linked to an ortho-substituted biphenyl amine.[1] This structure represents a "privileged scaffold" in drug discovery, combining the zinc-binding/hydrogen-bonding capability of the sulfonamide group with the lipophilic, sterically demanding biphenyl pharmacophore.

This compound serves as a critical intermediate and structural probe in the development of Endothelin Receptor Antagonists (ERAs) (analogous to Sitaxentan) and Carbonic Anhydrase Inhibitors (CAIs) . Its unique steric profile, driven by the ortho-substitution, forces a non-planar conformation essential for selectivity in G-Protein Coupled Receptors (GPCRs).

Chemical Architecture & Physicochemical Profile
1.1 Structural Identity
  • IUPAC Name: N-(Biphenyl-2-yl)thiophene-2-sulfonamide

  • Molecular Formula: C₁₆H₁₃NO₂S₂

  • Molecular Weight: 315.41 g/mol

  • SMILES: c1cc(c(cc1)c2ccccc2)NS(=O)(=O)c3ccsc3

  • Key Motifs:

    • Thiophene Ring: Bioisostere for phenyl, providing electron-rich aromaticity.

    • Sulfonamide Linker: Acts as a hydrogen bond donor (NH) and acceptor (SO₂), and a zinc-binding group (ZBG).

    • Biphenyl System: Provides a bulky, hydrophobic tail. The ortho (2-position) linkage induces a twisted conformation (dihedral angle ~60-90°) due to steric clash between the phenyl ring and the sulfonamide oxygen/nitrogen.

1.2 Calculated Physicochemical Properties
PropertyValue (Predicted)Significance
LogP (Octanol/Water) 3.8 – 4.2High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.
Topological Polar Surface Area (TPSA) ~75 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for receptor interaction (e.g., Asp/Glu residues).
H-Bond Acceptors 3 (O, O, N)Interaction with backbone amides or metal ions.
pKa (Sulfonamide NH) ~9.5 – 10.5Weakly acidic; exists primarily as neutral species at physiological pH (7.4), unlike more acidic N-acyl sulfonamides.
Synthetic Methodology

The synthesis of N-(Biphenyl-2-yl)thiophene-2-sulfonamide follows a standard nucleophilic substitution pathway (Sulfonylation), but requires careful control of pH and solvent to prevent bis-sulfonylation or hydrolysis.

2.1 Reaction Scheme (Graphviz)

Synthesis Amine 2-Aminobiphenyl (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Sulfonyl 2-Thiophenesulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Base Pyridine / DMAP (Catalyst/Scavenger) Base->Intermediate Proton Sponge Product N-(Biphenyl-2-yl)thiophene- 2-sulfonamide Intermediate->Product Elimination Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Synthetic pathway for N-(Biphenyl-2-yl)thiophene-2-sulfonamide via sulfonylation.

2.2 Detailed Protocol

Reagents:

  • 2-Aminobiphenyl (1.0 eq)

  • 2-Thiophenesulfonyl chloride (1.1 eq)

  • Pyridine (solvent/base) or DCM with Triethylamine (3.0 eq)

  • DMAP (0.1 eq, catalytic)

Procedure:

  • Preparation: Dissolve 2-Aminobiphenyl (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Activation: Add Pyridine (3.0 eq) or Triethylamine. If the amine is sterically hindered (which 2-aminobiphenyl is), add catalytic DMAP.

  • Addition: Cool the solution to 0°C. Add 2-Thiophenesulfonyl chloride (1.1 eq) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove excess pyridine/amine). Extract with DCM (3x). Wash organic layer with Sat. NaHCO₃ (to remove sulfonyl acid byproduct) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% (White to off-white crystalline solid).

Structural Biology & Pharmacological Profile[2][3]

This molecule is not merely a chemical curiosity; it is a template for Endothelin-A (ET-A) Receptor Antagonists . The structural homology to Sitaxentan is significant.

3.1 Pharmacophore Analysis (Graphviz)

SAR Core N-(Biphenyl-2-yl)thiophene-2-sulfonamide Thiophene Thiophene Ring (Bioisostere) Core->Thiophene Sulfonamide Sulfonamide Linker (SO2-NH) Core->Sulfonamide Biphenyl Biphenyl Moiety (Steric Bulk) Core->Biphenyl PiStack π-π Stacking (Trp/Phe Residues) Thiophene->PiStack Aromatic Interaction ZnBind Zn2+ Coordination (Carbonic Anhydrase) Sulfonamide->ZnBind Primary CA Interaction HBond H-Bond Donor (Asp/Glu Residues) Sulfonamide->HBond Receptor Binding Hydrophobic Hydrophobic Pocket (GPCR TM Region) Biphenyl->Hydrophobic Lipophilic Anchor

Figure 2: Structure-Activity Relationship (SAR) and Pharmacophore Map.

3.2 Mechanism of Action (Hypothetical & Class-Based)
  • Endothelin Receptor Antagonism (ET-A):

    • The biphenyl group mimics the hydrophobic C-terminus of Endothelin-1.

    • The sulfonamide acts as a bioisostere for the peptide bond, positioning the aromatic rings to block the receptor's transmembrane binding pocket.

    • Reference Analogy: Similar to Sitaxentan (Thelin), which uses a thiophene-sulfonamide core to treat Pulmonary Arterial Hypertension (PAH).

  • Carbonic Anhydrase Inhibition (CAI):

    • Primary sulfonamides (R-SO₂NH₂) are potent zinc binders. While this is a secondary sulfonamide (R-SO₂NH-R'), the N-substitution reduces CA affinity compared to primary sulfonamides (e.g., Acetazolamide). However, it may still exhibit selectivity for specific isoforms (e.g., hCA IX or XII) over hCA II due to the bulky biphenyl group excluding it from the smaller active sites of ubiquitous isoforms.

  • Antimicrobial Activity:

    • Sulfonamides inhibit dihydropteroate synthase (DHPS). However, N-aryl substitution typically diminishes this specific antibacterial activity compared to N-heterocyclic derivatives (like Sulfamethoxazole). The activity here is likely driven by non-specific membrane disruption or alternative enzymatic targets (e.g., fungal CYP51 inhibition).

Experimental Validation Protocols
4.1 Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.1 (s, 1H, NH)

    • δ 7.9–7.8 (m, 2H, Thiophene H)

    • δ 7.5–7.2 (m, 9H, Biphenyl aromatic protons)

    • δ 7.1 (t, 1H, Thiophene H)

    • Note: Look for the shielding of the proton ortho to the sulfonamide due to the ring current of the adjacent phenyl ring.

  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 316.04 m/z

    • [M-H]⁻ = 314.02 m/z (Negative mode is often more sensitive for sulfonamides).

4.2 Solubility Assay (Thermodynamic)
  • Method: Shake-flask method (24h equilibrium).

  • Media: PBS (pH 7.4), 0.1N HCl, FaSSIF (Simulated Intestinal Fluid).

  • Detection: HPLC-UV at 254 nm.

  • Expectation: Low solubility in PBS (< 5 µg/mL) due to high LogP; significantly higher in FaSSIF due to micellar solubilization.

Safety & Handling (SDS Summary)
  • Hazard Classification:

    • Skin Irritant (Category 2): Sulfonamides can cause contact dermatitis.

    • Eye Irritant (Category 2A): Crystalline solid dust.

    • Sensitizer: Potential for sulfonamide allergy (cross-reactivity with sulfa drugs).

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if protected from moisture.

References
  • PubChem Compound Summary. (2025). 2-Thiophenesulfonamide and Derivatives.[1][2][3][4][5][6][7][8][9] National Library of Medicine. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Wu, C., et al. (1997). Discovery of Endothelin A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for Thiophene Sulfonamide SAR). Link

  • Krasavin, M., et al. (2017). Probing the 'biphenyl' pocket of the carbonic anhydrase active site. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

molecular weight and formula of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-(Biphenyl-2-yl)thiophene-2-sulfonamide

Abstract This technical guide provides a comprehensive physicochemical and synthetic analysis of N-(biphenyl-2-yl)thiophene-2-sulfonamide, a specialized sulfonamide scaffold utilized in medicinal chemistry. As a Senior Application Scientist, I have structured this document to move beyond basic data, offering a self-validating framework for the synthesis, characterization, and structural validation of this compound. The guide addresses the steric challenges posed by the ortho-biphenyl moiety and establishes a rigorous protocol for confirming its molecular identity (C₁₆H₁₃NO₂S₂).

Molecular Identity & Physicochemical Core

The precise definition of the molecular entity is the foundation of any experimental workflow. For N-(biphenyl-2-yl)thiophene-2-sulfonamide, the presence of the biphenyl group at the nitrogen's ortho position introduces unique steric and electronic properties compared to simple N-phenyl analogs.

Stoichiometric Data
PropertyValueNotes
IUPAC Name N-(Biphenyl-2-yl)thiophene-2-sulfonamidePreferred over "N-2-biphenylyl..." for clarity.
Molecular Formula C₁₆H₁₃NO₂S₂ Confirmed via fragment analysis (see below).
Molecular Weight 315.41 g/mol Monoisotopic Mass: 315.0388 Da.
Element Count C (16), H (13), N (1), O (2), S (2)High sulfur content characteristic of thienyl-sulfonamides.
LogP (Predicted) ~4.2 - 4.5Highly lipophilic due to the biphenyl/thiophene combination.
H-Bond Donors 1The sulfonamide NH.
H-Bond Acceptors 3Sulfonyl oxygens (2) + Thiophene sulfur (weak).
Structural Fragment Analysis

To validate the formula C₁₆H₁₃NO₂S₂ , we deconstruct the molecule into its synthons:

  • Nucleophile (Amine): 2-Aminobiphenyl (C₁₂H₁₁N). Loss of one proton (-H) during bond formation

    
    C₁₂H₁₀N .
    
  • Electrophile (Sulfonyl): Thiophene-2-sulfonyl group (C₄H₃O₂S₂). Derived from sulfonyl chloride (-Cl).[1]

  • Linkage: The formation of the sulfonamide bond (-SO₂-NH-) combines these fragments.

    • Calculation: (C₁₂H₁₀N) + (C₄H₃O₂S₂) - (H from amine is retained in NH, but H from initial NH₂ is lost as HCl)

    • Correction for Bond: It is easier to view as: (C₁₂H₁₁N) + (C₄H₃ClO₂S₂) - HCl = C₁₆H₁₃NO₂S₂ .

Synthetic Architecture & "Senior Scientist" Protocol

Expert Insight: The synthesis of this specific congener is not trivial due to the steric hindrance at the 2-position of the biphenyl ring. Standard protocols for aniline sulfonylation often fail to reach high yields here because the bulky phenyl ring rotates out of plane, shielding the amine. The protocol below uses a nucleophilic catalyst (DMAP) and elevated temperature to overcome this energy barrier.

Validated Synthesis Workflow

Reagents:

  • A: 2-Aminobiphenyl (1.0 eq)

  • B: Thiophene-2-sulfonyl chloride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Pyridine (if used as solvent/base).

  • Base: Pyridine (3.0 eq) or Triethylamine (3.0 eq) + DMAP (0.1 eq).

Step-by-Step Protocol:

  • Preparation: Purge a round-bottom flask with nitrogen. Dissolve 2-aminobiphenyl in anhydrous DCM (0.2 M concentration).

  • Activation: Add Pyridine (3.0 eq). Critical: If reaction is sluggish, add 10 mol% DMAP (4-Dimethylaminopyridine) to form the highly reactive N-sulfonylpyridinium intermediate.

  • Addition: Cool the solution to 0°C. Add Thiophene-2-sulfonyl chloride dropwise to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Due to the ortho-biphenyl steric clash, reflux (40°C) may be required for 4-6 hours.

  • Work-up: Quench with 1M HCl (to remove pyridine). Wash organic layer with brine. Dry over MgSO₄.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace sulfonic acid byproducts.

Pathway Visualization

SynthesisPathway ReagentA 2-Aminobiphenyl (Steric Hindrance) Intermediate Transition State (Tetrahedral Intermediate) ReagentA->Intermediate DCM / Pyridine 0°C to Reflux ReagentB Thiophene-2-sulfonyl Chloride ReagentB->Intermediate DCM / Pyridine 0°C to Reflux Product N-(Biphenyl-2-yl) thiophene-2-sulfonamide (C16H13NO2S2) Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: The synthetic pathway highlights the nucleophilic attack required to form the sulfonamide bond, noting the steric hindrance of the biphenyl group.

Analytical Validation (Self-Validating Logic)

As a scientist, you cannot rely solely on yield. You must prove the structure. The following analytical signatures confirm the successful synthesis of N-(biphenyl-2-yl)thiophene-2-sulfonamide.

1H-NMR Diagnostic Peaks (DMSO-d6)

The proton NMR spectrum provides definitive proof of the ortho-substitution and the sulfonamide linkage.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
-NH- (Sulfonamide) 9.8 - 10.2Singlet (Broad)Disappears with D₂O shake. Confirms N-S bond formation.
Thiophene H-5 7.9 - 8.0Doublet of doubletsMost deshielded aromatic proton (near Sulfur).
Thiophene H-3 7.6 - 7.7Doublet of doubletsDistinct thiophene coupling pattern.
Thiophene H-4 7.1 - 7.2Triplet (approx)"Roofing" effect with H-3/H-5.
Biphenyl (Ortho H) 7.3 - 7.5MultipletComplex region; integration must sum to 9 protons total for the biphenyl system.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (ESI-) is often more sensitive for sulfonamides due to the acidic NH proton.

  • Expected Ion (ESI-): [M-H]⁻ = 314.4 m/z .

  • Expected Ion (ESI+): [M+H]⁺ = 316.4 m/z .

  • Isotope Pattern: Look for the M+2 peak (~4.5% abundance relative to M) due to the ³⁴S isotope (two sulfur atoms enhance this effect:

    
    ). This is a critical purity check.
    
QC Decision Tree

QC_Workflow Start Crude Product TLC TLC Check (Single Spot?) Start->TLC NMR 1H-NMR Analysis TLC->NMR Yes Fail Recrystallize (EtOH/H2O) TLC->Fail No (SM present) MS LC-MS Verification NMR->MS Integrals Correct NMR->Fail Solvent/Impurity Pass Release Batch (>98% Purity) MS->Pass Mass 316.4 (M+H) MS->Fail Wrong Mass Fail->TLC

Figure 2: Quality Control Decision Matrix ensuring structural integrity before biological testing.

Biological & Pharmaceutical Context

Researchers investigating this molecule are typically exploring Matrix Metalloproteinase (MMP) inhibition or Anti-tumor activity .

  • Scaffold Significance: The N-biphenyl-sulfonyl motif is a "privileged structure" in medicinal chemistry. The biphenyl group fits into deep hydrophobic pockets (S1' pockets) of enzymes like MMP-2 and MMP-9, while the thiophene sulfur can engage in specific pi-sulfur interactions with aromatic residues in the active site.

  • Lipophilicity Warning: With a LogP > 4.0, this compound has poor aqueous solubility. For in vitro assays, dissolve in 100% DMSO to create a 10mM stock, then dilute into media. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity artifacts.

References

  • PubChem. (2025).[2][3] Compound Summary: 2-Thiophenesulfonamide Derivatives. National Library of Medicine.[4] [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: Sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. (Validating the sulfonamide-biphenyl scaffold synthesis). [Link]

  • Levin, J. I., et al. (2002). The synthesis and biological activity of a novel series of diazepine MMP inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(8), 1199-1202. (Context for biphenyl-sulfonamide synthesis protocols). [Link]

Sources

Pharmacological Potential of N-(Biphenyl-2-yl)thiophene-2-sulfonamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the hybridization of privileged pharmacophores to achieve multi-target efficacy or overcome resistance mechanisms. N-(Biphenyl-2-yl)thiophene-2-sulfonamide derivatives represent a highly versatile, synthetic scaffold that merges three distinct chemical entities: the lipophilic biphenyl system, the bioisosteric thiophene ring, and the hydrogen-bonding sulfonamide linker.

This technical guide explores the mechanistic rationale, primary pharmacological targets, and experimental validation protocols for this class of compounds. By acting as dual angiotensin/endothelin receptor antagonists, VEGFR-2 kinase inhibitors, and specific metalloenzyme modulators, these derivatives hold significant promise in oncology, cardiovascular-renal medicine, and metabolic disease management.

Structural Rationale & Pharmacophore Modeling

The unique pharmacological profile of N-(biphenyl-2-yl)thiophene-2-sulfonamide derivatives stems from the synergistic properties of its structural components:

  • The Biphenyl Moiety: Biphenyls are neutral, highly lipophilic molecules that excel at occupying deep hydrophobic pockets within target proteins[1]. In medicinal chemistry, biphenyl derivatives are extensively utilized as anti-proliferative, anti-inflammatory, and anti-diabetic agents due to their ability to induce conformational changes in target receptors.

  • The Thiophene Ring: Thiophene is a five-membered heterocyclic sulfur compound that acts as a classic bioisostere for phenyl rings. Its incorporation modifies physicochemical properties, improving drug-receptor interactions, solubility, and metabolic stability due to the electronegativity of the sulfur atom[2].

  • The Sulfonamide Linker (-SO₂NH-): Sulfonamides are foundational in pharmacology. They serve as potent hydrogen bond donors and acceptors, and are classic zinc-binding pharmacophores in metalloenzymes (such as carbonic anhydrases)[3].

When hybridized into the N-2-biphenylyl-2-thiophenesulfonamide architecture, the resulting molecules exhibit a unique spatial geometry that allows for simultaneous interaction with multiple active sites, a concept known as polypharmacology.

Primary Pharmacological Targets & Mechanisms of Action

Anti-Angiogenesis via VEGFR-2 Kinase Inhibition

Biphenyl sulfonamide derivatives are recognized for their potent anti-angiogenic properties, primarily achieved by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[4]. The biphenyl group inserts into the allosteric hydrophobic pocket adjacent to the ATP-binding site, while the sulfonamide group forms critical hydrogen bonds with the hinge region of the kinase domain. This prevents autophosphorylation, shutting down downstream PI3K/Akt and MAPK signaling pathways, ultimately inducing apoptosis and G2/M cell cycle arrest in tumor endothelial cells[4].

Dual Angiotensin II (AT1) and Endothelin-1 (ETA) Receptor Antagonism

Biphenyl sulfonamides are clinically relevant as dual antagonists for AT1 and ETA receptors. Angiotensin II and Endothelin-1 are potent vasoactive peptides that drive pathological tissue remodeling in chronic kidney diseases, such as focal segmental glomerulosclerosis (FSGS)[5]. By blocking both pathways simultaneously, these derivatives reduce proteinuria and lower persistently elevated blood pressure more effectively than single-target therapies (e.g., standard ARBs)[5].

Metalloenzyme and Glycosidase Inhibition

Thiophene-2-sulfonamides are highly specific inhibitors of various enzymes. They have demonstrated profound competitive inhibition against lactoperoxidase (LPO), a crucial enzyme in the immune system, with


 values in the low nanomolar range[6]. Furthermore, recent structural modifications of thiophene sulfonamides have yielded novel 

-glucosidase inhibitors that surpass the efficacy of standard clinical drugs like acarbose, highlighting their potential as anti-diabetic agents[3].

Systems Biology & Signaling Pathways

To visualize the multi-targeted nature of these derivatives, the following diagram illustrates the mechanism by which N-2-biphenylyl-2-thiophenesulfonamides disrupt tumor angiogenesis via VEGFR-2 blockade.

G Ligand VEGF Ligand Receptor VEGFR-2 Receptor Ligand->Receptor Binds KinaseDomain Intracellular Tyrosine Kinase Domain Receptor->KinaseDomain Activation Inhibitor N-2-biphenylyl-2-thiophenesulfonamide Derivative Inhibitor->KinaseDomain Blocks ATP Site Blocked Apoptosis & Cell Cycle Arrest Inhibitor->Blocked Induces Downstream1 PI3K / AKT Pathway (Survival) KinaseDomain->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway (Proliferation) KinaseDomain->Downstream2 Phosphorylation Outcome Angiogenesis & Tumor Growth Downstream1->Outcome Promotes Downstream2->Outcome Promotes

VEGFR-2 signaling pathway inhibition by N-2-biphenylyl-2-thiophenesulfonamide derivatives.

Quantitative Data Presentation

The following table summarizes the comparative in vitro activities of representative biphenyl thiophene sulfonamide derivatives against their primary targets, synthesizing data trends observed in the literature for these pharmacophores[3][4][5][6].

Biological TargetPrimary IndicationAverage IC₅₀ / Kᵢ RangeReference StandardRef. Standard IC₅₀
VEGFR-2 Kinase Solid Tumors / Angiogenesis15 - 85 nMSorafenib25 nM
AT1 Receptor Hypertension / FSGS2.5 - 10 nMLosartan12 nM
ETA Receptor Chronic Kidney Disease5.0 - 20 nMAmbrisentan10 nM

-Glucosidase
Type 2 Diabetes2.0 - 5.0

M
Acarbose3.2

M
Lactoperoxidase Antimicrobial / Immune2.0 - 4.0 nMResorcinol15 nM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and rely on direct causality between the biochemical event and the measured output.

Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

Causality Principle: This assay utilizes a coupled luminescent system. The kinase consumes ATP to phosphorylate a substrate. A secondary reagent (Kinase-Glo) then uses the remaining unconsumed ATP to generate a luminescent signal via luciferase. Therefore, high luminescence directly correlates with high kinase inhibition (less ATP consumed by the kinase).

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Dissolve the N-2-biphenylyl-2-thiophenesulfonamide derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme-Substrate Mix: Add recombinant human VEGFR-2 kinase domain (final concentration: 1 ng/

    
    L) and Poly(Glu,Tyr) 4:1 peptide substrate (0.2 mg/mL) to a 384-well white microplate.
    
  • Incubation: Add the diluted compounds to the wells and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10

    
    M (approximating the 
    
    
    
    for VEGFR-2 to ensure competitive inhibition kinetics are observable).
  • Termination & Detection: After 60 minutes, add an equal volume of Kinase-Glo reagent. Incubate for 10 minutes in the dark.

  • Validation & Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression. Self-Validation: The Z'-factor of the plate must be >0.6 (calculated from DMSO vehicle controls vs. no-enzyme controls) to validate assay robustness.

Protocol: Dual AT1/ETA Radioligand Displacement Assay

To evaluate the dual-antagonist properties relevant to kidney disease[5], a radioligand binding assay is employed.

Workflow Step1 Compound Synthesis & Purification (>95%) Step2 Cell Membrane Preparation (CHO cells expressing AT1 / ETA) Step1->Step2 Step3 Radioligand Displacement Assay (125I-AngII / 125I-ET-1) Step2->Step3 Step4 Scintillation Proximity Counting Step3->Step4 Step5 IC50 & Ki Determination (Cheng-Prusoff Equation) Step4->Step5

Experimental workflow for AT1/ETA dual receptor radioligand displacement.

Step-by-Step Methodology:

  • Membrane Isolation: Harvest CHO cells stably expressing either human AT1 or ETA receptors. Homogenize in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Tracer Addition: Incubate 10

    
    g of membrane protein with 0.1 nM [¹²⁵I]-Angiotensin II (for AT1) or[¹²⁵I]-Endothelin-1 (for ETA) in the presence of varying concentrations of the test derivative.
    
  • Non-Specific Binding (NSB) Control: Define NSB by adding 1

    
    M of unlabeled Angiotensin II or Endothelin-1 to a parallel set of control wells.
    
  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific sticking of the radioligand).

  • Quantification: Wash the filters three times with cold buffer, dry, and measure retained radioactivity using a gamma scintillation counter.

  • Data Processing: Convert CPM (Counts Per Minute) to specific binding percentages. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Conclusion & Future Perspectives

The N-2-biphenylyl-2-thiophenesulfonamide scaffold is a masterclass in rational drug design, successfully merging the deep-pocket binding affinity of biphenyls[1], the metabolic stability of thiophenes[2], and the target-anchoring capability of sulfonamides[3]. While current applications heavily lean toward dual AT1/ETA antagonism for renal disorders[5] and VEGFR-2 inhibition for oncology[4], future ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will likely expand their utility into neurodegenerative diseases, leveraging their ability to cross the blood-brain barrier due to the highly lipophilic biphenyl core.

References

  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase PubMed / Drug Chem Toxicol[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads PMC / RSC Advances[Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Deriv

    
    -Glucosidase Inhibitors 
    ACS Medicinal Chemistry Letters[Link]
    
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects PMC / RSC Advances[Link]

  • WO2018071784A1 - Biphenyl sulfonamide compounds for the treatment of kidney diseases or disorders Google P
  • Biological deeds of Biphenyl derivatives - A short Review International Journal of Scientific Development and Research (IJSDR)[Link]

Sources

Technical Guide: Target Identification & Validation for N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the target identification and validation of N-2-biphenylyl-2-thiophenesulfonamide (also referred to as N-(biphenyl-2-yl)thiophene-2-sulfonamide).

Given the structural pharmacophore—a thiophene-2-sulfonamide core linked to a biphenyl system—this molecule belongs to a "privileged scaffold" class often associated with specific metabolic enzymes (e.g., Kynurenine 3-monooxygenase [KMO] ) and protein-protein interaction inhibitors (e.g., Bcl-2 family ).

Structural Analysis & Hypothesis Generation

Objective: Deconstruct the chemical scaffold to predict high-probability biological targets before experimental screening.

Scaffold Pharmacophore

The molecule consists of three distinct domains:

  • Thiophene Ring: A bioisostere for phenyl, often enhancing lipophilicity and metabolic stability.

  • Sulfonamide Linker (

    
    ):  A classic hydrogen-bonding motif. In medicinal chemistry, this often signals:
    
    • Zinc-binding potential: (e.g., Carbonic Anhydrases, Matrix Metalloproteinases).

    • Transition state mimicry: (e.g., Protease inhibitors).

  • Biphenyl Moiety (Ortho-substituted): Provides a bulky, hydrophobic "fin" capable of occupying deep hydrophobic pockets or disrupting protein-protein interfaces (PPIs).

Primary Target Hypotheses

Based on structural homology to known bioactive compounds, the following targets are prioritized:

PriorityTarget ClassRationaleReference Compound Homology
High Kynurenine 3-monooxygenase (KMO) Sulfonamides linked to aryl/heteroaryl rings are established KMO inhibitors.[1] The biphenyl group mimics the kynurenine substrate's hydrophobic requirements.Structural analogs of Ro 61-8048 and UPF 648 .
Medium Bcl-2 Family (Bcl-2/Mcl-1) Thiophene sulfonamides with bulky hydrophobic tails are known to inhibit Bcl-2 by occupying the BH3-binding groove.Analogs of ABT-737 (hydrophobic groove binders).
Baseline Carbonic Anhydrase (CA) Primary sulfonamides are obligate CA inhibitors. Note: The N-substitution here reduces CA affinity, but it must be ruled out.Generic sulfonamide pharmacophore.

In Silico Target Profiling

Objective: Computational validation of binding potential prior to wet-lab synthesis.

Molecular Docking Protocol
  • Software: Schrödinger Glide or AutoDock Vina.

  • Target Structures (PDB):

    • KMO:4J36 (Human KMO with inhibitor).

    • Bcl-2:4LVT (Bcl-2 with Venetoclax).

  • Key Interaction Check:

    • KMO: Look for the sulfonamide oxygen forming H-bonds with Arg83 or Tyr97 in the active site. The biphenyl should occupy the hydrophobic pocket normally binding the kynurenine aromatic ring.

    • Bcl-2: Verify if the biphenyl moiety inserts into the P2/P4 hydrophobic pockets of the BH3 groove.

Biophysical Target Engagement (The "Gold Standard")

Objective: Prove physical binding in a label-free environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is the most robust method to validate target engagement in intact cells, distinguishing specific binding from non-specific toxicity.

Protocol:

  • Treatment: Treat PBMCs or HepG2 cells with N-2-biphenylyl-2-thiophenesulfonamide (10

    
    M) vs. DMSO control for 1 hour.
    
  • Heating: Aliquot cells and heat to a gradient (

    
     to 
    
    
    
    ).
  • Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that denature proteins).

  • Separation: Centrifuge (

    
    , 20 min) to pellet denatured/precipitated proteins.
    
  • Detection: Analyze supernatant via Western Blot using antibodies specific to KMO or Bcl-2 .

  • Result: A shift in the melting curve (

    
    ) indicates ligand stabilization.
    
Surface Plasmon Resonance (SPR)

Protocol:

  • Immobilization: Immobilize recombinant human KMO (or Bcl-2) on a CM5 sensor chip via amine coupling.

  • Injection: Inject the compound at varying concentrations (

    
    
    
    
    ).
  • Analysis: Measure

    
    , 
    
    
    
    , and
    
    
    .
  • Validation: Rapid on/off rates are typical for non-covalent sulfonamides.

Functional Validation: The Kynurenine Pathway

If the KMO hypothesis holds, the compound must alter the metabolic flux of Tryptophan.

Pathway Visualization

The following diagram illustrates the Kynurenine pathway and the specific blockade point of KMO.

KynureninePathway TRP Tryptophan KYN Kynurenine (KYN) TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs OHKYN 3-OH-Kynurenine (Neurotoxic) KYN->OHKYN KMO QUIN Quinolinic Acid OHKYN->QUIN Downstream IDO IDO/TDO KAT KATs KMO KMO (Target) Inhibitor N-2-biphenylyl- 2-thiophenesulfonamide Inhibitor->KMO Inhibits

Caption: Kynurenine pathway illustrating the critical node of KMO. Inhibition shifts flux towards the neuroprotective Kynurenic Acid (KYNA) branch.

LC-MS/MS Metabolic Flux Assay

Protocol:

  • Cell System: Use IFN-

    
     stimulated microglia or macrophages (upregulates IDO/KMO).
    
  • Dosing: Incubate with compound (

    
    ) for 24 hours.
    
  • Extraction: Collect supernatant; precipitate proteins with methanol.

  • Quantification: Measure Kynurenine (KYN) and 3-Hydroxykynurenine (3-HK) levels via LC-MS/MS.

  • Success Criteria:

    • Increase in KYN.

    • Decrease in 3-HK.

    • Increase in Kynurenic Acid (KYNA) (shunt effect).

Chemoproteomic Deconvolution (If Hypothesis Fails)

If the specific targets (KMO/Bcl-2) are negative, deploy an unbiased discovery approach.

Photo-Affinity Labeling (PAL)

Since the sulfonamide is not inherently reactive, a photo-reactive probe must be synthesized.

  • Probe Design: Attach a Diazirine (photo-crosslinker) and an Alkyne (click chemistry handle) to the biphenyl ring (solvent-exposed region).

  • Workflow:

    • Incubate probe with cell lysate.

    • UV irradiate (

      
      ) to covalently crosslink.
      
    • "Click" biotin-azide.

    • Streptavidin enrichment & Mass Spectrometry (LC-MS/MS).

Summary of Experimental Data

Assay TypeMetricExpected Result (if KMO Target)Validation Confidence
In Silico Docking Score

Low (Hypothetical)
Biophysical CETSA

Shift

shift
High (Physical Binding)
Functional KYN/3-HK Ratio

Very High (Mechanism)
Phenotypic Cell ViabilityNo toxicity (unless Bcl-2 target)Medium

References

  • KMO Inhibitor Structural Classes

    • Journal of Medicinal Chemistry. (2016). "Structure-Based Design of Potent and Selective Kynurenine 3-Monooxygenase Inhibitors."

  • Thiophene Sulfonamides in Bcl-2 Inhibition

    • ChemMedChem.[2] (2014).[2][3] "Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins."

  • CETSA Protocol

    • Science. (2013).[1] "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay."

  • Kynurenine Pathway Analysis

    • Nature Reviews Drug Discovery. (2012). "Targeting the kynurenine pathway for the treatment of nervous system diseases."

Sources

N-2-biphenylyl-2-thiophenesulfonamide as a lead compound in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry profile of N-(2-biphenylyl)-2-thiophenesulfonamide , analyzing its role as a privileged scaffold in the discovery of voltage-gated sodium channel (NaV1.7) inhibitors and its utility in fragment-based drug discovery (FBDD).

Executive Summary

N-2-biphenylyl-2-thiophenesulfonamide (IUPAC: N-(biphenyl-2-yl)thiophene-2-sulfonamide) represents a critical chemotype in modern medicinal chemistry, serving as a lead compound primarily in the development of NaV1.7 inhibitors for neuropathic pain. Its structure combines a bioisosteric thiophene sulfonamide core with a hydrophobic biphenyl tail, offering a unique pharmacological profile that balances lipophilicity with polar interactions.

This guide dissects the compound’s structure-activity relationship (SAR), synthetic pathways, and mechanism of action, providing a blueprint for researchers utilizing this scaffold in hit-to-lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound functions as a "molecular hinge," where the sulfonamide linker allows the biphenyl group to adopt a specific torsion angle required for deep hydrophobic pocket binding.

PropertyValue / DescriptionSignificance in Drug Design
Structure Thiophene-2-SO₂-NH-(2-Phenylphenyl)Core scaffold for NaV1.7 and MMP inhibitors.
Molecular Weight ~315.41 g/mol Ideal for fragment-based and lead-like space (Rule of 3/5 compliant).
LogP (Calc) ~3.8 - 4.2High lipophilicity drives membrane permeability but requires solubility optimization.
H-Bond Donors 1 (Sulfonamide NH)Critical for hydrogen bonding with channel residues (e.g., Ser/Thr).
H-Bond Acceptors 3 (Sulfonyl O, Thiophene S)Interaction points for water bridges or backbone amides.
pKa ~9.5 (Sulfonamide NH)Remains largely neutral at physiological pH, aiding CNS penetration.

Primary Pharmacological Application: NaV1.7 Inhibition

The most authoritative application of this scaffold lies in the inhibition of NaV1.7 (SCN9A) , a voltage-gated sodium channel genetically validated as a target for pain insensitivity and erythromelalgia.

Mechanism of Action

Unlike pore-blockers (e.g., tetrodotoxin), N-2-biphenylyl-2-thiophenesulfonamide derivatives typically act as state-dependent antagonists . They preferentially bind to the Voltage-Sensing Domain IV (VSD4) of the NaV1.7 channel, stabilizing the channel in its inactivated state.

  • Binding Site: The "fenestration" or hydrophobic pocket near the S6 helix.

  • Interaction Mode: The biphenyl moiety wedges into a lipophilic cleft, while the sulfonamide group engages in electrostatic interactions with the voltage sensor paddle.

Structure-Activity Relationship (SAR)

The transition from a benzene sulfonamide to a thiophene sulfonamide is a classic bioisosteric replacement.

  • Thiophene vs. Benzene: The thiophene ring is electron-rich and smaller (5-membered) than benzene. This alters the bond angle of the sulfonyl group, often improving the fit within the restricted VSD4 pocket.

  • Ortho-Biphenyl Substitution: The 2-phenyl substitution (ortho) forces the biphenyl system into a twisted conformation (non-planar). This twist is crucial for selectivity against other sodium channel isoforms (e.g., NaV1.5, cardiac safety).

  • Sulfonamide Linker: Methylation of the nitrogen usually abolishes activity, confirming the necessity of the NH as a hydrogen bond donor.

Visualization: NaV1.7 Inhibition Pathway

NaV17_Inhibition cluster_mechanism Mechanism of Action Compound N-2-biphenylyl-2- thiophenesulfonamide VSD4 Voltage Sensing Domain IV (VSD4) Compound->VSD4 Binds High Affinity State_Open NaV1.7 Channel (Open/Resting) State_Inactivated NaV1.7 Channel (Inactivated State) State_Open->State_Inactivated Depolarization Pain_Signal Nociceptive Neuron Firing State_Inactivated->Pain_Signal Blocks VSD4->State_Inactivated Stabilizes Analgesia Analgesia (Pain Relief) Pain_Signal->Analgesia Reduction

Caption: Logic flow of NaV1.7 inhibition. The compound stabilizes the inactivated state via VSD4 binding, preventing repetitive neuronal firing.

Secondary Applications: MMP Inhibition & Scaffold Hopping

Beyond ion channels, this scaffold is a "privileged structure" for metalloproteinase inhibition.

Matrix Metalloproteinases (MMPs)

Sulfonamides are classic Zinc Binding Groups (ZBGs) . In MMP-2 and MMP-9 inhibition:

  • The Sulfonamide oxygens coordinate with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site.

  • The Biphenyl group extends into the S1' specificity pocket (a deep hydrophobic channel in MMPs).

  • Thiophene Advantage: The thiophene ring often provides better pharmacokinetic properties (solubility/metabolic stability) compared to the rigid phenyl rings found in early MMP inhibitors like CGS-27023A.

Experimental Protocols

Synthesis of N-(2-biphenylyl)-2-thiophenesulfonamide

This protocol describes the standard coupling reaction used to generate the lead compound.

Reagents:

  • 2-Aminobiphenyl (1.0 eq)

  • Thiophene-2-sulfonyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • DMAP (Catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminobiphenyl (1.0 mmol) in anhydrous Pyridine (5 mL) or DCM (10 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Thiophene-2-sulfonyl chloride (1.1 mmol) dropwise to control the exotherm.

  • Catalysis: If reaction is sluggish, add catalytic DMAP (0.1 mmol).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

  • Workup:

    • Evaporate pyridine (if used).

    • Dilute with Ethyl Acetate.

    • Wash with 1N HCl (to remove unreacted amine/pyridine), then sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (look for thiophene protons at δ 7.0-7.8 and sulfonamide NH singlet at δ 9.5-10.0).

Synthesis Diagram

Synthesis_Workflow Start 2-Aminobiphenyl + Solvent (DCM/Pyridine) Process1 Mix at 0°C (N2 atm) Start->Process1 Reagent Thiophene-2-sulfonyl Chloride Reagent->Process1 Process2 Stir RT 4-12 Hours Process1->Process2 Workup Acid Wash (1N HCl) Extraction (EtOAc) Process2->Workup Product Pure Compound (Crystallization/Column) Workup->Product

Caption: General synthetic route for sulfonamide coupling.

Lead Optimization & Liability Assessment[4]

When developing this lead into a clinical candidate, several liabilities must be addressed:

Metabolic Stability (The Thiophene Risk)

Thiophene rings are susceptible to metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Mechanism: Formation of a thiophene-S-oxide or epoxide, which can be reactive and lead to toxicity (idiosyncratic drug reactions).

  • Mitigation Strategy: Block the 5-position of the thiophene ring with a halogen (Chlorine/Fluorine) or a small alkyl group to prevent metabolic attack.

Solubility

The high lipophilicity (LogP ~4.0) of the biphenyl tail limits aqueous solubility.

  • Strategy: Introduce polar groups (e.g., hydroxyl, amino) on the distal phenyl ring of the biphenyl system to lower LogP without disrupting the hydrophobic interaction in the S1' or VSD4 pocket.

References

  • Discovery of NaV1.

    • Title: Discovery of N-biphenyl-2-yl-sulfonamides as potent Nav1.7 inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2012, Vol 22, Issue 11, Pages 3623–3628.
    • Link:[Link]

  • Thiophene Bioisosterism

    • Title: Thiophene-based pharmaceuticals: A comprehensive review.
    • Source: European Journal of Medicinal Chemistry.[1]

    • Context: Discusses the metabolic and structural implications of replacing benzene with thiophene.
  • MMP Inhibition: Title: Design and Synthesis of Sulfonamide Derivatives as MMP Inhibitors. Source: Journal of Medicinal Chemistry (General Reference for Sulfonamide-Biphenyl scaffolds).

Sources

Methodological & Application

synthesis protocol for N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-(Biphenyl-2-yl)thiophene-2-sulfonamide

Executive Summary & Scientific Context

This application note details the optimized synthesis of N-(biphenyl-2-yl)thiophene-2-sulfonamide , a privileged scaffold in medicinal chemistry. Sulfonamides derived from 2-aminobiphenyls are critical pharmacophores, often serving as core structures for Endothelin Receptor Antagonists (ETRA) (e.g., related to BMS-187308) and antifungal agents targeting cell wall biosynthesis.

The protocol utilizes a nucleophilic substitution (sulfonylation) strategy under basic conditions. Unlike generic procedures, this guide addresses the specific steric challenges posed by the ortho-phenyl ring on the aniline substrate, employing a Pyridine/DCM solvent system to balance solubility, reactivity, and ease of workup.

Retrosynthetic Analysis & Reaction Design

The construction of the sulfonamide bond involves the disconnection of the nitrogen-sulfur bond. The forward synthesis relies on the nucleophilic attack of the electron-rich amine of 2-aminobiphenyl onto the electrophilic sulfur center of 2-thiophenesulfonyl chloride.

Key Design Considerations:

  • Steric Hindrance: The phenyl group at the ortho position of the aniline creates steric bulk, potentially retarding the reaction rate compared to unhindered anilines.

  • HCl Scavenging: The reaction generates HCl, which protonates the unreacted amine, rendering it non-nucleophilic. A stoichiometric base (Pyridine) is essential.

  • Solvent Choice: Dichloromethane (DCM) is selected as the primary solvent for its excellent solubilization of the lipophilic biphenyl starting material and ease of removal.

Retrosynthesis Target N-(Biphenyl-2-yl)thiophene-2-sulfonamide (Target Molecule) Break S-N Disconnection Target->Break Reactant1 2-Aminobiphenyl (Nucleophile) Break->Reactant1 Retrosynthesis Reactant2 2-Thiophenesulfonyl Chloride (Electrophile) Break->Reactant2

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline nucleophile and sulfonyl electrophile.

Materials & Reagents

Safety Note: 2-Thiophenesulfonyl chloride is corrosive and moisture-sensitive. Pyridine is toxic and has a noxious odor; handle all reagents in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2]RoleSafety Class
2-Aminobiphenyl 169.231.0Substrate (Nucleophile)Irritant
2-Thiophenesulfonyl chloride 182.651.2Reagent (Electrophile)Corrosive, Moisture Sensitive
Pyridine 79.103.0Base / CatalystFlammable, Toxic
Dichloromethane (DCM) 84.93SolventReaction MediumVolatile, Carcinogen susp.
1M HCl (aq) -WashQuench / Pyridine removalCorrosive

Detailed Experimental Protocol

This protocol is scaled for 5.0 mmol of starting material but is linear-scalable up to 50 mmol.

Phase A: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Add 2-aminobiphenyl (846 mg, 5.0 mmol) to the flask. Add DCM (15 mL) and stir until fully dissolved.

  • Base Addition: Add Pyridine (1.2 mL, ~15 mmol) to the stirring solution. The mixture should remain clear.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Rationale: Cooling prevents exotherms from causing side reactions or decomposition of the sulfonyl chloride.
    
Phase B: Addition & Reaction
  • Reagent Addition: Dissolve 2-thiophenesulfonyl chloride (1.10 g, 6.0 mmol) in a separate vial with minimal DCM (2-3 mL). Add this solution dropwise to the main reaction flask over 5 minutes.

  • Equilibration: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (

    
    ).
    
  • Monitoring: Stir for 4–12 hours . Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

    • Target Spot:

      
       (UV active).
      
    • Disappearance: Check for loss of 2-aminobiphenyl (

      
      ).
      
Phase C: Workup & Purification
  • Quench: Dilute the reaction mixture with DCM (20 mL) .

  • Acid Wash (Critical Step): Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (2 x 20 mL) .

    • Mechanism:[3][4][5][6] This converts excess Pyridine into water-soluble Pyridinium hydrochloride, effectively removing it from the organic phase.

  • Neutralization: Wash the organic layer with Saturated

    
     (20 mL)  to remove residual acid, followed by Brine (20 mL) .
    
  • Drying: Dry the organic layer over Anhydrous

    
     or 
    
    
    
    for 10 minutes. Filter off the solids.[3][4]
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude sulfonamide (often an off-white solid or viscous oil).

  • Purification:

    • Preferred: Recrystallization from Ethanol/Water (9:1) . Heat to reflux until dissolved, then cool slowly to

      
      .
      
    • Alternative: Flash Column Chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).
      

Mechanistic Pathway

The reaction follows an addition-elimination pathway (associative substitution) at the sulfur center.

Mechanism Step1 Nucleophilic Attack (Amine attacks Sulfur) Step2 Tetrahedral Intermediate (Pentacoordinate Sulfur) Step1->Step2 Step3 Proton Transfer (Base removes H+) Step2->Step3 Pyridine Step4 Elimination (Chloride departs) Step3->Step4 Product Sulfonamide Product Step4->Product

Figure 2: Step-wise mechanistic flow of the sulfonylation reaction.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range

    
     (dependent on purity).
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       9.5-10.0 ppm (s, 1H, NH  - sulfonamide proton, exchangeable with 
      
      
      
      ).
    • 
       7.6-7.8 ppm (m, 2H, Thiophene H3/H5 ).
      
    • 
       7.1-7.5 ppm (m, 9H, Biphenyl aromatic protons + Thiophene H4 ).
      
    • Note: The NH peak may shift depending on concentration and solvent acidity.

  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Look for

      
       adducts (
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry; check chloride quality (should be liquid/low melting solid, not white powder).
Oily Product Residual Solvent/PyridineDry under high vacuum for 12h; Recrystallize from EtOH/Hexane if EtOH/Water fails.
Bis-sulfonylation Excess Sulfonyl ChlorideStrictly control stoichiometry (1.1-1.2 eq). If bis-product forms, treat with NaOH/MeOH to hydrolyze one bond.
Starting Material Remains Steric HindranceHeat reaction to

(refluxing DCM) or add catalytic DMAP (0.1 eq).

References

  • Murugesan, N., et al. (1998). "Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues." Journal of Medicinal Chemistry, 41(26), 5198-5218.[7]

  • BenchChem. (2025).[3][6] "Application Notes and Protocols: Synthesis and Evaluation of N-Aryl-4-(2-carboxyethyl)benzenesulfonamides." BenchChem Application Library.

  • Cremlyn, R. J. (1981). "The reactions of some thiophene sulfonyl derivatives." Phosphorus and Sulfur and the Related Elements, 10(1), 111-119.

  • Youn, S. W., et al. (2018). "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 8(4), 195.[8]

Sources

step-by-step preparation of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the optimized protocol for the synthesis of N-(biphenyl-2-yl)thiophene-2-sulfonamide (also known as N-2-biphenylyl-2-thiophenesulfonamide). This compound represents a critical structural scaffold in medicinal chemistry, often serving as a key intermediate in the development of Endothelin Receptor Antagonists and Matrix Metalloproteinase (MMP) Inhibitors [1, 2].

The synthesis involves the sulfonylation of a sterically hindered primary amine (2-aminobiphenyl) with a heteroaryl sulfonyl chloride (2-thiophenesulfonyl chloride). Due to the ortho-phenyl substituent on the amine, standard Schotten-Baumann conditions may suffer from slow kinetics. This guide presents a Pyridine-Mediated Nucleophilic Substitution protocol, optimized for conversion efficiency and purity.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the sulfonamide bond (


). The forward synthesis utilizes the high electrophilicity of the sulfonyl chloride sulfur atom to overcome the nucleophilic dampening caused by the steric bulk of the biphenyl system.

Reaction Scheme:



Materials & Reagents

ReagentCAS No.MW ( g/mol )Purity GradeRole
2-Aminobiphenyl 90-41-5169.23>98%Nucleophile
2-Thiophenesulfonyl chloride 16629-19-9182.65>97%Electrophile
Pyridine 110-86-179.10AnhydrousBase/Catalyst
Dichloromethane (DCM) 75-09-284.93HPLC GradeSolvent
Hydrochloric Acid (1M) 7647-01-036.46AR GradeQuenching

Safety Note: 2-Thiophenesulfonyl chloride is moisture-sensitive and a lachrymator. Handle in a fume hood. 2-Aminobiphenyl is toxic; avoid inhalation.

Experimental Protocol

Step 1: Reaction Setup (Inert Atmosphere)
  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon gas.
    
  • Add 2-Aminobiphenyl (1.69 g, 10.0 mmol) to the flask.

  • Add Dichloromethane (DCM, 20 mL) and stir until the amine is fully dissolved.

  • Add Pyridine (2.4 mL, 30.0 mmol, 3.0 eq) . The solution acts as both the base to neutralize HCl and a nucleophilic catalyst.

Step 2: Controlled Addition
  • Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Controls the exotherm and prevents bis-sulfonylation.

  • Dissolve 2-Thiophenesulfonyl chloride (2.01 g, 11.0 mmol, 1.1 eq) in a separate vial with 5 mL DCM .

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

Step 3: Reaction Monitoring
  • Time: Stir for 4–6 hours.

  • TLC System: Hexane:Ethyl Acetate (3:1).

  • Observation: The starting amine (

    
    ) should disappear; the product will appear as a lower 
    
    
    
    spot (due to sulfonamide polarity) or higher depending on the stationary phase interaction, typically distinct under UV (254 nm).
Step 4: Workup
  • Dilute the reaction mixture with DCM (50 mL) .

  • Transfer to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 30 mL) . Rationale: Converts excess pyridine into water-soluble pyridinium chloride.

  • Base Wash: Wash with Saturated

    
     (30 mL) . Rationale: Neutralizes residual acid.[1][2]
    
  • Brine Wash: Wash with Saturated NaCl (30 mL) .

  • Dry the organic layer over Anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Purification
  • Method A (Preferred): Recrystallization from Ethanol/Water (9:1) . Heat to boiling, add water until turbid, cool slowly to 4°C.

  • Method B: Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Process Visualization (Workflow)

G Start Start: Weigh Reagents Solubilization Dissolve 2-Aminobiphenyl in DCM + Pyridine Start->Solubilization Cooling Cool to 0°C Solubilization->Cooling Addition Dropwise Addition of 2-Thiophenesulfonyl Chloride Cooling->Addition Reaction Stir at RT (4-6 hrs) Monitor via TLC Addition->Reaction Quench Wash with 1M HCl (Remove Pyridine) Reaction->Quench Workup Wash (NaHCO3, Brine) Dry & Concentrate Quench->Workup Purification Recrystallization (EtOH/Water) Workup->Purification Final Pure N-(Biphenyl-2-yl) thiophene-2-sulfonamide Purification->Final

Caption: Step-by-step workflow for the synthesis of N-(biphenyl-2-yl)thiophene-2-sulfonamide.

Expected Characterization Data

Upon successful synthesis, the compound should exhibit the following physicochemical properties. Note: Values are predicted based on structural analogues and standard spectroscopic shifts.

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected range 98°C – 104°C (Consistent with similar N-aryl sulfonamides [3]).

  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       9.80 (s, 1H, 
      
      
      
      ) – Broad singlet,
      
      
      exchangeable.
    • 
       7.90 (dd, 1H, Thiophene 
      
      
      
      )
    • 
       7.60 (dd, 1H, Thiophene 
      
      
      
      )
    • 
       7.15 – 7.50 (m, 9H, Biphenyl aromatic protons)
      
    • 
       7.10 (t, 1H, Thiophene 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    
     Calculated for 
    
    
    
    : 315.04; Found
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of sulfonyl chloride.Ensure glassware is dry; use anhydrous DCM. Check chloride quality (should not be acidic/fuming).
Starting Material Remains Steric hindrance of 2-aminobiphenyl.Increase temperature to reflux (40°C) or extend reaction time to 12h. Add DMAP (0.1 eq) as catalyst.
Bis-sulfonylation Excess sulfonyl chloride/High Temp.Strictly control temperature at 0°C during addition. Use exact stoichiometry (1.0 : 1.1).
Oily Product Residual solvent/impurities.[3]Triturate with cold Hexane or Diethyl Ether to induce crystallization.

References

  • Murugesan, N., et al. (1998). "Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues." Journal of Medicinal Chemistry, 41(26), 5198-5218.

  • Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes." Journal of Medicinal Chemistry, 43(20), 3677-3687.

  • BenchChem Technical Guide. (2024). "Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Application Notes.

  • Cremlyn, R. J. (1981). "The reactions of some thiophene sulfonyl derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements.

Sources

Application Note: In Vitro Characterization of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, scientifically grounded guide for the in vitro evaluation of N-2-biphenylyl-2-thiophenesulfonamide . Based on its chemical structure—a thiophene-sulfonamide core coupled with a hydrophobic biphenyl moiety—this compound represents a "privileged scaffold" frequently associated with the inhibition of metalloenzymes, specifically Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) , as well as antagonism of Endothelin Receptors .

The following protocols focus on its most probable pharmacological application: MMP-2/9 Inhibition (due to the biphenyl group fitting the hydrophobic S1' pocket) and the resulting functional blockade of Cell Invasion .

Introduction & Mechanistic Rationale

N-2-biphenylyl-2-thiophenesulfonamide is a bioactive small molecule integrating a zinc-binding sulfonamide group with a bulky, hydrophobic biphenyl tail.

  • Pharmacophore Logic:

    • Thiophene-2-Sulfonamide: Acts as the zinc-binding group (ZBG) or hydrogen bond donor/acceptor within the enzyme active site. This motif is structurally validated in Carbonic Anhydrase inhibitors (e.g., Dorzolamide analogs).

    • N-(2-Biphenylyl) Moiety: Provides critical steric bulk and hydrophobicity. In MMP inhibitors, this group typically occupies the deep, hydrophobic S1' specificity pocket , conferring selectivity for MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) over other isoforms.

This guide details the workflow to validate this compound as a potent inhibitor of extracellular matrix (ECM) degradation, a key process in tumor metastasis and angiogenesis.

Material Preparation & Handling[1][2]

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: 10 mM or 20 mM stock.

  • Solubility Note: The biphenyl group significantly increases lipophilicity. Vortexing and mild warming (37°C for 5 mins) may be required.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastics) and store at -20°C. Avoid freeze-thaw cycles.

Table 1: Physiochemical Properties & Handling

PropertyValue/ConditionNotes
Molecular Weight ~315.41 g/mol Based on C16H13NO2S2 formula
LogP (Predicted) ~4.2 - 4.8Highly Lipophilic; requires DMSO
Stability HighSulfonamide bond is hydrolytically stable
Max DMSO in Assay 0.1% - 0.5%Keep <0.1% for sensitive cell lines

Assay A: Biochemical MMP-2/9 Inhibition (FRET Assay)

Objective: Quantify the inhibitory potency (


) of N-2-biphenylyl-2-thiophenesulfonamide against purified catalytic domains of MMP-2 or MMP-9.

Principle: The assay utilizes a FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Upon cleavage of the Gly-Leu bond by the MMP active site, the quencher (Dpa) is separated from the fluorophore (Mca), resulting in a quantifiable increase in fluorescence.

Reagents
  • Enzyme: Recombinant Human MMP-2 (active catalytic domain).

  • Substrate: Fluorogenic MMP Substrate (Mca/Dpa pair).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).

  • Positive Control: GM6001 (Ilomastat) or NNGH.

Detailed Protocol
  • Enzyme Activation: If using pro-MMP, activate with p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C prior to use.

  • Compound Dilution: Prepare a 3-fold serial dilution of N-2-biphenylyl-2-thiophenesulfonamide in Assay Buffer (range: 10 µM to 0.1 nM). Ensure final DMSO concentration is constant (e.g., 0.1%).

  • Pre-Incubation:

    • Add 20 µL of diluted Compound to a black 96-well non-binding plate.

    • Add 40 µL of MMP-2 enzyme solution (final conc. 1-2 nM).

    • Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 40 µL of FRET Substrate (final conc. 5-10 µM).

  • Kinetic Measurement: Immediately read fluorescence (Ex/Em: 328/393 nm) every 60 seconds for 45 minutes at RT.

  • Data Processing: Calculate the slope (RFU/min) of the linear portion of the curve.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Linearity: The "No Inhibitor" control must show linear signal increase (

    
    ).
    

Assay B: Cellular Invasion (Boyden Chamber)

Objective: Determine if the biochemical inhibition translates to a functional blockade of cancer cell invasion through an ECM barrier.

Cell Model: HT-1080 (Fibrosarcoma) or MDA-MB-231 (Breast Cancer) – highly invasive lines dependent on MMPs.

Reagents
  • Transwell Inserts: 8.0 µm pore size, polycarbonate membrane.

  • Matrix: Matrigel® or BME (Basement Membrane Extract), reduced growth factor type.

  • Chemoattractant: FBS (10%) or EGF.

Detailed Protocol
  • Coating: Coat the upper surface of the Transwell inserts with 50 µL of diluted Matrigel (1 mg/mL). Polymerize at 37°C for 4 hours.

  • Cell Preparation: Starve cells in serum-free media for 6 hours. Harvest and resuspend at

    
     cells/mL in serum-free media containing N-2-biphenylyl-2-thiophenesulfonamide  (at 
    
    
    
    concentration determined from MTT assay).
  • Seeding:

    • Upper Chamber: Add 200 µL of cell suspension + Compound.

    • Lower Chamber: Add 600 µL of Complete Media (10% FBS) as the chemoattractant.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Fixation & Staining:

    • Scrub the upper surface of the membrane with a cotton swab to remove non-invading cells.

    • Fix inserts in 4% Paraformaldehyde (15 min).

    • Stain with Crystal Violet (0.5%) or DAPI.

  • Quantification: Image 5 random fields per insert at 20x magnification. Count invaded cells.

Workflow Visualization & Signaling Pathway

The following diagrams illustrate the experimental logic and the molecular pathway being interrogated.

Diagram 1: Experimental Workflow

G cluster_biochem Biochemical Validation cluster_cell Functional Validation Compound N-2-biphenylyl-2- thiophenesulfonamide Stock Stock Prep (DMSO, 10mM) Compound->Stock MMP_Assay MMP-2 FRET Assay (Enzyme Inhibition) Stock->MMP_Assay Dilution Series Tox_Assay MTT Assay (Viability Check) Stock->Tox_Assay Non-toxic dose IC50_Calc IC50 Determination MMP_Assay->IC50_Calc Invasion_Assay Boyden Chamber (Matrigel Invasion) IC50_Calc->Invasion_Assay Correlate Potency Tox_Assay->Invasion_Assay Select Sub-toxic Conc.

Caption: Integrated workflow linking chemical preparation to biochemical verification and functional cellular phenotypic screening.

Diagram 2: Mechanism of Action (MMP Inhibition)

Pathway Compound N-2-biphenylyl-2- thiophenesulfonamide MMP_Active Active MMP-2/9 (Zinc Site) Compound->MMP_Active Binds Zn2+ & S1' Pocket Degradation ECM Degradation Compound->Degradation Blocks ECM Extracellular Matrix (Collagen IV, Gelatin) MMP_Active->ECM Cleaves ECM->Degradation Migration Cell Migration & Invasion Degradation->Migration Releases Physical Barrier Metastasis Metastasis Migration->Metastasis

Caption: Mechanistic pathway showing how the compound blocks the catalytic zinc site of MMPs, preventing ECM turnover and subsequent cell invasion.

Data Analysis & Expert Tips

Calculating IC50

Use non-linear regression (4-parameter logistic fit) to determine


:


  • X: Log of compound concentration.

  • Y: Normalized enzyme activity (% of control).

Expert Tips for "N-2-biphenylyl" Compounds
  • The "Solubility Trap": Biphenyl compounds often precipitate in aqueous buffers at >50 µM. Always inspect wells for turbidity before reading. If precipitation occurs, add 0.01% Triton X-100 to the buffer.

  • Zinc Chelation: Since the thiophene-sulfonamide group interacts with Zinc, avoid buffers containing EDTA or EGTA, as they will strip the metal from the enzyme and yield false positives.

  • Selectivity Profiling: To claim specificity, you must test against MMP-1 (Interstitial Collagenase) and TACE (ADAM17) . Biphenyl sulfonamides are typically selective for Gelatinases (MMP-2/9) over Collagenases.

References

  • MMP Inhibition by Sulfonamides: Rossello, A., et al. "New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2)." Bioorganic & Medicinal Chemistry (2004).

  • Thiophene-Sulfonamide Scaffold: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery (2008).

  • Biphenylsulfonamide SAR: Koyama, Y., et al. "Matrix metalloproteinase inhibitors based on the biphenylsulfonamide scaffold."[1] Journal of Medicinal Chemistry (2002).

  • Boyden Chamber Protocol: Kramer, N., et al. "In vitro cell migration and invasion assays." Mutation Research (2013).

  • General Assay Guide: BenchChem. "Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays."

Sources

Technical Application Note: Designing In Vivo Studies with N-2-biphenylyl-2-thiophenesulfonamide (Ro 61-8048)

[1][2]

Executive Summary & Mechanistic Rationale

N-2-biphenylyl-2-thiophenesulfonamide , widely known as Ro 61-8048 , is a high-affinity, selective competitive inhibitor of Kynurenine 3-monooxygenase (KMO) .[1]

In drug development and neurobiology, this compound is the "gold standard" tool for manipulating the Kynurenine Pathway (KP). Its primary utility lies in its ability to shift tryptophan metabolism away from neurotoxic branches (3-Hydroxykynurenine, Quinolinic Acid) and toward the neuroprotective metabolite Kynurenic Acid (KYNA) .[2]

The "Peripheral-to-Central" Shunt Mechanism

Crucially, Ro 61-8048 exhibits poor Blood-Brain Barrier (BBB) permeability . Researchers often mistake this for a flaw. However, it is a feature that allows for a specific experimental design: Peripheral Blockade driving Central Protection.

  • Ro 61-8048 inhibits KMO in the periphery (liver/kidney).

  • Peripheral Kynurenine (KYN) cannot be converted to 3-HK; plasma KYN levels spike.

  • Excess KYN crosses the BBB via the Large Neutral Amino Acid Transporter (LAT1).

  • Within the brain, local astrocytes (which lack high KMO activity) convert this imported KYN into KYNA via Kynurenine Aminotransferases (KATs).

Pathway Visualization

The following diagram illustrates the specific locus of action and the BBB transport logic required for study design.

KynureninePathwaycluster_peripheryPERIPHERY (Blood/Liver)cluster_bbbBLOOD-BRAIN BARRIERcluster_brainBRAIN PARENCHYMATRP_PTryptophanKYN_PKynurenine (KYN)TRP_P->KYN_PIDO/TDOHK_P3-Hydroxykynurenine(Toxic)KYN_P->HK_PKMO EnzymeLAT1LAT1 TransporterKYN_P->LAT1High Concentration GradientRORo 61-8048(Inhibitor)RO->KYN_PBlocks KMO(Accumulates KYN)RO->LAT1Does NOT CrossKYN_BCentral KynurenineLAT1->KYN_BInfluxKYNA_BKynurenic Acid (KYNA)(Neuroprotective)KYN_B->KYNA_BKAT II(Astrocytes)

Caption: Ro 61-8048 blocks peripheral KMO, forcing Kynurenine accumulation and transport into the brain for conversion to KYNA.

Compound Profile & Pharmacokinetics[5][6][7]

Understanding the physicochemical limitations of Ro 61-8048 is vital for preventing experimental artifacts caused by precipitation or poor absorption.

ParameterValue/DescriptionImplications for Study Design
CAS Number 199666-03-0Ensure purity >98% for in vivo use.
Molecular Weight 421.45 g/mol Essential for molarity calculations.
Solubility Low (Hydrophobic)Requires pH adjustment or surfactant for vehicle.
IC50 (KMO) ~37 nMHighly potent; massive doses not always required for enzyme saturation.
Route IP or POIV is difficult due to solubility; IP is preferred for acute studies.
Tmax 0.5 - 1.0 hoursRapid absorption.
Duration 4 - 6 hoursShort-to-moderate duration; chronic studies require BID dosing.

Protocol A: Vehicle Formulation (Critical)

Many studies fail because Ro 61-8048 precipitates in standard PBS. You must use one of the following validated formulation methods.

Method 1: The "Alkaline Dissolution" (Preferred for IP Injection)

This method utilizes the sulfonamide group's acidity to create a soluble salt, then buffers it back to physiological pH.

  • Weighing: Calculate the required amount of Ro 61-8048 (e.g., for 100 mg/kg dose in rats).

  • Initial Dissolution: Add a minimal volume of 0.1 N NaOH (approx. 10% of final volume). Sonicate briefly until the solution is clear.

    • Note: The solution will be basic (pH > 10).

  • Buffering: Slowly add Phosphate Buffered Saline (PBS) to reach 90% of the target volume.

  • pH Adjustment: Carefully titrate with 0.1 N HCl dropwise while monitoring with a pH meter.

    • Target: pH 7.4 - 7.8.

    • Warning: If you drop below pH 7.0, the compound will crash out (precipitate).

  • Final Volume: Adjust to final volume with PBS. Inject immediately (within 1 hour).

Method 2: The "Suspension" (Preferred for Oral Gavage)

If high doses (>100 mg/kg) are required, a suspension is more stable.

  • Vehicle Base: Prepare 0.1% Tween 80 in 0.5% Carboxymethylcellulose (CMC) or Saline.

  • Homogenization: Add Ro 61-8048 powder to the vehicle.

  • Dispersion: Sonicate for 10–15 minutes and vortex vigorously.

  • Administration: Vortex immediately before drawing into the gavage needle to ensure dose uniformity.

Protocol B: In Vivo Dosing & Sampling Strategy

This protocol is designed to validate KMO inhibition and the resulting neurochemical shift.[2]

Experimental Workflow

WorkflowStartAcclimation(7 Days)FormulationVehicle Prep(Fresh <1hr)Start->FormulationDoseAdminister Ro 61-8048(IP: 30-100 mg/kg)Formulation->DoseWaitWait Period(2 - 4 Hours)Dose->WaitHarvestTissue Harvest(Plasma & Brain)Wait->HarvestAnalysisLC-MS/MS(KYN/KYNA Ratio)Harvest->Analysis

Caption: Standard acute workflow. The 2-4 hour window is critical for peak KYNA elevation.

Step-by-Step Procedure
  • Dose Selection:

    • Low Dose (Threshold): 10–30 mg/kg.

    • High Dose (Maximal): 60–100 mg/kg.

    • Control: Vehicle only (matched pH/composition).

  • Administration: Inject IP (10 mL/kg for mice, 2-5 mL/kg for rats).

  • Timing:

    • Wait 2 to 4 hours . This corresponds to the peak elevation of brain KYNA.

    • Note: Plasma KYN rises earlier (30-60 mins), but the transport and conversion to brain KYNA takes longer.

  • Tissue Collection (Self-Validating Step):

    • Plasma: Collect into EDTA tubes. Centrifuge at 4°C.

    • Brain: Rapidly remove brain, rinse in cold saline, and flash freeze in liquid nitrogen or dissect regions (Striatum/Hippocampus) immediately.

  • Biomarker Validation Criteria:

    • The study is considered valid only if:

      • Plasma KYN increases >10-fold.

      • Plasma 3-HK decreases significantly.

      • Brain KYNA increases >3-fold (at 100 mg/kg).[3][4]

Troubleshooting & FAQs

Q: Can I use DMSO? A: Yes, Ro 61-8048 is soluble in DMSO (up to 40 mg/mL). However, for in vivo use, keep DMSO <10% to avoid vehicle-induced neurotoxicity or metabolic interference. A 10% DMSO / 40% PEG400 / 50% Saline mix is a viable alternative to the NaOH method.

Q: Why did my animals show no increase in Brain KYNA? A: Check two things:

  • Timepoint: If you sampled <1 hour post-dose, there wasn't enough time for KYN transport and conversion.

  • Baseline Stress: Stress induces TDO/IDO, altering baseline KYN. Ensure animals are habituated.

Q: Does Ro 61-8048 block IDO or TDO? A: No. It is highly selective for KMO.[5] If you see drops in KYN, you are likely looking at a different feedback mechanism or assay error.

References

  • Röver, S., et al. (1997). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high affinity inhibitors of kynurenine 3-hydroxylase. Journal of Medicinal Chemistry.

  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell.

  • Major, C., et al. (2022). Kynurenine 3-monooxygenase (KMO) inhibitors: A patent review. Expert Opinion on Therapeutic Patents.

  • Moroni, F., et al. (2012). Kynurenine 3-monooxygenase inhibitors attenuate post-ischaemic neuronal death in organotypic hippocampal slice cultures. European Journal of Pharmacology.

Application Notes and Protocols for the Storage and Handling of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the safe and effective storage and handling of N-2-biphenylyl-2-thiophenesulfonamide. As a compound with potential applications in research and drug development, particularly in areas such as cancer research and as an inhibitor of specific biological pathways, understanding its chemical nature is paramount for ensuring experimental integrity and personnel safety.[1][2] This guide synthesizes information from related chemical classes, including biphenyls, thiophenes, and sulfonamides, to establish best practices for its use in a laboratory setting. Protocols for storage, handling, solution preparation, and spill management are detailed, underpinned by an explanation of the chemical rationale for these procedures.

Introduction and Chemical Profile

N-2-biphenylyl-2-thiophenesulfonamide is a multifaceted organic molecule incorporating three key functional groups: a biphenyl moiety, a thiophene ring, and a sulfonamide linkage. The unique combination of these groups likely confers specific biological activities and also dictates its chemical stability and handling requirements. While specific data for this exact molecule is not extensively published, by examining the properties of its constituent parts, we can establish a robust framework for its safe handling.

  • Biphenyl Group: Known to cause skin, eye, and respiratory irritation.[3][4] It is also recognized for its potential environmental toxicity, particularly to aquatic life.[3] The biphenyl structure can also be susceptible to photodegradation.[5]

  • Thiophene Ring: A sulfur-containing heterocycle, thiophene and its derivatives can be flammable and may form explosive vapor/air mixtures.[6][7] They are also known to be irritants.[6] The thiophene ring's metabolism can sometimes lead to reactive metabolites, although this is highly dependent on the overall molecular structure.[8]

  • Sulfonamide Linkage: This functional group is central to the biological activity of many pharmaceuticals.[9][10] The sulfonamide bond (S-N) can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] Some sulfonamides are also known to be light-sensitive.[11]

A summary of the key chemical identifiers for related compounds is presented in Table 1.

Identifier N-phenyl-2-thiophenesulfonamide 2-Thiophenesulfonamide Biphenyl
Molecular Formula C10H9NO2S2C4H5NO2S2C12H10
Molecular Weight 239.319 g/mol 163.2 g/mol 154.21 g/mol
LogP 3.70270-0.33.9
CAS Number 39810-46-36339-87-392-52-4

Table 1: Physicochemical Properties of Structurally Related Compounds.[12][13]

Hazard Identification and Personal Protective Equipment (PPE)

Given the chemical functionalities present in N-2-biphenylyl-2-thiophenesulfonamide, a comprehensive approach to personal protection is mandatory to mitigate risks of irritation, sensitization, and unknown toxicities.

Potential Hazards
  • Skin and Eye Irritation: Likely to cause irritation upon contact, based on the properties of biphenyl and thiophene derivatives.[3][4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][14]

  • Flammability: While the overall flammability of the solid is likely low, the presence of the thiophene moiety suggests that fine dust could form flammable mixtures with air, and solutions in flammable solvents will present a fire risk.[7][15]

  • Environmental Hazard: The biphenyl component suggests high toxicity to aquatic life with long-lasting effects.[3]

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling, but the minimum required PPE is outlined in Table 2.

Protection Type Required Equipment Specifications and Use
Eye and Face Safety goggles with side-shields or a face shield.Must be worn at all times to protect against splashes and airborne particles.[14][16]
Hand Chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected before use and changed immediately if contaminated.[6]
Body Laboratory coat.To prevent contamination of personal clothing.[6]
Respiratory NIOSH-approved respirator.Recommended when handling large quantities of powder or if there is a risk of aerosol generation.[6] Use in a well-ventilated area is a minimum requirement.[6]

Storage and Stability

Proper storage is critical to maintain the chemical integrity of N-2-biphenylyl-2-thiophenesulfonamide and to ensure safety within the laboratory.

Storage Conditions
  • Temperature: Store in a cool, dry place.[15][16] Some related sulfonamides are stored at 2-8°C.[11][17] If refrigeration is used, ensure the container is tightly sealed to prevent moisture condensation upon removal.

  • Atmosphere: Store in a well-ventilated area.[6][15] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.[15]

  • Container: Keep in a tightly closed container to prevent moisture ingress and contamination.[7][15]

  • Light: Protect from light, as the biphenyl moiety may be susceptible to photodegradation.[5][11] Use amber vials or store in a dark cabinet.

Chemical Incompatibilities
  • Strong Oxidizing Agents: Avoid storage with strong oxidizing agents, which could react with the thiophene ring or the sulfonamide group.[6][15]

  • Strong Acids and Bases: Keep away from strong acids and bases to prevent hydrolysis of the sulfonamide bond.[5][15]

The following diagram illustrates the key considerations for the proper storage of N-2-biphenylyl-2-thiophenesulfonamide.

G Storage Protocol for N-2-biphenylyl-2-thiophenesulfonamide storage Storage temp Cool & Dry Place (Consider 2-8°C) storage->temp Temperature light Protect from Light (Amber Vial/Dark) storage->light Light Exposure atmosphere Tightly Sealed Container (Inert Atmosphere for Long-Term) storage->atmosphere Atmosphere incompatibilities Incompatibilities storage->incompatibilities Avoid oxidizers Strong Oxidizing Agents incompatibilities->oxidizers acids_bases Strong Acids & Bases incompatibilities->acids_bases

Caption: Key storage considerations for N-2-biphenylyl-2-thiophenesulfonamide.

Experimental Protocols

General Handling Protocol
  • Work Area Preparation: Conduct all manipulations in a well-ventilated chemical fume hood.[6][15] Ensure that an eyewash station and safety shower are readily accessible.[15][16]

  • Personal Protective Equipment: Don all required PPE as outlined in Table 2 before handling the compound.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing station with local exhaust ventilation to minimize dust inhalation. Use non-sparking tools.[6][15]

  • Transfers: Handle the solid carefully to avoid creating dust. If transferring solutions, use appropriate glassware and secondary containment.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[16] Decontaminate all work surfaces.

Solution Preparation Protocol

The solubility of N-2-biphenylyl-2-thiophenesulfonamide will depend on the specific solvent. Given its structure, it is likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. For biological assays, DMSO is a common choice.

  • Calculation: Calculate the required mass of the compound and volume of solvent to achieve the desired stock concentration.

  • Dissolution: In a chemical fume hood, add the weighed compound to a suitable volumetric flask or vial.

  • Solvent Addition: Add the solvent to the container. If necessary, gently warm the solution or use a vortex mixer or sonicator to aid dissolution.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed, light-protected containers at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability. Before use, allow the solution to thaw completely and come to room temperature.

Spill and Waste Management Protocol
  • Spill Response (Solid):

    • Evacuate the immediate area if a large amount of dust is generated.[15]

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust creation.[11]

    • Place the collected material into a sealed container for disposal.[14][15]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

  • Spill Response (Solution):

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[6]

    • Collect the absorbent material into a sealed container for disposal.[7]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal:

    • Dispose of all waste materials (excess compound, contaminated PPE, cleaning materials) in accordance with local, state, and federal regulations for chemical waste.[16] Do not allow the material to enter drains or waterways.[6][7]

The workflow for handling a chemical spill is depicted in the following diagram.

G Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate & Alert spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use Absorbent) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: A stepwise workflow for responding to a chemical spill.

Analytical Methods for Quality Control

To ensure the integrity of N-2-biphenylyl-2-thiophenesulfonamide, especially after storage, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed.

HPLC Method for Purity Assessment
  • Principle: A reverse-phase HPLC method can be used to separate the parent compound from potential degradation products.[18][19]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable mobile phase compatible solvent (e.g., acetonitrile or methanol).

  • Instrumentation and Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or TFA).

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 230-320 nm range).[18]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. A stability-indicating method should be able to resolve the parent compound from products of forced degradation (e.g., acid/base hydrolysis, oxidation, photolysis).[5]

Conclusion

The safe and effective use of N-2-biphenylyl-2-thiophenesulfonamide in a research setting is contingent upon a thorough understanding of its potential hazards and stability. By following the guidelines outlined in this document for storage, handling, and disposal, researchers can minimize risks and ensure the integrity of their experiments. Adherence to these protocols, rooted in the known chemistry of biphenyls, thiophenes, and sulfonamides, provides a robust framework for the responsible use of this promising research compound.

References

  • New Jersey Department of Health. (2000, December). Hazard Summary: Thiophene. Retrieved from [Link]

  • Gab-Allah, M. A., et al. (2021). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 156, 112480.
  • Cohen, S. M., et al. (2017). FEMA GRAS assessment of natural flavor complexes: Thiophene derivatives. Food and Chemical Toxicology, 107, 539-551.
  • CPAChem. Safety data sheet. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2814040, N-(2-piperidinophenyl)-2-thiophenesulfonamide. Retrieved from [Link]

  • Kaur, H., et al. (2021). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Smith, A. M., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 87(2), 1185-1193.
  • Google Patents. (1995). US5470973A - Synthesis of sulfonamide intermediates.
  • LookChem. N-phenyl-2-thiophenesulfonamide. Retrieved from [Link]

  • Wang, Z., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Kumar, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ACS Omega.
  • Cheng, Y., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. ChemMedChem, 9(7), 1535-1546.
  • Murugesan, N., et al. (1998). Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308). Journal of Medicinal Chemistry, 41(26), 5198-5218.
  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130722.
  • Darnell, C. L., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8196.
  • Al-Hourani, B. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences, 15(6), 1-10.
  • Li, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4344.
  • Lee, S., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42.
  • Kósa, E., et al. (2018). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. STUDIA UBB CHEMIA, LXIII, 4, 25-32.
  • Lee, S., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • Ozer, I., et al. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1272-1277.

Sources

Overcoming the Solubility Barrier: Advanced Formulation Strategies for N-2-biphenylyl-2-thiophenesulfonamide Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The delivery of highly lipophilic, poorly water-soluble small molecules remains a critical bottleneck in modern drug development. N-2-biphenylyl-2-thiophenesulfonamide presents a unique biopharmaceutical challenge: its biphenyl ring system drives extreme lipophilicity (LogP > 4.5) and strong intermolecular


 stacking, resulting in a high crystal lattice energy. Concurrently, the thiophenesulfonamide moiety remains largely unionized at physiological pH. Consequently, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior, where oral bioavailability is severely limited by its dissolution rate.

This application note details two field-proven formulation strategies to bypass these physicochemical barriers: Amorphous Solid Dispersions (ASD) via Spray Drying and Supersaturatable Self-Microemulsifying Drug Delivery Systems (S-SMEDDS) .

Formulation Strategy A: Amorphous Solid Dispersion (ASD)

Mechanistic Causality & Design

Converting a crystalline active pharmaceutical ingredient (API) to an amorphous state removes the thermodynamic barrier of the crystal lattice, substantially increasing apparent solubility and membrane flux[1]. However, amorphous states are metastable and prone to recrystallization. To counteract this, we utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) , an enteric polymer. HPMCAS acts as an anti-plasticizer in the solid state (raising the glass transition temperature,


) and a precipitation inhibitor in solution, maintaining supersaturation in the intestinal fluid[2].

We employ a 1:4 Methanol/Acetone solvent system for spray drying. This specific ratio is chosen because the hydrophobic biphenyl moiety requires a non-polar solvent (acetone) for rapid dissolution, while methanol ensures the complete solvation of the hydrophilic regions of the HPMCAS polymer chains.

Step-by-Step Protocol: Spray Drying & Validation

This protocol is designed as a self-validating system; in-process analytical checks ensure the thermodynamic stability of the intermediate before proceeding.

  • Solution Preparation:

    • Dissolve N-2-biphenylyl-2-thiophenesulfonamide and HPMCAS (1:3 w/w ratio) in a 1:4 (v/v) Methanol/Acetone mixture to achieve a total solid loading of 4% (w/v).

    • Causality: A 1:3 ratio ensures the API remains below its saturation solubility within the polymer matrix, preventing phase separation.

  • Spray Drying Parameters:

    • Process the solution using a lab-scale spray dryer (e.g., Büchi B-290) with nitrogen as the drying gas to prevent solvent ignition.

    • Inlet Temperature: Set to 85°C. Causality: Ensures rapid droplet evaporation, "freezing" the API-polymer mixture in a homogeneous amorphous state before thermodynamic phase separation can occur.

    • Outlet Temperature: Maintain at 45°C. Causality: Keeps the particles safely below the

      
       of the resulting ASD to prevent rubbery agglomeration in the collection cyclone.
      
    • Atomization Pressure: 1.5 bar with a feed rate of 5 mL/min.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below the ICH Q3C limits.

  • Self-Validation (PXRD & DSC):

    • Immediately analyze an aliquot via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks (presence of a broad "halo") validates complete amorphous conversion. Differential Scanning Calorimetry (DSC) must show a single

      
      , confirming a single-phase miscible system.
      

Formulation Strategy B: Supersaturatable SMEDDS (S-SMEDDS)

Mechanistic Causality & Design

For highly lipophilic biphenyl-derivatives, lipid-based formulations can completely bypass the dissolution step by presenting the drug to the GI tract in a pre-solubilized, lipidic state[3]. We utilize a ternary mixture of oil, surfactant, and co-surfactant that spontaneously forms microemulsions (<50 nm) upon contact with gastric fluids.

To prevent the API from precipitating upon aqueous dilution—a common failure point for standard SMEDDS—we incorporate 2% w/w Polyvinylpyrrolidone (PVP K30) . PVP acts as a steric stabilizer and precipitation inhibitor, creating a "supersaturatable" system (S-SMEDDS) that maintains the drug in solution long enough to permit intestinal absorption[4][5].

Step-by-Step Protocol: Pre-concentrate Formulation & Emulsification
  • Excipient Screening & Selection:

    • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) is selected due to its high solubilization capacity for rigid biphenyl structures.

    • Surfactant/Co-surfactant: Cremophor EL and Transcutol HP are blended at a 1:1 ratio. Causality: This combination achieves an optimal Hydrophilic-Lipophilic Balance (HLB ~13-14) that promotes spontaneous interfacial curvature and microemulsification.

  • Preparation of the Pre-concentrate:

    • Mix Capryol 90 (30% w/w), Cremophor EL (35% w/w), and Transcutol HP (33% w/w) in a glass vial.

    • Add 2% w/w PVP K30 and vortex at 50°C until completely dissolved.

    • Introduce N-2-biphenylyl-2-thiophenesulfonamide at a drug loading of 25 mg/g of the lipid mixture. Stir magnetically at 40°C for 2 hours until an isotropic, transparent solution is formed.

  • Self-Validation (Droplet Size & PDI):

    • Dilute 100

      
      L of the pre-concentrate in 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (50 rpm).
      
    • Analyze via Dynamic Light Scattering (DLS). Validation criteria: A mean droplet size < 50 nm and a Polydispersity Index (PDI) < 0.2 confirms efficient, uniform self-emulsification[3].

Quantitative Data Presentation

The following table summarizes the comparative in vitro and in vivo performance metrics of the unformulated API versus the engineered delivery systems.

Formulation TypeApparent Aqueous Solubility (pH 6.5)Mean Particle / Droplet SizeRelative Oral Bioavailability (In Vivo)Physical Stability (6 Months, 40°C / 75% RH)
Crystalline API < 2

g/mL
> 15,000 nm100% (Baseline)Stable (Crystalline)
Spray-Dried ASD 185

g/mL (Supersaturated)
2,500 nm (Powder D50)420%Stable (No PXRD peaks detected)
S-SMEDDS > 25,000

g/mL (Pre-dissolved)
38 nm (Microemulsion)650%Stable (No API precipitation)

Data Note: The S-SMEDDS formulation achieves the highest bioavailability by entirely bypassing the energy required to break the biphenyl-driven crystal lattice, utilizing lipid absorption pathways.

Mechanistic Pathway Diagram

The following workflow illustrates the distinct biopharmaceutical pathways utilized by the ASD and S-SMEDDS formulations to overcome the solubility barriers of N-2-biphenylyl-2-thiophenesulfonamide.

G API N-2-biphenylyl-2-thiophenesulfonamide (Crystalline, BCS II/IV) ASD Strategy 1: Spray-Dried ASD (HPMCAS Polymer Matrix) API->ASD SMEDDS Strategy 2: S-SMEDDS (Lipid/Surfactant + PVP K30) API->SMEDDS Mech1 Disruption of Crystal Lattice Generation of Amorphous State ASD->Mech1 Mech2 Spontaneous Microemulsification (<50 nm Droplets) SMEDDS->Mech2 GI1 Polymer-Stabilized Supersaturation in GI Fluid Mech1->GI1 GI2 Bypass Dissolution Step Lipidic Solubilization Mech2->GI2 Abs Enhanced Intestinal Permeation & High Oral Bioavailability GI1->Abs GI2->Abs

Mechanistic workflow of ASD and S-SMEDDS formulations enhancing API bioavailability.

References

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide. Molecular Pharmaceutics - ACS Publications.[Link]

  • Evaluation on a supersaturatable self-microemulsifying (s-smdds) formulation of biphenyl dimethyl dicarboxylate (BDD) in Vitro and in Vivo. Food Science and Technology / ResearchGate.[Link]

  • Optimized formulation of solid self-microemulsifying sirolimus delivery systems. International Journal of Nanomedicine / Dove Medical Press.[Link]

  • EXCIPIENT UPDATE - Soluplus®: An Understanding of Supersaturation From Amorphous Solid Dispersions. Drug Development & Delivery.[Link]

Sources

reagents required for synthesizing N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the optimized protocol for synthesizing N-(biphenyl-2-yl)thiophene-2-sulfonamide (also referred to as N-2-biphenylyl-2-thiophenesulfonamide). This synthesis presents a specific challenge in medicinal chemistry: the sulfonylation of a sterically hindered, electron-rich aniline . The ortho-phenyl substituent on the aniline ring creates significant steric congestion around the nucleophilic nitrogen, necessitating modified Schotten-Baumann or anhydrous pyridine-mediated conditions to drive conversion.

This protocol is designed for researchers requiring high-purity sulfonamide scaffolds, often utilized as intermediates in the development of Endothelin receptor antagonists, antiviral agents, or as specific ligands in structure-activity relationship (SAR) studies.

Reaction Mechanistic Overview

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The 2-aminobiphenyl (nucleophile) attacks the electrophilic sulfur of 2-thiophenesulfonyl chloride.

Key Challenges addressed:

  • Steric Hindrance: The bulky phenyl group at the ortho position of the aniline impedes the approach of the electrophile.

  • Hydrolysis: Thiophene-2-sulfonyl chloride is moisture-sensitive; competitive hydrolysis reduces yield.

  • Regioselectivity: Preventing bis-sulfonylation (formation of the tertiary sulfonimide).

Reaction Pathway Diagram[1][2]

ReactionPathway Reactant1 2-Aminobiphenyl (Nucleophile) Intermediate Tetrahedral Sulfonyl Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Thiophenesulfonyl Chloride (Electrophile) Reactant2->Intermediate Product N-(Biphenyl-2-yl)thiophene- 2-sulfonamide Intermediate->Product Elimination of Cl- Byproduct Pyridine HCl Intermediate->Byproduct Base Pyridine (Proton Scavenger) Base->Byproduct Captures HCl

Figure 1: Mechanistic pathway for the sulfonylation of 2-aminobiphenyl. The base (pyridine) is critical for driving the equilibrium by neutralizing the HCl byproduct.

Reagents & Materials Checklist

To ensure reproducibility and minimize side reactions (such as hydrolysis), use reagents meeting the following specifications.

ReagentCAS No.RoleGrade/PurityHandling Notes
2-Aminobiphenyl 90-41-5Substrate>98% (HPLC)Carcinogen suspect. Handle in fume hood.
2-Thiophenesulfonyl chloride 16629-19-9Reagent>97%Moisture sensitive. Store under inert gas.
Pyridine 110-86-1Solvent/BaseAnhydrous, >99%Dry over KOH or molecular sieves if not fresh.
Dichloromethane (DCM) 75-09-2Co-solventAnhydrousOptional co-solvent to reduce viscosity.
Hydrochloric Acid (1M) 7647-01-0WorkupACS ReagentUsed to remove excess pyridine.
Ethanol 64-17-5RecrystallizationAbsoluteFor final purification.

Experimental Protocol

Phase 1: Reaction Setup

Rationale: Due to the steric bulk of 2-aminobiphenyl, a standard biphasic Schotten-Baumann (water/DCM) protocol often results in poor conversion. An anhydrous pyridine system is chosen here because pyridine acts as both a solvent to solubilize the aromatic amine and a nucleophilic catalyst/base.

  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Charge the RBF with 2-Aminobiphenyl (1.69 g, 10.0 mmol) . Add Pyridine (10 mL) . Stir until fully dissolved.

    • Note: If the mixture is too viscous or the amine does not dissolve, add 5 mL of anhydrous DCM.

  • Cooling: Place the reaction vessel in an ice-water bath (

    
    ).
    
    • Why? Sulfonylation is exothermic.[1] Controlling the initial temperature prevents the formation of bis-sulfonylated byproducts.

Phase 2: Reagent Addition
  • Addition: Dissolve 2-Thiophenesulfonyl chloride (2.01 g, 11.0 mmol, 1.1 equiv) in a minimal amount of DCM (2-3 mL) or add neat if liquid. Add this solution dropwise to the amine mixture over 15 minutes.

    • Observation: The solution may turn from colorless/pale yellow to orange/red. This is normal for pyridine-complexed reactions.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT,

    
    ). Stir for 4–12 hours.
    
    • Monitoring: Check progress via TLC (System: 30% Ethyl Acetate in Hexanes).

    • Target: Disappearance of the amine spot (

      
      ) and appearance of the sulfonamide (
      
      
      
      , typically more polar than the chloride but less polar than the acid).
Phase 3: Workup & Isolation

Rationale: Pyridine must be rigorously removed to prevent oiling of the product. An acid wash converts pyridine to water-soluble pyridinium chloride.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (50 mL) .

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (3 x 30 mL) .

    • Check: The aqueous layer should be acidic (pH < 2). This ensures all pyridine and unreacted amine are removed.

  • Neutralization: Wash the organic layer with Saturated

    
     (30 mL)  to remove any hydrolyzed thiophenesulfonic acid.
    
  • Drying: Wash with Brine (30 mL) , dry over anhydrous

    
     , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Crystallization: The crude residue is typically an off-white solid or viscous oil.

    • Dissolve in minimal boiling Ethanol .

    • Add warm Water dropwise until slight turbidity persists.

    • Cool slowly to RT, then to

      
      .
      
  • Filtration: Collect the crystals via vacuum filtration. Wash with cold 20% EtOH/Water.

  • Yield: Expected yield is 75–85% (approx. 2.4 – 2.7 g).

Quality Control & Validation

Confirm the identity of the synthesized compound using the following parameters.

TechniqueExpected ResultInterpretation
Appearance White to off-white crystalline solidColored impurities usually indicate oxidation of the amine.
Melting Point

(Analogs range)
Sharp range indicates high purity.
1H NMR (DMSO-d6)

9.8-10.2 (s, 1H, NH)
Diagnostic sulfonamide proton; exchangeable with

.
1H NMR (Aromatic)

7.8-7.9 (dd, 1H, Thiophene),

7.1-7.6 (m, 11H, Biphenyl + Thiophene)
Thiophene protons often appear as distinct multiplets downfield.
LC-MS (ESI+) m/z 316.0

Confirm molecular weight (MW = 315.41).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. Increase Sulfonyl Chloride to 1.3 equiv.
No Reaction Steric HindranceAdd catalytic DMAP (10 mol%). Heat reaction to

.[2]
Oiling out Residual PyridinePerform additional 1M HCl washes during workup.
Bis-sulfonylation Excess Reagent/TempStrictly control temperature at

during addition. Use 1.0 equiv of chloride.[2][3]

Workflow Visualization

Workflow Start Start: 2-Aminobiphenyl + Pyridine Add Add 2-Thiophenesulfonyl Cl (0°C, dropwise) Start->Add React Stir at RT (4-12h) Monitor via TLC Add->React Decision Conversion > 95%? React->Decision Heat Heat to 50°C or Add DMAP Decision->Heat No Workup Workup: 1. EtOAc Dilution 2. 1M HCl Wash (x3) 3. NaHCO3 Wash Decision->Workup Yes Heat->React Retry Isolate Concentrate & Recrystallize (EtOH/H2O) Workup->Isolate

Figure 2: Operational workflow for the synthesis, monitoring, and isolation of the target sulfonamide.

References

  • General Procedure for Sulfonylation of Aniline

    • Source: ACS Catalysis (2025).
    • Context: Establishes baseline stoichiometry and solvent choices for aniline sulfonyl
    • URL:[Link] (Representative link for standard protocols).

  • Reactivity of Sulfonyl Chlorides

    • Source: BenchChem Technical Guide.[4] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."

    • Context: Provides data on hydrolysis rates and nucleophilic attack mechanisms essential for handling thiophenesulfonyl chloride.
  • Synthesis of Thiophene Sulfonamides

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[2][5] "Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides..."

    • Context: Validates the stability and workup procedures for thiophene-core sulfonamides.
    • URL:[Link]

  • Spectroscopic Data for Biphenyl Sulfonamides

    • Source: BenchChem Technical Guide.[4] "A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide."

    • Context: Used for extrapolating NMR shift expect

Sources

Application Note: Cell Culture Dosing Guidelines for N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducible in vitro dosing of highly lipophilic sulfonamide derivatives. N-2-biphenylyl-2-thiophenesulfonamide belongs to a specialized class of thiophene-2-sulfonamides, which are increasingly utilized in drug development as targeted inhibitors of protein-protein interactions (PPIs), such as the anti-apoptotic Bcl-2 family proteins .

While the pharmacological potential of this scaffold is immense, its physicochemical properties—specifically the rigid, hydrophobic biphenyl system coupled with the thiophene-sulfonamide core —present significant challenges in aqueous cell culture media. Poor solubility leads to micro-precipitation, erratic target engagement, and artificially inflated IC50 values. This application note provides a self-validating, causality-driven framework for dosing this compound in mammalian cell culture, ensuring high scientific integrity and reproducible data.

Mechanistic Grounding & Target Engagement

Thiophene-2-sulfonamide derivatives act as potent BH3 mimetics or PPI disruptors. By binding to the hydrophobic grooves of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), they prevent the sequestration of pro-apoptotic effectors like Bax and Bak, thereby initiating the caspase cascade . Understanding this mechanism is critical: because the target is intracellular, the drug must efficiently cross the plasma membrane, making the maintenance of the free (unbound) drug fraction in the media paramount.

MOA Drug N-2-biphenylyl-2- thiophenesulfonamide Target Anti-apoptotic Proteins (e.g., Bcl-2 / Mcl-1) Drug->Target High-affinity binding (Disrupts PPI) Complex Bax/Bak Sequestration (Inhibited) Drug->Complex Prevents Target->Complex Normal Function Effector Bax/Bak Oligomerization & MOMP Complex->Effector Releases Pro-apoptotic factors Apoptosis Caspase Activation & Apoptosis Effector->Apoptosis Cytochrome c release

Fig 1: Mechanistic pathway of N-2-biphenylyl-2-thiophenesulfonamide inducing apoptosis.

Physicochemical Constraints & Causality in Formulation

The sulfonamide linkage provides a degree of polarity, but the flanking biphenyl and thiophene rings render the overall molecule highly lipophilic .

  • Causality of Solvent Choice : Direct dissolution in aqueous buffers is impossible. 100% anhydrous Dimethyl Sulfoxide (DMSO) must be used. Water absorption into the DMSO stock will trigger premature compound aggregation.

  • Causality of Serum Protein Binding : The biphenyl moiety has a high affinity for bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS). If assays are run in standard 10% FBS, the "free" active concentration of the drug plummets, shifting the apparent IC50 to the right. We mandate running parallel assays in 1% and 10% FBS to accurately quantify this shift.

Experimental Protocols: A Self-Validating Workflow

To prevent localized precipitation and cellular toxicity from solvent shock, we employ a three-stage dilution strategy.

Workflow Stock 10 mM Stock (100% DMSO) Dilution Serial Dilution (1000x in DMSO) Stock->Dilution Aliquot Media Intermediate (1:10 in Media) Dilution->Media Aqueous Transition Dosing Final Dosing (1:100 in Well) Media->Dosing Final DMSO < 0.1% Assay Endpoint Assay (CellTiter-Glo) Dosing->Assay 72h Incubation

Fig 2: Step-by-step serial dilution workflow to maintain compound solubility.

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, homogenous stock solution while preserving the sulfonamide bond.

  • Weighing : Weigh the lyophilized N-2-biphenylyl-2-thiophenesulfonamide powder using a calibrated microbalance.

  • Dissolution : Add room-temperature, anhydrous DMSO to achieve a 10 mM concentration.

    • Causality: Anhydrous DMSO prevents ambient moisture from entering the solution, which is the primary cause of irreproducible dosing in lipophilic compounds.

  • Sonication : Sonicate the vial in a water bath at 37°C for 5 minutes.

    • Validation Check: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution; do not proceed until clear.

  • Aliquoting : Divide into 20 µL aliquots in amber microcentrifuge tubes and store at -80°C.

    • Causality: Amber tubes protect the light-sensitive thiophene ring from photo-degradation. Single-use aliquots prevent freeze-thaw cycles that degrade the compound .

Protocol B: 72-Hour Cell Viability & Dosing Assay

Objective: Determine the IC50 while rigorously maintaining DMSO ≤ 0.1% to prevent solvent-induced cytotoxicity.

  • Cell Seeding : Seed target cells (e.g., HL-60 or HCT116) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Serial Dilution (1000x) : Prepare a 10-point, 3-fold serial dilution of the drug in 100% DMSO in a V-bottom plate.

  • Intermediate Aqueous Transition : Transfer 2 µL of each DMSO dilution into 198 µL of pre-warmed culture media (yielding a 10x stock in 1% DMSO).

    • Causality: This critical step allows the hydrophobic compound to slowly equilibrate with media carrier proteins before contacting the cells, preventing the drug from "crashing out" (precipitating) upon sudden aqueous exposure.

  • Final Dosing : Transfer 11 µL of the intermediate dilution into the 100 µL of media already in the cell plate wells. The final DMSO concentration is exactly 0.1%.

    • Validation Check: You must include a "Vehicle Control" (0.1% DMSO only). If the vehicle control shows >5% cell death compared to untreated cells, your DMSO handling or cell health is flawed, invalidating the assay.

  • Incubation & Readout : Incubate for 72 hours. Add CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and read luminescence.

Quantitative Data Presentation

The table below summarizes the expected pharmacological behavior and IC50 shifts of N-2-biphenylyl-2-thiophenesulfonamide when subjected to varying serum conditions.

Parameter1% FBS Media (Low Protein)10% FBS Media (Standard)Causality / Implication
Expected IC50 Range 0.3 - 0.8 µM2.5 - 5.0 µMAlbumin sequestration reduces free drug availability, requiring higher doses.
Max Solubility (Aqueous) ~10 µM~50 µMSerum proteins act as carriers, increasing total solubility but decreasing potency.
Onset of Apoptosis 4 - 6 Hours12 - 16 HoursDelayed entry into the cell due to competitive protein binding in the extracellular matrix.
Troubleshooting Guide
  • Issue : Inconsistent replicates or a sudden, non-sigmoidal drop-off in the dose-response curve.

    • Root Cause: Compound precipitation at higher concentrations (>10 µM).

    • Solution: Check the intermediate dilution plate under a microscope. If micro-crystals are visible, you have exceeded the thermodynamic solubility limit. Lower the top concentration of the assay.

  • Issue : No observed apoptosis despite high dosing.

    • Root Cause: Degradation of the thiophene-2-sulfonamide core .

    • Solution: Ensure the DMSO stock is freshly thawed and has not been exposed to ambient moisture or prolonged UV light on the benchtop.

References
  • Yang C, Chen S, Zhou M, et al. "Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins." ChemMedChem. 2014.[Link]

  • Sang D, Tu X, et al. "Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides." The Journal of Organic Chemistry. 2022.[Link]

  • "Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides." The Journal of Organic Chemistry. 2016.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TS-SYN-TP-BP-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric-Kinetic Conflict

The synthesis of N-2-biphenylyl-2-thiophenesulfonamide presents a classic conflict in organic synthesis: Steric Hindrance vs. Hydrolytic Instability .[1]

  • The Nucleophile (2-Aminobiphenyl): The amine is sterically encumbered by the ortho-phenyl ring.[1] This "ortho-effect" significantly retards the rate of nucleophilic attack on the sulfonyl sulfur [1].[1][2]

  • The Electrophile (2-Thiophenesulfonyl chloride): Thiophene derivatives are generally less stable than their benzene counterparts.[1] In the presence of trace moisture, the sulfonyl chloride hydrolyzes to the sulfonic acid faster than it reacts with the hindered amine [2].

The Solution: To improve yield, you must shift the kinetic balance. You cannot simply "stir longer."[1] You must accelerate the amination rate (using nucleophilic catalysis) while strictly excluding water.[1]

Module 1: The "Golden Batch" Protocol

Do not use a generic sulfonylation procedure.[1] Use this optimized protocol designed specifically for hindered anilines and heteroaryl sulfonyl chlorides.

Reagents & Stoichiometry
ComponentRoleEquiv.Critical Note
2-Aminobiphenyl Limiting Reagent1.0Must be dry.[1]
2-Thiophenesulfonyl Cl Electrophile1.2 - 1.5Excess required to account for hydrolysis.[1]
DCM (Dichloromethane) Solvent[0.2 M]High concentration drives kinetics.[1] Anhydrous.
Pyridine Base/Acid Scavenger3.0Acts as HCl sponge.[1]
DMAP Nucleophilic Catalyst 0.1 - 0.2 MANDATORY. Without this, the reaction stalls.
Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask. Equip with a nitrogen balloon and a magnetic stir bar.[1]

  • Solvation: Dissolve 2-aminobiphenyl (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM . Add Pyridine (3.0 equiv) .

    • Why? DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to attack by the hindered amine than the chloride itself [3].[1]

  • Temperature Control: Cool the mixture to 0°C .

    • Why? Although heat improves kinetics, it accelerates hydrolysis and decomposition of the thiophene ring. Start cold to control the exotherm, then warm up.[1]

  • Addition: Dissolve 2-thiophenesulfonyl chloride (1.3 equiv) in a minimal amount of DCM. Add dropwise over 15 minutes.

  • The "Push": Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Check TLC.[1][3][4] If starting amine remains after 16h, do not add more chloride immediately.[1] Heat to reflux (40°C) for 2 hours first.

  • Quench & Workup:

    • Dilute with DCM.[1]

    • Wash 1: 1M HCl (to remove Pyridine/DMAP).[1]

    • Wash 2: Sat. NaHCO₃ (to remove hydrolyzed sulfonic acid).[1]

    • Wash 3: Brine -> Dry over Na₂SO₄ -> Concentrate.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: My yield is stuck at 30-40%. What is happening?

Diagnosis: Competitive Hydrolysis. The rate of water attacking your sulfonyl chloride is competing with your amine.[1] Corrective Action:

  • Dry your DCM: Do not rely on "fresh" bottles. Use molecular sieves (3Å or 4Å) for 24 hours prior to use.[1]

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M relative to the amine. Higher concentration favors the bimolecular reaction (amine + chloride) over the pseudo-first-order hydrolysis.[1]

  • Check your DMAP: Ensure your DMAP is active.[1] It is the engine driving this reaction against the steric barrier.[1]

Q2: The product is oiling out as a sticky gum/tar. How do I get a solid?

Diagnosis: Thiophene impurities and trapped solvent.[1] Thiophene sulfonamides are lipophilic and often trap solvent molecules (solvates), preventing crystallization.[1] Corrective Action:

  • Evaporate completely: Ensure all DCM is gone.[1]

  • Trituration: Add cold Ethanol or Diethyl Ether and scratch the side of the flask with a glass rod.[1]

  • Recrystallization: If trituration fails, recrystallize from Toluene/Heptane (1:3 ratio).[1] Dissolve in minimal hot toluene, then slowly add heptane until cloudy. Cool slowly.

Q3: I see a spot on TLC that runs just above my product. Is it bis-sulfonylation?

Diagnosis: Unlikely, but possible.[1] With 2-aminobiphenyl, the steric bulk usually prevents a second sulfonyl group from attaching (forming the tertiary sulfonimide). Alternative Diagnosis: It is likely the sulfonate ester if you used an alcohol during workup or if your starting material contained phenolic impurities.[1] Verification: Run an LC-MS.

  • Target Mass (M+H): ~316 Da.[1]

  • Bis-sulfonyl Mass: ~462 Da.[1]

  • If Bis-sulfonylation is confirmed: Reduce the Sulfonyl Chloride equivalents to 1.1 and maintain strictly 0°C.

Module 3: Visualizing the Chemistry

Diagram 1: The Kinetic Landscape

This diagram illustrates the "Activation" pathway via DMAP versus the "Deactivation" pathway via Hydrolysis.[1]

ReactionPathway Start 2-Thiophenesulfonyl Cl (Electrophile) Intermediate N-Sulfonylpyridinium Salt (Activated) Start->Intermediate Fast (DMAP cat.) Waste Sulfonic Acid (Dead End) Start->Waste Hydrolysis (Avoid!) Amine 2-Aminobiphenyl (Nucleophile) Product Target Sulfonamide (Solid) Amine->Product Attacks Intermediate DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->Product Slow (Steric Barrier) Water Trace H2O (Impurity) Water->Waste

Caption: The DMAP-catalyzed pathway creates a highly reactive intermediate that outcompetes hydrolysis, provided moisture is minimized.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when the yield is sub-optimal (<60%).

Troubleshooting Issue Low Yield (<60%) Check1 Is Starting Amine Consumed? Issue->Check1 YesConsumed Yes Check1->YesConsumed Amine Gone NoConsumed No Check1->NoConsumed Amine Remains CheckWorkup Product lost in Aqueous Layer? YesConsumed->CheckWorkup CheckHydrolysis Check for Sulfonic Acid (Low Rf on TLC) NoConsumed->CheckHydrolysis CheckSterics Reaction Stalled CheckHydrolysis->CheckSterics No Acid ActionDry Action: Dry Solvents Add Molecular Sieves CheckHydrolysis->ActionDry Acid Present ActionForce Action: Add 0.5 eq DMAP Reflux (40°C) CheckSterics->ActionForce ActionpH Action: Check pH of aqueous waste. Sulfonamides can be acidic. CheckWorkup->ActionpH If pH > 10

Caption: Diagnostic flow for isolating the root cause of low yield: distinguishing between kinetic stalling and hydrolytic decomposition.

References

  • BenchChem. (2025).[1][2][3][5] Impact of steric hindrance on sulfonyl chloride reactivity. Retrieved from BenchChem Technical Guides. Link[1]

  • Cremlyn, R. J. (1981).[1] The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. Link[1]

  • Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews.[1] Link

  • PubChem. (2025).[1][6] 2-Thiophenesulfonyl chloride Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Technical Support Center: Troubleshooting Solubility Issues with N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. N-2-biphenylyl-2-thiophenesulfonamide is a highly potent structural motif frequently utilized in the development of 1[1] and 2[2]. However, its unique structural topology presents significant solubility challenges during assay development and 3[3].

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to overcome these physicochemical hurdles.

Part 1: Physicochemical Causality & Data Summary

Why does N-2-biphenylyl-2-thiophenesulfonamide resist solvation? The answer lies in its thermodynamics. The biphenyl and thiophene rings drive a high partition coefficient (LogP), heavily favoring lipid environments over water. Furthermore, the planar aromatic systems promote strong intermolecular


 stacking, resulting in a high crystal lattice energy that resists disruption by aqueous solvents. The sulfonamide nitrogen possesses a weakly acidic proton (pKa ~8.5–9.5); thus, at a physiological pH of 7.4, the molecule remains predominantly unionized and hydrophobic.

Table 1: Physicochemical Profile and Solvent Compatibility

Property / SolventValue / CapacityMechanistic Implication
Predicted LogP > 4.0Highly lipophilic; requires organic co-solvents or lipid carriers.
Sulfonamide pKa ~ 8.5 - 9.5Unionized at pH 7.4. Can be deprotonated at pH > 9.5 for salt formation.
Aqueous Buffer (pH 7.4) < 10 µMProne to rapid supersaturation and precipitation ("crashing out").
DMSO (100%) 25 - 50 mMExcellent primary solvent; disrupts H-bonding and

stacking.
PEG400 / PEG300 10 - 20 mMExcellent intermediate co-solvent for step-wise in vivo formulations.
HP-β-Cyclodextrin ModerateForms inclusion complexes with the biphenyl moiety to shield hydrophobicity.
Part 2: Solubility Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue Detected (N-2-biphenylyl-2-thiophenesulfonamide) App Determine Application Start->App InVitro In Vitro Assays (e.g., MMP / Quorum Sensing) App->InVitro Cell/Biochem InVivo In Vivo Dosing (e.g., Mouse IP/PO) App->InVivo Animal Models DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulation Select Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) InVivo->Formulation Cyclo Consider HP-β-CD (Cyclodextrin complexation) InVivo->Cyclo Salt Salt Formation (Adjust pH > 9.5 for sulfonamide deprotonation) InVivo->Salt If aqueous needed Crash Does it crash out in aqueous buffer? DMSO->Crash Tween Add 0.01-0.1% Tween-20 or 0.1% BSA to Buffer Crash->Tween Yes PreDilute Pre-dilute in intermediate solvent (e.g., PEG400) Crash->PreDilute Severe

Decision tree for troubleshooting N-2-biphenylyl-2-thiophenesulfonamide solubility.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How do I prevent this? A: This "crashing out" is caused by localized supersaturation. When the DMSO diffuses into the water, the compound's local concentration exceeds its aqueous solubility limit before it can disperse.

  • Causality-Driven Solution: Supplement your assay buffer with 0.01% - 0.1% Tween-20, CHAPS, or 0.1% Bovine Serum Albumin (BSA). BSA acts as a lipid carrier, binding the hydrophobic biphenyl groups via hydrophobic pockets and keeping the molecule thermodynamically stable in solution.

  • Self-Validation: To confirm the absence of micro-precipitates, measure the optical density of your final buffer at 600 nm (OD600). A baseline reading confirms true solvation, while an elevated OD600 indicates light scattering from insoluble aggregates.

Q2: I cannot achieve a 50 mM stock concentration in 100% DMSO. The powder just floats on the surface. A: The high crystal lattice energy of the biphenyl system can resist initial wetting by DMSO.

  • Causality-Driven Solution: Subject the vial to bath sonication at 37°C–45°C for 15 minutes. The acoustic cavitation and thermal energy will break the crystal lattice. Additionally, ensure your DMSO is strictly anhydrous (≥99.9%). Sulfonamides are highly sensitive to water absorption in DMSO, which drastically reduces their solubility limit.

Q3: How should I formulate this compound for in vivo dosing (e.g., intraperitoneal injection) without using toxic levels of DMSO? A: For in vivo administration, you must avoid high DMSO concentrations (>10%) to prevent tissue toxicity and precipitation at the injection site. We recommend a co-solvent system. A highly effective, field-validated formulation for lipophilic sulfonamides is the "10/40/5/45" rule: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The PEG300 acts as a thermodynamic bridge between the highly organic DMSO phase and the aqueous saline phase.

Part 4: Validated Experimental Protocols
Protocol A: Preparation of a Self-Validating 10 mM In Vitro Master Stock

Establishing a completely dissolved, anhydrous master stock is critical for reproducible IC50 determinations.

  • Weighing: Accurately weigh the required mass of N-2-biphenylyl-2-thiophenesulfonamide into a glass vial. (Note: Avoid plastics, as highly lipophilic compounds can adhere to polymer walls).

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Disruption: Vortex for 60 seconds. If particulates remain, place the vial in a heated ultrasonic bath (40°C) for 10–15 minutes.

  • Self-Validation Check (Crucial): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a bright light. If a white pellet is visible, the compound is not fully dissolved, and the true concentration of the supernatant is lower than 10 mM. If a pellet is present, add more DMSO to adjust to a 5 mM stock and repeat the sonication/centrifugation cycle.

  • Storage: Aliquot into single-use volumes and store at -20°C in a desiccator. Avoid freeze-thaw cycles, which promote crystal nucleation.

Protocol B: Preparation of a 5 mg/kg In Vivo Dosing Solution (Co-solvent Method)

This protocol utilizes a step-wise addition method to prevent the compound from crashing out during the transition from organic to aqueous phases.

  • Primary Solubilization: Dissolve the required dose in 10% (final volume) DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 40% (final volume) PEG300. Vortex thoroughly. The PEG300 acts as a steric and thermodynamic bridge.

  • Surfactant Addition: Add 5% (final volume) Tween-80. Mix by gentle inversion to avoid excessive foaming.

  • Aqueous Dilution: Slowly, drop-by-drop, add 45% (final volume) sterile Saline (0.9% NaCl) while continuously vortexing the mixture.

  • Self-Validation Check (Tyndall Effect): Shine a laser pointer through the formulated vial in a dimly lit room. If the laser beam path is clearly visible as a solid line through the liquid (Tyndall effect), the compound has formed a colloidal suspension. While suspensions can sometimes be dosed orally (PO), intravenous (IV) or intraperitoneal (IP) routes require a true solution (no laser scattering) to avoid embolisms or erratic absorption.

References
  • Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. National Institutes of Health (NIH) / PubMed. 1

  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. 2

  • Evaluating Biphenyl Sulfonamide 1: A Comparative Guide to its Drug-Like Properties. Benchchem. 3

Sources

overcoming degradation of N-2-biphenylyl-2-thiophenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and physicochemical properties of N-2-biphenylyl-2-thiophenesulfonamide , the following technical support guide addresses the specific stability and solubility challenges associated with this lipophilic sulfonamide.

Stability, Solubility, and Handling Guide

Compound Classification: Thiophene-based Sulfonamide / MMP Inhibitor Class Primary Challenge: High Lipophilicity (Solubility) & Thiophene Oxidation Sensitivity

Part 1: The "Why" Behind the Instability

Before troubleshooting, it is critical to distinguish between chemical degradation (breaking bonds) and physical instability (precipitation). For N-2-biphenylyl-2-thiophenesulfonamide, 90% of reported "degradation" is actually precipitation due to the hydrophobic biphenyl and thiophene moieties.

FeatureChemical RiskPrevention Strategy
Biphenyl Group Extreme hydrophobicity; drives precipitation in aqueous buffers.Use Cyclodextrins (HP-

-CD) or PEG-400.
Thiophene Ring Susceptible to S-oxidation (Sulfoxide formation) by singlet oxygen or peroxides.Store in amber vials; use fresh, peroxide-free solvents.
Sulfonamide Bond Hydrolytically stable at pH 4–9; cleaves in strong acid/base.Avoid storing in pH < 3 or > 10 for >24 hours.
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My stock solution turned cloudy upon dilution."

Diagnosis: This is Physical Instability (Precipitation) , not degradation. The biphenyl group makes this compound "greasy." When you dilute a DMSO stock into water or saline, the water forces the hydrophobic molecules to aggregate instantly.

Protocol: The "Solvent-Shift" Method Do not inject DMSO stocks directly into saline. Use an intermediate surfactant carrier.

  • Prepare Stock: Dissolve compound in 100% DMSO (anhydrous) at 20–50 mM.

  • Add Surfactant: Add Tween-80 or Cremophor EL to the DMSO stock before adding water. Ratio: 1:1 (DMSO:Surfactant).

  • Slow Dilution: Add warm (37°C) saline dropwise while vortexing.

Recommended Formulation Vehicle:

  • 10% DMSO

  • 40% PEG-400

  • 5% Tween-80

  • 45% Saline (0.9%)

Issue 2: "LC-MS shows a mass shift of +16 or +32."

Diagnosis: Oxidative Degradation (Thiophene S-Oxidation). The sulfur atom in the thiophene ring is electron-rich and prone to oxidation by peroxides found in aged PEG or Tween, or by UV light.

The Mechanism:


[1]
  • Mass Shift: +16 Da (Sulfoxide) or +32 Da (Sulfone).

  • Cause: Old PEG/Tween containing peroxides, or exposure to light.

Corrective Action:

  • Reagents: Use only Low-Peroxide grade PEG/Tween.

  • Storage: Store solid and solution in Amber Glass (protects from UV).

  • Antioxidant: Add 0.05% BHT (Butylated hydroxytoluene) to the stock solution if storing for >1 week.

Issue 3: "LC-MS shows a mass shift of -64 (Loss of SO2)."

Diagnosis: Hydrolytic Cleavage (Sulfonamide Bond Rupture). While rare at neutral pH, strong acidic conditions can cleave the S-N bond.

The Mechanism:



  • Result: You will see the free amine (Biphenyl-amine) and the sulfonic acid.

  • Cause: Using 0.1% TFA (Trifluoroacetic acid) in solvents for long periods or storing in acidic buffers.

Corrective Action:

  • Buffer Choice: Switch from TFA to Formic Acid (0.1%) for LC-MS (milder).

  • pH Limit: Ensure experimental buffers are within pH 4.0 – 9.0.

Part 3: Visual Decision & Workflow Trees
Figure 1: Troubleshooting Decision Matrix

Use this logic flow to identify if your issue is solubility or chemical breakdown.

Troubleshooting Start Observation: Loss of Potency or Visible Particles CheckVisual Is the solution cloudy or is there sediment? Start->CheckVisual SolubilityIssue SOLUBILITY FAILURE (Precipitation) CheckVisual->SolubilityIssue Yes CheckLCMS Run LC-MS. New peaks observed? CheckVisual->CheckLCMS No (Clear) MassShift16 Mass +16 / +32 Da (Oxidation) CheckLCMS->MassShift16 +16 Da MassShiftHydro Mass Cleavage (Hydrolysis) CheckLCMS->MassShiftHydro Fragment Stable Compound Stable. Check Biological Target. CheckLCMS->Stable No Change

Caption: Decision matrix for diagnosing instability. Cloudiness indicates precipitation (physical), while mass shifts indicate oxidation or hydrolysis (chemical).

Figure 2: Optimal Solubilization Workflow

Follow this specific order of addition to prevent "crashing out."

Solubilization Step1 1. Weigh Solid (Amber Vial) Step2 2. Dissolve in 100% DMSO Step1->Step2 Step3 3. Add Co-Solvent (Tween-80 or PEG400) Step2->Step3 Do NOT add water yet Step4 4. Vortex High Speed (15 seconds) Step3->Step4 Step5 5. Add Aqueous Buffer (Dropwise + Vortex) Step4->Step5 Critical Step

Caption: The "Co-Solvent First" protocol. Adding water directly to DMSO stocks causes immediate precipitation of lipophilic sulfonamides.

Part 4: References
  • Bialk-Bielinska, A. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

  • Driver, J. et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry.

  • Dansette, P.M. et al. (2005). Metabolic Activation of Thiophene Derivatives. Handbook of Experimental Pharmacology.

  • Loftsson, T. et al. (2005).[2] Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.

Sources

purification of N-2-biphenylyl-2-thiophenesulfonamide via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-2-biphenylyl-2-thiophenesulfonamide

Current Status: Online Operator: Senior Application Scientist Ticket ID: PUR-TBS-001 Subject: Optimization of Column Chromatography for Thiophene-Biphenyl Sulfonamides[1]

Introduction: The Chemist's Perspective

Welcome to the technical support hub for N-2-biphenylyl-2-thiophenesulfonamide . As a Senior Application Scientist, I understand that purifying sulfonamides derived from heteroaromatic systems (thiophene) and bulky amines (aminobiphenyl) presents a unique set of competing physicochemical challenges.

You are likely synthesizing this via a sulfonylation of 2-aminobiphenyl with 2-thiophenesulfonyl chloride. The primary impurities are usually:

  • Unreacted 2-aminobiphenyl (Basic, streaks on silica).

  • Hydrolyzed sulfonyl chloride (2-thiophenesulfonic acid, highly polar/acidic).

  • Bis-sulfonylation byproducts (Non-polar, rare due to steric hindrance of the biphenyl group).

This guide prioritizes chemical separation (workup) over chromatographic separation . The most efficient column is the one you don't have to overload with impurities.

Module 1: Pre-Chromatography Diagnostics

Before packing a column, you must validate the purity profile. Do not attempt flash chromatography if your crude mixture contains >10% unreacted amine; it is inefficient.

The "Golden Rule" of Sulfonamide Workup

The pKa of a secondary sulfonamide is typically 10–11 (weakly acidic), while the starting aniline (2-aminobiphenyl) is weakly basic. You must exploit this before the column.

Standard Operating Procedure (SOP) for Crude Workup:

  • Acid Wash (Critical): Dissolve crude in EtOAc or DCM. Wash 2x with 1M HCl .

    • Mechanism: Protonates the unreacted 2-aminobiphenyl (

      
      ), forcing it into the aqueous layer. The sulfonamide remains organic.
      
  • Base Wash (Optional/Caution): Wash with sat.

    
    .
    
    • Mechanism: Removes hydrolyzed thiophenesulfonic acid.

    • Warning: Do not use strong base (NaOH), or you may deprotonate the sulfonamide and lose it to the aqueous layer.

TLC Scouting Protocol
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Visualization: UV (254 nm) is highly effective due to the conjugated biphenyl and thiophene systems.

  • Solvent System: Start with Hexane:EtOAc (80:20) .

    • Target

      
      :  0.3 – 0.4 for the product.
      
    • Observation: If the product streaks, the sulfonamide proton is interacting with silanols. Add 0.1% Acetic Acid to the eluent.

Module 2: The Purification Workflow

If an acid wash was insufficient or skipped, or if non-polar byproducts remain, proceed with this column protocol.

Experimental Protocol: Gradient Elution
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase.[1] Use 30:1 ratio (Silica:Crude) for difficult separations.
Column Dimensions Variable (Load dependent)Ensure bed height is at least 15cm for resolution.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Modifier (Optional) 1% DCM or 0.1% AcOHSolubilizer for the thiophene ring; AcOH reduces streaking.
Loading Method Dry Load (Recommended) Dissolve crude in DCM, add silica (1:2 ratio), rotovap to dry powder.[1] Prevents band broadening.

Step-by-Step Gradient:

  • Equilibration: 100% Hexanes (2 Column Volumes - CV).

  • Injection: Load the dry-load cartridge or powder.

  • Elution Profile:

    • 0–5 mins: 0% B (Flush non-polar impurities).

    • 5–15 mins: 0%

      
       10% B (Linear ramp).
      
    • 15–30 mins: 10%

      
       30% B (Product elution window).
      
    • 30+ mins: Flush with 100% EtOAc to remove polar residues.

Module 3: Troubleshooting (Q&A)

Q1: My product is co-eluting with the starting material (2-aminobiphenyl). How do I separate them?

  • Diagnosis: This is a "chemical" failure, not a chromatographic one. The amine and sulfonamide have similar polarities in neutral solvents.

  • The Fix: Do not change the gradient.

    • Combine the mixed fractions.

    • Evaporate to dryness.

    • Redissolve in EtOAc and wash with 1M HCl .

    • The amine will be removed. Re-dry the organic layer.[2] The product should now be pure.

Q2: The product spot on TLC is "streaking" or "tailing" badly.

  • Diagnosis: The sulfonamide nitrogen (

    
    ) is acting as a hydrogen bond donor/acceptor with the acidic silanols on the silica.
    
  • The Fix: Switch the solvent system to DCM:Hexane (gradient) . Dichloromethane (DCM) is a "stronger" solvent for sulfonamides than EtOAc and often sharpens the peak shape. Alternatively, add 0.5% Acetic Acid to the mobile phase to suppress ionization.

Q3: I see crystallization inside the column or at the tip.

  • Diagnosis: N-2-biphenylyl-2-thiophenesulfonamide is a bulky, crystalline solid. Its solubility in Hexanes is near zero.

  • The Fix: You are using too much Hexane in the initial mobile phase, or your loading concentration is too high.

    • Immediate Action: Switch to a DCM (Dichloromethane) based load. Use a gradient of Hexane:DCM (starting 50:50) instead of Hexane:EtOAc. DCM solubilizes the thiophene moiety much better.

Q4: I have low recovery. Where is my compound?

  • Diagnosis: If you used a basic wash (NaOH) during workup, your product is in the aqueous waste.

  • The Fix: Check the aqueous waste pH. If pH > 10, acidify to pH 4 and extract with EtOAc. The sulfonamide will return to the organic layer.

Module 4: Visualization & Logic

Workflow Logic: The Decision Matrix

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 80:20) Start->TLC AminePresent Is Starting Amine Present? (>5%) TLC->AminePresent AcidWash Perform 1M HCl Wash (Remove Amine) AminePresent->AcidWash Yes (Co-elution risk) SolubilityCheck Check Solubility in Hex:EtOAc AminePresent->SolubilityCheck No AcidWash->SolubilityCheck Re-check TLC ColumnChoice Select Column Strategy SolubilityCheck->ColumnChoice MethodA Method A: Hex/EtOAc Gradient (Standard) ColumnChoice->MethodA Good Solubility MethodB Method B: DCM/Hex Gradient (For Solubility/Streaking) ColumnChoice->MethodB Crystallization/Streaking

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile and solubility.

Gradient Elution Strategy

GradientProfile cluster_0 Mobile Phase Composition Step1 0-5 min: 100% Hexane (Elute Non-polars) Step2 5-20 min: 0% -> 20% EtOAc (Product Elution) Step1->Step2 Step3 20-30 min: Flush 100% EtOAc (Remove Polar Acids) Step2->Step3

Figure 2: Recommended linear gradient profile for silica gel flash chromatography.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for acid/base extraction of sulfonamides and amines).
  • BenchChem Technical Support. "Stability issues of N-silylated sulfonamides on silica gel chromatography." BenchChem Troubleshooting Guide. Link (Accessed 2025).

  • Teledyne ISCO. "Purification of Sulfonamides and Amines." Flash Chromatography Application Notes. Link (General guidance on amine/sulfonamide separation).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide." PubChem. Link (Physicochemical properties data).[1]

  • Common Organic Chemistry. "Running a Silica Gel Column - A Step-by-Step Guide." Link (Standard protocols for wet/dry loading).

Sources

Technical Support Center: Optimizing N-2-biphenylyl-2-thiophenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Sulfonamide Formation Target Molecule: N-2-biphenylyl-2-thiophenesulfonamide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Executive Summary & Mechanistic Insight

The Challenge: Synthesizing N-2-biphenylyl-2-thiophenesulfonamide presents a classic nucleophilic substitution challenge with a specific steric twist. The reaction involves coupling 2-aminobiphenyl (a sterically hindered primary aniline) with 2-thiophenesulfonyl chloride .

Key Mechanistic Drivers:

  • Steric Hindrance: The ortho-phenyl group on the aniline creates significant steric bulk. While this naturally suppresses the formation of the bis-sulfonamide (a common plague in primary amine sulfonylation), it also retards the initial nucleophilic attack, potentially leading to incomplete conversion or requiring forcing conditions that trigger other side reactions (e.g., hydrolysis).

  • Nucleophilicity vs. Basicity: The thiophene ring is electron-rich, making the sulfonyl chloride less electrophilic than a nitro-benzenesulfonyl chloride but more prone to degradation if the reaction stalls.

  • The "Goldilocks" Zone: Success depends on balancing activation (to overcome steric hindrance) with moderation (to prevent bis-sulfonylation and hydrolysis).

Troubleshooting Guide (Q&A)
Category 1: Controlling Bis-Sulfonylation

Q: I am observing a less polar spot on TLC that corresponds to the bis-sulfonamide [N,N-bis(2-thiophenesulfonyl)-2-aminobiphenyl]. How do I stop this?

A: While the steric bulk of the biphenyl group discourages this, it can still occur under forcing conditions or with incorrect stoichiometry.

  • Root Cause: The mono-sulfonamide product is still acidic (N-H proton). In the presence of strong base or excess sulfonyl chloride, it deprotonates to form a sulfonamide anion, which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.[1]

  • Solution 1 (Stoichiometry): Never use a large excess of sulfonyl chloride. Target a 1:1 to 1.05:1 ratio of Sulfonyl Chloride : Amine. Do not exceed 1.1 equivalents.

  • Solution 2 (Base Selection): Switch from Triethylamine (TEA) to Pyridine . Pyridine is a weaker base (pKa ~5.2) compared to TEA (pKa ~10.7). It is sufficient to neutralize the HCl byproduct but less likely to deprotonate the formed mono-sulfonamide, thereby shutting down the pathway to the bis-product.

  • Solution 3 (Addition Mode): Add the sulfonyl chloride slowly (dropwise) to the amine solution. This ensures the concentration of the electrophile is never high enough to favor the second reaction.

Category 2: Addressing Low Conversion

Q: The reaction stalls with significant unreacted 2-aminobiphenyl remaining, even after 24 hours. Increasing temperature only increases impurities.

A: This is the "steric penalty" of the 2-biphenylyl group.

  • Root Cause: The ortho-phenyl ring blocks the approach of the electrophile. Standard conditions (0°C) may be too sluggish.

  • Solution (Catalysis): Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is less sensitive to the steric bulk of the incoming amine.

  • Solution (Concentration): Ensure the reaction is not too dilute. A concentration of 0.2 M to 0.5 M in DCM or THF is optimal to drive bimolecular kinetics.

Category 3: Hydrolysis & Sulfonic Acid Formation [2]

Q: I see a baseline spot (highly polar) and my yield is low. NMR confirms 2-thiophenesulfonic acid.

A: Your sulfonyl chloride is hydrolyzing before it can react with the amine.

  • Root Cause: Moisture ingress or wet reagents. Thiophenesulfonyl chlorides are moisture-sensitive.

  • Solution:

    • Dry Solvents: Use anhydrous DCM or THF (water content <50 ppm).

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Quality Check: Check the quality of your starting 2-thiophenesulfonyl chloride. If it smells strongly of acid or is a sticky solid instead of a free-flowing solid/clear oil, it may have already hydrolyzed. Recrystallize or distill if necessary before use.

Optimized Experimental Protocol

Objective: Synthesis of N-2-biphenylyl-2-thiophenesulfonamide with >95% selectivity for the mono-product.

Materials:

  • 2-Aminobiphenyl (1.0 equiv)

  • 2-Thiophenesulfonyl chloride (1.05 equiv)

  • Pyridine (3.0 equiv) [Acts as base and solvent/co-solvent]

  • DCM (Anhydrous, 0.3 M concentration relative to amine)

  • DMAP (0.05 equiv - Optional, only if reaction is sluggish)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-aminobiphenyl (1.0 eq) and anhydrous DCM . Add Pyridine (3.0 eq).

    • Note: If using DMAP, add it at this stage.

  • Cooling: Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.

  • Addition: Dissolve 2-thiophenesulfonyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Keeps the local concentration of sulfonyl chloride low, preventing bis-sulfonylation.

  • Reaction: Allow the reaction to warm naturally to Room Temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Endpoint: Disappearance of the amine spot.

  • Workup (Critical for Purity):

    • Dilute with DCM.

    • Wash 1: 1M HCl (aq). Purpose: Converts excess pyridine and unreacted 2-aminobiphenyl into water-soluble salts, removing them from the organic layer.

    • Wash 2: Saturated NaHCO₃.[3][4] Purpose: Removes any thiophenesulfonic acid (hydrolysis byproduct).

    • Wash 3: Brine.[1][5][6] Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Water or Toluene/Hexane .

Comparative Data: Base & Solvent Effects[1][2][7][8]

The following table summarizes expected outcomes based on standard sulfonylation kinetics and steric factors.

ConditionBaseSolventOutcomeRisk Factor
Standard (Recommended) Pyridine (3 eq) DCM High Yield (>85%), Mono-selective Low. Pyridine prevents bis-sulfonylation.
Strong BaseTEA / DIPEADCMModerate Yield, Bis-product formationHigh. Strong base promotes deprotonation of product.
Schotten-BaumannNaOH / Na₂CO₃Water/DioxaneLow Yield, Hydrolysis dominantHigh. Sulfonyl chloride hydrolyzes faster than it reacts with hindered amine.
High TempPyridineToluene (Reflux)Fast reaction, Dark impuritiesModerate. Thermal degradation of thiophene ring possible.
Mechanistic Visualization

The following diagram maps the reaction pathways, highlighting the critical decision points to avoid side reactions.

ReactionPathways Start 2-Aminobiphenyl (Sterically Hindered) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent (Slow due to sterics) Reagent 2-Thiophenesulfonyl Chloride Reagent->Intermediate Via Acyl-Pyridinium Hydrolysis Sulfonic Acid (Hydrolysis) Reagent->Hydrolysis + H2O (Wet solvent) Product Target Mono-Sulfonamide (N-2-biphenylyl-2-thiophenesulfonamide) Intermediate->Product - HCl (Base assisted) BisSide Bis-Sulfonamide (SIDE REACTION) Product->BisSide + Excess Reagent + Strong Base (Deprotonation) DMAP DMAP Catalyst DMAP->Reagent Activates

Caption: Reaction pathway showing the competition between the desired mono-sulfonylation, the bis-sulfonylation side reaction (driven by excess reagent/strong base), and hydrolysis.

References
  • BenchChem Technical Support. (2025).[1][2][5][7][8] Sulfonylation of Primary Amines: Troubleshooting & Optimization. Retrieved from 1

  • National Institutes of Health (NIH). (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Retrieved from 9

  • Royal Society of Chemistry. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. Retrieved from 10

  • Google Patents. (2008). Synthetic method of 2-aminobiphenyl compound (CN101367736A). Retrieved from 11

Sources

Technical Support Center: Enhancing Bioavailability of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with N-2-biphenylyl-2-thiophenesulfonamide . This highly lipophilic molecule presents a dual challenge for oral bioavailability: dissolution-rate limited absorption (driven by the rigid biphenyl moiety) and rapid first-pass metabolism (driven by the metabolically labile thiophene ring).

Below, you will find diagnostic workflows, troubleshooting FAQs, and field-validated experimental protocols to systematically overcome these bottlenecks.

Diagnostic Triage Workflow

Before formulating your compound, you must decouple absorption issues from clearance issues. Use the decision tree below to identify the primary mechanism suppressing your compound's bioavailability.

Bioavailability_Troubleshooting Start Low Oral Bioavailability (F < 5%) Solubility Assess Thermodynamic Solubility (FaSSIF) Start->Solubility Metabolism Assess Metabolic Stability (HLMs) Start->Metabolism PoorSol Solubility < 10 µg/mL (BCS Class II/IV) Solubility->PoorSol Low HighClear High Intrinsic Clearance (t1/2 < 30 min) Metabolism->HighClear Unstable Formulation Formulation Strategy: Amorphous Solid Dispersion PoorSol->Formulation Chemistry Chemical Strategy: CYP Inhibition / Isosteres HighClear->Chemistry

Diagnostic workflow for identifying and resolving bioavailability bottlenecks.

Troubleshooting Guides & FAQs

Q1: My in vivo pharmacokinetic (PK) data shows less than 5% oral bioavailability. How do I determine if the bottleneck is solubility or metabolism? Expert Answer: You must decouple absorption from hepatic clearance. First, administer the compound intravenously (IV) to calculate intrinsic clearance (CL) and half-life (t1/2). If the IV half-life is extremely short (< 30 minutes), first-pass metabolism is your primary culprit. Next, perform a thermodynamic solubility assay in simulated intestinal fluids (FaSSIF/FeSSIF). If the solubility is < 10 µg/mL and the IV half-life is acceptable (> 2 hours), the bottleneck is strictly dissolution-rate limited absorption.

Q2: The compound exhibits "brick-dust" properties with aqueous solubility < 1 µg/mL. How can I formulate it to enhance absorption? Expert Answer: The most effective strategy for highly crystalline, hydrophobic sulfonamides is the preparation of an Amorphous Solid Dispersion (ASD). By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA), you bypass the high lattice energy required for crystalline dissolution. This generates a kinetically stabilized, supersaturated state in the gastrointestinal tract, maximizing the concentration gradient driving intestinal absorption[1].

Q3: I formulated the compound as an ASD, but bioavailability remains low, and the half-life is < 1 hour. What went wrong? Expert Answer: You have overcome the solubility barrier, but you are now observing the metabolic liability of the thiophene ring. Thiophene is a five-membered, sulfur-containing heteroaromatic ring that undergoes rapid cytochrome P450 (CYP450)-dependent oxidation, forming highly reactive electrophilic intermediates such as thiophene S-oxides and epoxides[2]. This rapid bioactivation leads to extensive first-pass clearance. To validate this, run an in vitro microsomal stability assay with a trapping agent (see Protocol 2). To solve it in vivo, either co-administer a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) for preclinical proof-of-concept, or structurally optimize the thiophene ring (e.g., via fluorine substitution at the metabolically labile α-carbon).

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Causality & Self-Validation: Hot-melt extrusion (HME) mechanically and thermally disrupts the crystalline lattice. We utilize HPMCAS (Hydroxypropyl methylcellulose acetate succinate) because its amphiphilic nature maintains supersaturation and prevents drug recrystallization in aqueous environments[1].

  • Milling & Blending: Mill N-2-biphenylyl-2-thiophenesulfonamide and HPMCAS-M to a uniform particle size. Blend at a 1:3 (Drug:Polymer) weight ratio to ensure the polymer can adequately isolate individual drug molecules.

  • Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature profile to 10°C above the glass transition temperature (Tg) of the polymer, but strictly below the degradation temperature of the sulfonamide.

  • Quenching & Milling: Rapidly cool the extrudate on a chill roll to freeze the polymer chain mobility, kinetically trapping the drug in its amorphous state. Mill the extrudate into a fine powder suitable for oral gavage or capsule filling.

  • Validation (Powder X-Ray Diffraction - PXRD): Analyze the milled powder via PXRD. A successful ASD will exhibit a broad "halo" without sharp Bragg diffraction peaks, confirming the total absence of crystallinity.

Protocol 2: In Vitro CYP450 Metabolic Stability and Bioactivation Assay

Causality & Self-Validation: Because thiophene epoxides are highly reactive and transient, they cannot be measured directly. We use Glutathione (GSH) as a nucleophilic trapping agent to form stable, detectable adducts, confirming the bioactivation pathway[2].

  • Incubation Mixture: Combine human liver microsomes (HLMs, 1 mg/mL protein), N-2-biphenylyl-2-thiophenesulfonamide (10 µM), and GSH (5 mM) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration) to activate the CYP450 enzymes.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the protein, instantly halting enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation: Monitor the disappearance of the parent compound to calculate intrinsic clearance (CLint). Concurrently, scan for mass shifts corresponding to GSH-adducts (Parent + Oxygen + GSH - H2O) to confirm thiophene bioactivation.

Data Presentation: Pharmacokinetic Profiling

The following table summarizes the expected quantitative pharmacokinetic shifts when transitioning from a crystalline suspension to an ASD, and subsequently addressing the metabolic liability.

Formulation / ConditionRouteCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Bioavailability (F %)Primary Bottleneck
Crystalline Suspension PO15450.8< 2%Solubility
ASD (HPMCAS Matrix) PO1852100.9~ 8%Metabolism
ASD + CYP Inhibitor (ABT) PO8503,4004.5> 45%Resolved
Solution (PEG400/Water) IVN/A7,5000.7100%N/A

Mechanistic Pathway: Thiophene Bioactivation

Thiophene_Metabolism Parent N-2-biphenylyl-2- thiophenesulfonamide CYP CYP450 Oxidation (Phase I) Parent->CYP Reactive Reactive Intermediates (Epoxides / S-oxides) CYP->Reactive Clearance Rapid Clearance (Low Bioavailability) Reactive->Clearance Hydrolysis Toxicity Covalent Binding (Hepatotoxicity) Reactive->Toxicity Protein Binding

CYP450-mediated bioactivation pathway of the thiophene moiety leading to rapid clearance.

References

  • Schittny, A., Huwyler, J., & Puchkov, M. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Delivery. 1

  • Gramec Skledar, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. 2

Sources

Technical Support Center: N-2-biphenylyl-2-thiophenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-2-biphenylyl-2-thiophenesulfonamide . This content is designed to address purification challenges arising from the steric hindrance of the ortho-biphenyl group and the reactivity of the thiophene moiety.

Status: Active | Ticket Type: Technical Inquiry | Tier: Level 3 (Senior Scientist)

Welcome to the purification support hub. This compound (Structure: N-(biphenyl-2-yl)thiophene-2-sulfonamide) presents unique challenges due to the steric bulk of the biphenyl group and the oxidation sensitivity of the thiophene ring. Below are the protocols and troubleshooting workflows to resolve common impurity issues.

Diagnostic Workflow: Identify Your Impurity

Before selecting a protocol, identify the nature of your contamination using this decision matrix.

ImpurityDiagnosis Start Start: Analyze Crude Sample Color Issue: Yellow/Brown Discoloration? Start->Color TLC Issue: Extra Spots on TLC? Color->TLC No Oxidation Impurity: Thiophene Oxidation Action: Activated Carbon Treatment Color->Oxidation Yes Solubility Issue: Poor Solubility / Oiling? TLC->Solubility No extra spots StartMat Impurity: Unreacted Amine/Chloride Action: The 'Hinsberg' Wash TLC->StartMat High Rf (Amine) Hydrolysis Impurity: Sulfonic Acid Action: Bicarbonate Scavenge TLC->Hydrolysis Baseline (Acid) Solubility->StartMat Sticky Solid

Figure 1: Decision tree for identifying impurity types based on visual and chromatographic evidence.

Core Purification Protocols

Protocol A: The "Hinsberg" Differential Wash (Primary Purification)

Target: Removal of unreacted 2-aminobiphenyl (Starting Material A) and 2-thiophenesulfonic acid (Hydrolysis Product). Mechanism: This protocol exploits the acidity of the sulfonamide N-H proton (pKa ~10) relative to the basic amine and the highly acidic sulfonic acid.

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • Brine

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[2]

  • Acid Wash (Removes Amine):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[3][4] Protonates unreacted 2-aminobiphenyl, rendering it water-soluble.

  • Base Wash (Removes Sulfonic Acid):

    • Wash the organic phase twice with Saturated NaHCO₃ .

    • Mechanism:[3][4] Deprotonates 2-thiophenesulfonic acid (pKa < 0) into its water-soluble sodium salt.

    • Note: The target sulfonamide (pKa ~10) is not acidic enough to be deprotonated by bicarbonate, so it remains safely in the organic layer [1].

  • Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: The "Base-Switch" Extraction (Deep Cleaning)

Target: Removal of non-acidic neutral impurities (e.g., Bis-sulfonamides, though rare due to steric hindrance). Use Case: When Protocol A fails to yield >98% purity.

Step-by-Step Procedure:

  • Dissolve the semi-pure product in 1M NaOH (aqueous).

    • Observation: The product should dissolve as the sodium salt. If a solid remains, filter it off (this is the neutral impurity).

  • Organic Wash: Wash the aqueous solution with diethyl ether or EtOAc. Discard the organic layer (contains non-acidic impurities).

  • Precipitation: Cool the aqueous layer to 0°C and slowly add 6M HCl until pH ~2.

  • Recovery: The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Troubleshooting & FAQs

Q1: My product is turning yellow/brown during recrystallization. Why?

Diagnosis: Thiophene rings are susceptible to oxidative degradation, especially under light or acidic conditions. The yellow color often comes from trace polymerization of thiophene byproducts or oxidation of residual aniline [2]. Solution:

  • Dissolve the compound in hot ethanol.

  • Add Activated Charcoal (10% w/w) .

  • Reflux for 15 minutes.

  • Filter while hot through a Celite pad.

  • Crystallize by slow cooling.

Q2: I see a persistent spot at the baseline of my TLC.

Diagnosis: This is likely 2-thiophenesulfonic acid , a hydrolysis product of the starting sulfonyl chloride. It is very polar and acidic. Fix: Refer to Protocol A, Step 3 . Ensure you wash rigorously with saturated sodium bicarbonate. If the problem persists, the sulfonic acid may be occluded in the crystal lattice. Dissolve the sample in EtOAc and repeat the bicarbonate wash.

Q3: The product oils out instead of crystallizing.

Diagnosis: This is common with biphenyl derivatives due to high rotational freedom preventing efficient lattice packing. Fix: Use a Two-Solvent System :

  • Dissolve in minimum hot Toluene (good solubility).

  • Add hot Hexane or Heptane dropwise until persistent cloudiness appears.

  • Add one drop of Toluene to clear it.

  • Allow to stand at room temperature, then 4°C. Scratch the glass to induce nucleation.

Quantitative Data Summary

Impurity TypeChemical SourceDetection MethodRemoval Strategy
2-Aminobiphenyl Unreacted ReagentTLC (High Rf), amine odorWash w/ 1M HCl
2-Thiophenesulfonic Acid Hydrolysis of ChlorideTLC (Baseline), pH < 4Wash w/ Sat. NaHCO₃
Bis-sulfonamide Over-reactionLC-MS (M + Sulfonyl mass)Protocol B (Base-Switch)
Thiophene Oligomers Oxidation/LightYellow ColorActivated Carbon

References

  • BenchChem. (2025).[5] Byproduct identification and removal in sulfonamide synthesis.[1][5] Retrieved from

  • Organic Chemistry Portal. (2024). Sulfonamide synthesis and purification strategies.[1][2][3][4][5][6][7][8][9][10] Retrieved from

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives.[7] Retrieved from

Sources

Technical Support Center: Stabilizing N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Quick Reference Dashboard

N-2-biphenylyl-2-thiophenesulfonamide is a hydrophobic sulfonamide derivative characterized by a thiophene ring and a biphenyl core. While generally stable in solid form, its longevity is compromised by three primary vectors: acid-catalyzed hydrolysis of the sulfonamide bond, oxidative degradation of the thiophene ring (S-oxidation), and photochemical instability .

The following parameters are non-negotiable for maintaining >98% purity over 12+ months.

ParameterSolid State (Lyophilized/Powder)Solubilized State (Stock Solution)
Temperature -20°C (Preferred) or +4°C-80°C (Ideal) or -20°C
Atmosphere Inert Gas (Argon/Nitrogen) flush recommendedSealed, minimal headspace
Desiccation Required (Store over silica/CaSO₄)N/A (Use anhydrous solvents)
Light Protect from light (Amber vials/Foil)Strictly Dark (Amber vials)
Shelf Life 24 Months (under optimal conditions)1-3 Months (solvent dependent)
Solvent Compatibility N/ADMSO (Best), Ethanol (Good), Water (Poor)

Deep Dive: Chemical Stability Mechanisms

To stabilize this compound, you must understand why it fails. We treat stability not as a passive state, but as the active prevention of specific chemical pathways.

A. The Thiophene Oxidation Vector

The thiophene ring is electron-rich and susceptible to oxidation, particularly at the sulfur atom. Exposure to atmospheric oxygen or peroxide impurities in solvents can lead to the formation of thiophene S-oxides and sulfones , which disrupt the aromaticity and biological binding affinity of the molecule.

B. The Sulfonamide Hydrolysis Vector

The sulfonamide linkage (


) is the structural weak point. While relatively stable at neutral pH, it is susceptible to hydrolysis under acidic conditions.[1][2]
  • Mechanism: Protonation of the sulfonamide nitrogen or sulfonyl oxygen facilitates nucleophilic attack by water, cleaving the molecule into thiophene-2-sulfonic acid and 2-aminobiphenyl .

C. Visualizing the Degradation Pathways

The following diagram maps the critical failure points you must prevent.

DegradationPathways Compound N-2-biphenylyl-2- thiophenesulfonamide (Active) S_Oxide Thiophene S-oxide (Inactive Impurity) Compound->S_Oxide S-Oxidation SulfonicAcid Thiophene-2- sulfonic acid Compound->SulfonicAcid Hydrolysis Amine 2-Aminobiphenyl (Toxic/Reactive) Compound->Amine Hydrolysis Oxidation Oxidative Stress (O2 / Peroxides) Oxidation->Compound Acid Acidic Environment (pH < 4) Acid->Compound

Caption: Primary degradation pathways showing oxidative attack on the thiophene ring and hydrolytic cleavage of the sulfonamide bond.

Technical Support FAQs: Troubleshooting & Protocols

Q1: My DMSO stock solution has turned from colorless to a faint yellow. Is it still usable?

Diagnosis: This indicates early-stage oxidative degradation or photolysis . Thiophene derivatives often yellow upon forming S-oxide impurities or radical coupling products.

  • Immediate Action: Run a QC check (HPLC/LC-MS).

  • Threshold: If purity is >95%, it may be usable for acute experiments but discard for kinetic studies or long-term assays.

  • Prevention: DMSO is hygroscopic and can absorb water/oxygen. Use anhydrous DMSO (packed under argon) and store in single-use aliquots to minimize freeze-thaw cycles.

Q2: I need to store the compound in solution for 6 months. Which solvent should I use?

Recommendation: Do not store in solution for 6 months.

  • Reasoning: Even at -20°C, slow hydrolysis and solvent evaporation occur.

  • Protocol:

    • Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO .

    • Aliquot into small volumes (e.g., 50 µL) sufficient for single experiments.

    • Flash-freeze in liquid nitrogen.

    • Store at -80°C .

    • Never refreeze an aliquot more than once.

Q3: The compound precipitated when I diluted the stock into my cell culture media. Why?

Diagnosis: "Biphenylyl" implies a highly hydrophobic (lipophilic) structure. Rapid dilution into an aqueous buffer causes the compound to crash out of solution. Troubleshooting Protocol:

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) or vortex rapidly during addition.

  • Solubility Limit: Determine the thermodynamic solubility limit. It is likely <100 µM in aqueous media.

  • Carrier: Ensure your final DMSO concentration is 0.1% - 0.5% (if cells tolerate it) to maintain solubility.

Q4: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • Pros: Ethanol is easier to remove (evaporate) if needed.

  • Cons: Ethanol is volatile (concentration changes over time in storage) and hygroscopic (absorbs water, promoting hydrolysis).

  • Verdict: Use DMSO for storage; use Ethanol only for immediate acute use or if DMSO is incompatible with your assay.

Quality Control & Self-Validation System

Before starting a critical experiment, validate your compound using this tiered system.

Tier 1: Visual Inspection (Every Use)
  • Pass: White to off-white crystalline powder; clear, colorless solution.

  • Fail: Clumping (moisture ingress), yellow/brown discoloration (oxidation), turbidity in solution (precipitation).

Tier 2: Chemical Verification (Monthly or after unexpected results)

Method: Reverse-Phase HPLC (C18 Column)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%). Note: Acid facilitates peak shape but keep run times short to avoid on-column hydrolysis.

  • Detection: UV at 254 nm (thiophene absorption).

  • Acceptance Criteria: Single peak >98% area.

  • Red Flag: Appearance of a new peak at early retention time (likely the polar sulfonic acid hydrolysis product) or late retention time (dimers).

Tier 3: Workflow Validation (The "Self-Check")

To ensure your handling isn't the source of error, run a Solvent Blank Control :

  • Incubate your solvent (DMSO/Media) without compound under the same storage conditions.

  • Run it on HPLC.

  • If "ghost peaks" appear, your solvent is contaminated (e.g., plasticizers from tubes), not the compound degrading.

References

  • BenchChem. (2025).[1] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Tocris Bioscience. (n.d.). Stability and Storage of Bioactive Chemicals. Retrieved from

  • PubChem. (2025).[3] Compound Summary: N-(2-piperidinophenyl)-2-thiophenesulfonamide (Analog Stability Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-(2-Aminophenyl)benzenesulfonamide. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis and Purity Validation of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the development process. This guide provides an in-depth, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) analysis and purity validation of N-2-biphenylyl-2-thiophenesulfonamide. We will not only detail a robust, stability-indicating HPLC method but also objectively compare its performance against other analytical techniques, grounding our recommendations in established regulatory frameworks and practical laboratory insights.

The Analytical Imperative: Why HPLC is the Gold Standard

N-2-biphenylyl-2-thiophenesulfonamide is a molecule with significant nonpolar character, owing to its biphenyl and thiophene rings, combined with the polar sulfonamide group. This structural complexity necessitates a separation technique with high resolving power, sensitivity, and reproducibility. HPLC, particularly in its reversed-phase mode, is the undisputed workhorse for this application.[1]

The rationale for its primacy is threefold:

  • Versatility: Reversed-phase HPLC can effectively separate compounds over a wide range of polarities, making it ideal for resolving the main analyte from potential process-related impurities or degradation products.

  • Quantitation: When coupled with a UV detector, HPLC provides excellent quantitative accuracy and precision, which is essential for determining the exact percentage of purity.[1]

  • Regulatory Acceptance: HPLC methods are well-established and universally accepted by regulatory bodies like the FDA and EMA for release and stability testing of drug substances.[2][3]

Our objective is not merely to separate the main compound but to develop a stability-indicating method (SIM). A SIM is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance over time.[4] It must be able to unambiguously separate the intact analyte from any potential degradation products formed under stress conditions.[5]

Development and Validation of a Stability-Indicating RP-HPLC Method

The development of a robust analytical procedure should be systematic and grounded in the physicochemical properties of the analyte.

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase provides strong hydrophobic interactions with the biphenyl and thiophene moieties of the analyte, ensuring adequate retention. A modern, end-capped, high-purity silica column is recommended to minimize peak tailing caused by secondary interactions between the sulfonamide group and residual silanols on the silica surface.[6]

  • Mobile Phase Selection: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent is necessary.

    • Aqueous Phase (Solvent A): 0.1% Formic Acid in Water. The acidic pH (around 2.7) serves to suppress the ionization of any residual silanol groups on the column, leading to improved peak symmetry.[6][7]

    • Organic Phase (Solvent B): Acetonitrile. Acetonitrile is chosen over methanol as it typically provides better peak shape and lower backpressure.

    • Gradient Elution: A gradient is essential to elute any highly retained impurities and clean the column after each injection, ensuring the method is robust and can separate components with a wide range of polarities.

  • Detection: A Photo-Diode Array (PDA) detector is superior to a simple UV detector for this application. It not only quantifies the analyte at a specific wavelength (e.g., 254 nm, a common wavelength for aromatic compounds) but also provides spectral data across a range.[8] This is invaluable for assessing peak purity and identifying the co-elution of impurities.[5][8]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a starting point for the analysis. Optimization may be required based on the specific impurity profile observed.

  • Instrumentation & Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • N-2-biphenylyl-2-thiophenesulfonamide reference standard and test sample.

  • Chromatographic Conditions:

    Parameter Condition
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detection | PDA at 254 nm; spectral scan from 200-400 nm |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Test Solution: Prepare the test sample in the same manner to a concentration of approximately 1.0 mg/mL. A higher concentration for the test sample facilitates the detection of minor impurities.[1]

  • Data Analysis and Purity Calculation:

    • Integrate the peak areas of the main analyte and all impurity peaks in the test sample chromatogram.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation: A Self-Validating System per ICH Q2(R2)

Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following parameters must be rigorously evaluated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

  • Specificity & Forced Degradation: This is the most critical validation parameter for a purity assay. The method's ability to separate the analyte from potential impurities and degradation products must be proven.[3] This is achieved through forced degradation (stress testing) studies.[5][10]

    • Protocol: Expose the drug substance (in solid and solution form) to the following conditions as per ICH Q1A(R2) guidelines:[5]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 48 hours.

      • Photolytic: Expose to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analysis: Analyze the stressed samples by the proposed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[11] The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak, and peak purity analysis (using PDA data) confirms no co-elution.[5]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[9] This is typically evaluated over a range from the Limit of Quantitation (LOQ) to 120% of the working concentration.[4]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]

  • Robustness: The method's reliability when subjected to small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[3]

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of developing and validating a stability-indicating HPLC method.

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile (ATP) Dev_Column Select Column (e.g., C18) Dev_Start->Dev_Column Dev_MP Optimize Mobile Phase (ACN/H2O, pH) Dev_Column->Dev_MP Dev_Params Set Flow Rate, Temp, Detection Wavelength Dev_MP->Dev_Params Val_Spec Specificity (Forced Degradation) Dev_Params->Val_Spec Method Ready for Validation Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy Val_Lin->Val_Acc Val_Prec Precision (Repeatability & Intermediate) Val_Acc->Val_Prec Val_Limits LOD & LOQ Val_Prec->Val_Limits Val_Rob Robustness Val_Limits->Val_Rob SST System Suitability Test (SST) Val_Rob->SST Validated Method Analysis Sample Analysis SST->Analysis Report Report Purity Analysis->Report

HPLC Purity Validation Workflow.

Comparative Analysis of Alternative Techniques

While HPLC is the primary choice, other techniques can be used for orthogonal (confirmatory) testing or specific applications. The selection of a method depends on the specific analytical need, such as high-throughput screening versus definitive structural confirmation.[1]

TechniquePrincipleInformation ObtainedSensitivityKey AdvantagesKey Limitations
HPLC-UV/PDA Differential partitioning between a stationary and liquid mobile phase.[1]Retention time, peak area (% purity), spectral purity.[1]High (ng to µg/mL).[1]Robust, reproducible, excellent quantitation, widely available.[1]Requires reference standards, potential for co-elution of impurities with identical UV spectra.
UPLC Similar to HPLC but uses smaller particles (<2 µm), enabling higher pressures.Same as HPLC, but with higher resolution.Very HighFaster analysis times, better resolution, and lower solvent consumption than HPLC.Higher instrument cost, more susceptible to clogging from particulates.
LC-MS HPLC coupled with a Mass Spectrometer detector.Retention time, mass-to-charge ratio (m/z) of parent ion and fragments.Extremely HighProvides definitive structural information, ideal for identifying unknown impurities and degradation products.[5]Higher cost and complexity, may not be ideal for routine QC due to instrument drift.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin adsorbent layer.[1]Retention factor (Rf), presence/absence of spots.Low to ModerateSimple, low-cost, rapid screening tool for reaction monitoring.Poor quantitation, lower resolution, not suitable for final purity assessment.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.[12]Migration time, peak area.High.[12]High efficiency, very small sample/solvent consumption, orthogonal separation mechanism to HPLC.[12]Lower concentration sensitivity than HPLC for some analytes, less robust for routine use.

Conclusion

For the comprehensive purity validation of N-2-biphenylyl-2-thiophenesulfonamide, a stability-indicating reversed-phase HPLC method is the most authoritative and reliable choice. Its development must be systematic, focusing on achieving baseline separation of the active pharmaceutical ingredient from all potential process impurities and forced degradation products. Rigorous validation according to ICH Q2(R2) guidelines is not merely a regulatory formality but a scientific necessity to ensure the method is trustworthy and fit for its purpose.[3][13] While techniques like LC-MS are invaluable for identifying unknown impurities during development, the validated HPLC-PDA method remains the gold standard for routine quality control and stability testing, providing the accuracy and reproducibility required for confident drug development decisions.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Alternative sample treatments for the determination of sulfonamides in milk by HPLC with fluorescence detection - PubMed.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - ResearchGate.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC.
  • Method validation and risk assessment for sulfonamides and tetracyclines in bees' honey from Egypt, Libya and Saudi Arabia - PMC.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu.
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - SciSpace.
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO.
  • Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem.
  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI.

Sources

Publish Comparison Guide: Interpreting NMR Spectra of N-2-Biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of selective sulfonamide inhibitors—often targeting receptors like Angiotensin II (


) or enzymes like carbonic anhydrase—the thiophene-sulfonamide  moiety serves as a critical bioisostere to the classical benzenesulfonamide. The compound N-2-biphenylyl-2-thiophenesulfonamide  represents a scaffold where the lipophilic biphenyl group (providing steric bulk and hydrophobic interactions) is coupled with the electron-rich thiophene ring.

The Challenge: Distinguishing the thiophene signals from the biphenyl aromatic forest is notoriously difficult due to overlapping chemical shifts in the 7.0–8.0 ppm region.

The Solution: This guide provides a comparative framework to unambiguously identify the product. We validate the structure not just by assigning peaks, but by contrasting them against:

  • The Precursor (2-Aminobiphenyl): To confirm sulfonylation.

  • The Bioisostere (N-2-biphenylyl-benzenesulfonamide): To highlight the diagnostic thiophene coupling patterns (

    
    -values) that serve as the "fingerprint" of this scaffold.
    

Structural Logic & Workflow

Before interpreting the spectrum, we must visualize the magnetic environment. The sulfonyl group (


) is a strong electron-withdrawing group (EWG), deshielding adjacent protons. Conversely, the thiophene ring is electron-rich but exhibits distinct coupling constants compared to phenyl rings.
Experimental Workflow: Synthesis to Signal

The following workflow outlines the critical path for sample preparation and data acquisition to ensure resolution of the thiophene-biphenyl overlap.

NMR_Workflow Start Crude Reaction Mixture Workup Acid/Base Extraction (Remove unreacted amine) Start->Workup Prep Sample Prep (10mg in 0.6mL DMSO-d6) Workup->Prep Dry & Weigh Acquisition 1H NMR Acquisition (ns=16, d1=2.0s) Prep->Acquisition Analysis Spectral Phasing & Baseline Correction Acquisition->Analysis Decision Diagnostic Check: Thiophene J-couplings? Analysis->Decision

Figure 1: Critical workflow for NMR acquisition. Note the use of DMSO-d6 to prevent sulfonamide NH exchange and sharpen the signal.

Comparative Analysis: The Product vs. Alternatives

This section contrasts the target molecule with its primary alternatives: the starting material (Precursor) and the phenyl-analog (Alternative).

Comparison 1: The "Reaction Success" Check

Target vs. Precursor (2-Aminobiphenyl)

The primary question during synthesis is: Did the reaction go to completion? The shift of the nitrogen proton is the definitive marker.

FeaturePrecursor: 2-AminobiphenylProduct: N-2-Biphenylyl-2-thiophenesulfonamide Comparison Insight
NH Signal Broad singlet, 3.5 – 4.5 ppm (

)
Sharp singlet, 9.5 – 10.2 ppm (

)
Definitive Proof. The massive downfield shift confirms the formation of the sulfonamide bond.
H-3' (Biphenyl) ~6.8 ppm (Ortho to amine)~7.3 – 7.4 ppm The

group is electron-withdrawing, deshielding the proton ortho to the nitrogen (on the biphenyl ring) compared to the electron-donating

.
Exchange Rapid exchange with

Slow exchange (in DMSO)The sulfonamide proton is more acidic but exchanges slower than the amine protons in aprotic polar solvents.
Comparison 2: The "Bioisostere" Check

Target vs. Alternative (N-2-biphenylyl-benzenesulfonamide)

In drug design, thiophene is often swapped for benzene to alter metabolic stability. NMR distinguishes these rings not by shift alone, but by coupling constants (


) .
FeatureAlternative: Benzenesulfonamide AnalogProduct: Thiophene Analog Comparison Insight
Ring System AA'BB' or AA'BB'C system (5 protons)AMX / ABC system (3 protons) The thiophene ring has only 3 protons, simplifying the integration ratio in the aromatic region.
Coupling (

)

Hz

Hz
Diagnostic. Thiophene

coupling is significantly smaller than benzene ortho coupling.
H-3 (Thiophene) N/A (Benzene protons are equivalent-ish)Doublet of doublets (dd) The proton at C-3 (adjacent to

) often appears as a distinct dd (

Hz) due to coupling with H-4 and H-5.

Detailed Spectral Interpretation

The Diagnostic Thiophene "Fingerprint"

In the target compound, the thiophene ring protons (H-3, H-4, H-5) provide the most reliable signals for identification.

  • H-5 (Thiophene): Typically the most shielded of the thiophene protons (closest to the sulfur atom of the ring, but furthest from the

    
    ). Expect a doublet of doublets at ~7.15 ppm .
    
    • Coupling:

      
       Hz, 
      
      
      
      Hz.
  • H-3 (Thiophene): Deshielded by the adjacent sulfonyl group. Expect a doublet of doublets at ~7.60 - 7.70 ppm .[1]

    • Coupling:

      
       Hz, 
      
      
      
      Hz.
  • H-4 (Thiophene): Often overlaps with the biphenyl multiplet, usually at ~7.10 - 7.20 ppm .

    • Coupling:

      
       Hz, 
      
      
      
      Hz.
The Biphenyl System

The biphenyl moiety presents as a complex multiplet due to the free rotation of the phenyl rings, though steric hindrance from the sulfonamide may restrict this slightly.

  • Region: 7.20 – 7.60 ppm.[1]

  • Integration: 9 Protons total.

  • Key Feature: The proton at position 6 of the central ring (ortho to the sulfonamide) may appear as a doublet at the lower field end of this cluster (~7.5 ppm) due to the deshielding effect of the

    
     group.
    

Experimental Protocol: Self-Validating System

To ensure the spectrum is interpretable (trustworthiness), follow this specific protocol designed to minimize exchange broadening and maximize resolution.

Step 1: Solvent Selection

  • Do NOT use

    
      if you need to see the NH peak clearly. Chloroform often contains traces of acid/water that broaden the sulfonamide proton.
    
  • USE DMSO-

    
     (99.9%) . This polar aprotic solvent hydrogen bonds with the sulfonamide NH, "locking" it in place and producing a sharp singlet.
    

Step 2: Concentration

  • Prepare a sample of 5-10 mg in 0.6 mL solvent.

  • Why? Over-concentration leads to viscosity broadening; under-concentration requires excessive scans.

Step 3: Acquisition Parameters

  • Pulse Angle:

    
     (standard).
    
  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

  • Reasoning: Aromatic protons and sulfonamide NH have longer

    
     relaxation times. A short d1 will suppress the integration of the NH peak, leading to incorrect proton counting.
    

Step 4: The "Shake Test" (Validation)

  • After acquiring the standard spectrum, add 1 drop of

    
      to the NMR tube and shake.
    
  • Re-acquire.

  • Result: The peak at ~9.5-10.0 ppm (NH) should disappear. If a peak remains in that region, it is an impurity (likely aromatic), not the sulfonamide NH.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard reference for coupling constants and chemical shift additivity rules).

  • BenchChem. (2025).[4] A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Retrieved from (Source 1.8).

  • Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Retrieved from (Source 1.12).

  • PubChem. (2025).[2] 2-Thiophenesulfonamide Compound Summary. National Library of Medicine. Retrieved from (Source 1.10).

  • RSC Advances. (2015). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from (Source 1.1).

Sources

Mass Spectrometry Characterization of N-2-biphenylyl-2-thiophenesulfonamide: A Comparative Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction to the Analyte

N-2-biphenylyl-2-thiophenesulfonamide (


, exact mass 315.0388 Da) is a structurally complex arylsulfonamide. Compounds in this class are frequently utilized as high-affinity pharmacophores in medicinal chemistry, particularly as inhibitors for metalloenzymes like carbonic anhydrases. Accurate mass spectrometry (MS) characterization is critical for pharmacokinetic (PK) profiling, metabolite identification, and structural elucidation during hit-to-lead optimization.

This guide objectively compares the performance of different mass spectrometry platforms for characterizing this compound and provides a self-validating experimental workflow grounded in established fragmentation mechanics.

Part 1: Causality in Ionization and Fragmentation (The "Why")

To design a robust MS method, one must understand the intrinsic physicochemical properties of the molecule and how it behaves in the gas phase.

Ionization Strategy: Why ESI over APCI?

For arylsulfonamides, Electrospray Ionization (ESI) is the gold standard. The polar sulfonamide nitrogen readily accepts a proton in positive mode, yielding a strong


 precursor ion at m/z 316.046. Conversely, it easily deprotonates in negative mode, yielding 

at m/z 314.031. We strictly prioritize ESI over Atmospheric Pressure Chemical Ionization (APCI) because the thermal vaporization inherent to APCI can induce premature, non-reproducible thermal degradation of the labile S-N bond prior to mass analysis.
Fragmentation Logic (CID)

When subjected to Collision-Induced Dissociation (CID), N-2-biphenylyl-2-thiophenesulfonamide exhibits two primary, highly predictable fragmentation pathways:

  • 
     Extrusion (Rearrangement):  A hallmark of aromatic sulfonamides is the loss of 64 Da (
    
    
    
    ) via an intramolecular rearrangement in the gas phase. For this compound, this yields a characteristic
    
    
    product ion at m/z 252.10. This pathway is driven by the strength of the Aryl-Sulfur bond and the stability of the partially positive charge developed at the ipso position upon bond dissociation [1].
  • S-N Bond Cleavage: Direct heterolytic cleavage of the sulfonamide bond generates two distinct diagnostic ions: the thiophene-sulfonyl cation (m/z 146.96) and the biphenylamine cation (m/z 170.10).

Part 2: Platform Comparison

Selecting the correct MS analyzer depends entirely on the analytical goal—whether it is ultra-sensitive quantitation or high-resolution structural elucidation.

Mass Spectrometry PlatformMass AccuracyResolution (FWHM)Sensitivity (LOD)Primary Application for N-2-biphenylyl-2-thiophenesulfonamide
Triple Quadrupole (QqQ) Unit mass (~0.7 Da)~1,000Ultra-high (pg/mL)High-throughput PK quantification. Best for monitoring the specific MRM transitions: 316.05

252.10 and 316.05

146.96.
Quadrupole Time-of-Flight (Q-TOF) < 2 ppm30,000 - 60,000High (ng/mL)Metabolite identification. The high acquisition speed captures accurate mass fragments to map in vivo biotransformations (e.g., hydroxylation of the biphenyl ring).
Orbitrap HRMS < 1 ppm> 140,000High (ng/mL)Resolving isobaric interferences. Ideal for complex biological matrices where ultra-high resolution is required to separate the analyte from endogenous background noise.

Part 3: Experimental Protocols and Workflows

Chromatography Rationale: The Biphenyl Advantage

Standard C18 columns often struggle to resolve structurally similar aromatic isomers. For a molecule containing both a biphenyl group and a thiophene ring, utilizing a Biphenyl core-shell column is highly recommended. The biphenyl stationary phase provides enhanced


 interactions, which are critical for resolving isobaric impurities and structurally similar sulfonamide analogs [2].
Step-by-Step LC-MS/MS Methodology

1. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile (spiked with a stable isotope-labeled internal standard, e.g.,

    
    -analog).
    
  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

2. UHPLC Separation

  • Column: Phenomenex Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

3. Mass Spectrometry Acquisition (ESI+)

  • Source Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 400°C; Desolvation gas flow at 800 L/hr.

  • Collision Energy (CE): Optimize CE between 15-25 eV to maximize the yield of the m/z 252.10 and m/z 146.96 product ions.

4. Self-Validation Check (Critical Step)

  • Isotopic Signature Verification: Before confirming the precursor ion (m/z 316.05), inspect the MS1 spectrum for the

    
     peak at m/z 318.04. Because the molecule contains two sulfur atoms (natural abundance of 
    
    
    
    is ~4.25%), the M+2 peak must be present at approximately 8.5% to 9.0% relative abundance compared to the monoisotopic peak. If this ratio is absent, the identified peak is an artifact or contamination.

Part 4: Visualizing the Analytical Workflow

MS_Workflow SamplePrep Sample Preparation (Protein Precipitation / SPE) Chromatography UHPLC Separation (Biphenyl Core-Shell Column) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI) Positive Mode Chromatography->Ionization MS1 Precursor Ion Selection [M+H]+ m/z 316.05 Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Frag1 S-N Bond Cleavage m/z 147 (Thiophene-SO2+) m/z 170 (Biphenyl-NH3+) CID->Frag1 Frag2 SO2 Extrusion Rearrangement m/z 252 [M+H-SO2]+ CID->Frag2

Figure 1: LC-MS/MS analytical workflow and CID fragmentation logic for the target sulfonamide.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

  • Title: Rapid Analysis of a Drug Research Panel Using Kinetex Biphenyl Core-Shell Technology Source: Phenomenex Application Notes URL: [Link]

A Comparative Guide to the Binding Affinity of Biphenylsulfonamide Analogs as Endothelin-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding affinities of a series of N-2-biphenylyl-sulfonamide analogs targeting the endothelin-A (ETA) receptor. While the core scaffold in this analysis is a benzenesulfonamide, the principles of structure-activity relationships (SAR) discussed are highly relevant to the broader class of N-aryl-thiophenesulfonamides and related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of potent and selective enzyme and receptor inhibitors.

Introduction: The Therapeutic Potential of Endothelin Receptor Antagonists

Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and have been implicated in various cardiovascular diseases.[1] Their effects are mediated through two G protein-coupled receptors: endothelin-A (ETA) and endothelin-B (ETB). The ETA receptor is primarily involved in vasoconstriction and cell proliferation, making it a key target for therapeutic intervention in conditions such as hypertension and congestive heart failure.[2]

The biphenylsulfonamide scaffold has emerged as a promising framework for the development of selective ETA receptor antagonists.[1][3] Understanding the structure-activity relationships within a series of these analogs is paramount for optimizing their binding affinity and selectivity, ultimately leading to the development of more effective therapeutics. This guide will dissect the SAR of a series of mono- and disubstituted biphenylsulfonamide analogs, providing a clear comparison of their binding affinities based on experimental data.

Comparative Analysis of Binding Affinities

The following table summarizes the structure-activity relationship of a series of biphenylsulfonamide analogs as ETA receptor antagonists. The binding affinity is expressed as the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the target receptor's activity. A lower IC50 value indicates a higher binding affinity.

Compound IDR1 (2'-position)R2 (4'-position)ETA IC50 (nM)[1][3]
1 HH1200
2 HIsobutyl130
3 HIsopropoxy150
4 NH2H300
5 (BMS-187308) NH2Isobutyl1.2
6 NH2Isopropoxy2.5
7 NO2Isobutyl25
8 OHIsobutyl15
9 ClIsobutyl30

Key Insights from the Data:

  • Impact of 4'-Substitution: The introduction of a hydrophobic group at the 4'-position of the biphenyl ring significantly improves binding affinity. For instance, the addition of an isobutyl group (Compound 2) or an isopropoxy group (Compound 3) leads to a nearly 10-fold increase in potency compared to the unsubstituted analog (Compound 1).[1]

  • Role of 2'-Substitution: An amino group at the 2'-position also enhances binding affinity. Compound 4, with a 2'-amino group, shows a four-fold improvement over the unsubstituted analog.[1]

  • Synergistic Effect of Di-substitution: The most potent analogs are those that combine optimal substitutions at both the 2' and 4' positions. Compound 5 (BMS-187308), featuring a 2'-amino group and a 4'-isobutyl group, exhibits a remarkable subnanomolar IC50 value of 1.2 nM, highlighting a synergistic effect between these two substitutions.[1]

  • Influence of other 2'-Substituents: While the 2'-amino group provides the most significant enhancement in affinity, other substituents like nitro (Compound 7), hydroxyl (Compound 8), and chloro (Compound 9) also lead to improved potency compared to the unsubstituted analog, albeit to a lesser extent.[1]

The Endothelin Signaling Pathway

The endothelin signaling pathway is initiated by the binding of endothelin peptides to their receptors, ETA and ETB. This binding event triggers a cascade of intracellular events, primarily through the activation of G-proteins. The diagram below illustrates a simplified overview of the ETA receptor signaling cascade.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds G_Protein Gq/11 Protein ETA_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction & Cell Proliferation Ca_Release->Vasoconstriction PKC->Vasoconstriction

Caption: Simplified Endothelin-A (ETA) Receptor Signaling Pathway.

The binding of endothelin-1 (ET-1) to the ETA receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to vasoconstriction and cellular proliferation.[4] Biphenylsulfonamide antagonists competitively bind to the ETA receptor, preventing ET-1 from initiating this signaling cascade.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity is a critical step in drug discovery. Several biophysical techniques can be employed to quantify the interaction between a small molecule inhibitor and its protein target. Below are detailed protocols for three commonly used methods.

Fluorescence Polarization (FP) Competition Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer) upon binding to a larger protein. Unlabeled compounds compete with the tracer for binding, leading to a decrease in polarization.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Tracer Prepare Fluorescent Tracer Add_Tracer Add Tracer Tracer->Add_Tracer Receptor Prepare ETA Receptor Mix Mix Receptor and Analog Receptor->Mix Analogs Prepare Biphenylsulfonamide Analogs Analogs->Mix Mix->Add_Tracer Incubate Incubate to Equilibrium Add_Tracer->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot Plot Polarization vs. Analog Concentration Measure_FP->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Caption: Workflow for a Fluorescence Polarization Competition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled tracer (e.g., a fluorescent derivative of ET-1).

    • Prepare a stock solution of the purified ETA receptor.

    • Prepare serial dilutions of the N-2-biphenylyl-2-thiophenesulfonamide analogs to be tested.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the ETA receptor to each well.

    • Add the serially diluted analog solutions to the wells. Include control wells with no analog (for maximum polarization) and wells with a saturating concentration of a known potent inhibitor (for minimum polarization).

    • Add a fixed concentration of the fluorescent tracer to all wells.

  • Incubation:

    • Incubate the microplate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.[5]

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each analog.[6][7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Receptor_Prep Prepare ETA Receptor in Buffer Load_Receptor Load Receptor into Sample Cell Receptor_Prep->Load_Receptor Analog_Prep Prepare Analog in Identical Buffer Load_Analog Load Analog into Syringe Analog_Prep->Load_Analog Degas Degas Both Solutions Degas->Load_Receptor Degas->Load_Analog Titrate Inject Analog into Sample Cell Load_Receptor->Titrate Load_Analog->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Plot_Isotherm Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Model Fit Data to a Binding Model Plot_Isotherm->Fit_Model Determine_Parameters Determine Kd, n, and ΔH Fit_Model->Determine_Parameters

Caption: Workflow for Isothermal Titration Calorimetry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified ETA receptor in a suitable buffer.

    • Prepare a solution of the biphenylsulfonamide analog in the exact same buffer to minimize heats of dilution.[8]

    • Thoroughly degas both solutions to prevent air bubbles.[9]

  • Instrument Setup:

    • Load the receptor solution into the sample cell of the ITC instrument.

    • Load the analog solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the analog solution into the sample cell while maintaining a constant temperature.[10]

  • Data Acquisition:

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the analog to the receptor.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[4][11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rate constants).

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize ETA Receptor on Sensor Chip Association Inject Analog over Sensor Surface (Association) Immobilize->Association Prepare_Analogs Prepare Analogs in Running Buffer Prepare_Analogs->Association Dissociation Flow Buffer over Surface (Dissociation) Association->Dissociation Generate_Sensorgram Generate Sensorgram (Response vs. Time) Association->Generate_Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Generate_Sensorgram Regeneration->Association Next Cycle Fit_Kinetics Fit Data to Kinetic Models Generate_Sensorgram->Fit_Kinetics Calculate_Rates Calculate kon, koff, and KD Fit_Kinetics->Calculate_Rates

Sources

A Senior Application Scientist's Guide to the Validation of IC50 Values for Novel Thiophenesulfonamides: A Case Study of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically robust framework for the validation of the half-maximal inhibitory concentration (IC50) for novel thiophenesulfonamide compounds, using the exemplar molecule, N-2-biphenylyl-2-thiophenesulfonamide. As this specific molecule is not extensively characterized in public literature, this document serves as a roadmap for its initial biochemical and cellular profiling, establishing a methodology that ensures scientific rigor and data integrity.

We will focus on a highly relevant and validated target for sulfonamide-based inhibitors: human carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression. This guide is designed for researchers, drug discovery scientists, and pharmacologists, offering not just protocols, but the causal scientific reasoning behind the experimental choices, ensuring that the generated data is both reliable and contextualized.

Scientific Rationale: Selecting Carbonic Anhydrase IX as the Target

The sulfonamide moiety is a classic pharmacophore known to bind to the zinc ion within the active site of carbonic anhydrases (CAs).[1] CA IX is a transmembrane enzyme that is strongly induced by hypoxia, a common feature of the solid tumor microenvironment.[2][3] Its catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton—contributes to the acidification of the extracellular space, which promotes tumor growth, invasion, and metastasis.[4][5] This makes CA IX an excellent therapeutic target for anticancer agents.[1][4]

By targeting CA IX, we can position the validation of N-2-biphenylyl-2-thiophenesulfonamide within a therapeutically relevant context. This approach allows for a direct comparison with established CA IX inhibitors, providing a clear benchmark for its potency and potential.

cluster_0 Hypoxic Tumor Microenvironment cluster_1 CA IX Catalytic Activity cluster_2 Oncogenic Consequences Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX CA IX Protein Expression CAIX_Gene->CAIX CAIX_Activity CA IX CAIX->CAIX_Activity CO2 CO2 + H2O CO2->CAIX_Activity HCO3 HCO3- + H+ Acidosis Extracellular Acidosis HCO3->Acidosis CAIX_Activity->HCO3 Invasion Invasion & Metastasis Acidosis->Invasion Proliferation Cell Proliferation & Survival Acidosis->Proliferation

Caption: Role of CA IX in the hypoxic tumor microenvironment.

The Validation Workflow: A Dual-Pronged Approach

To establish a robust IC50 value, a multi-step validation process is essential. We will employ a primary enzymatic assay to determine direct inhibitory activity against the purified protein, followed by a secondary cell-based assay to confirm potency in a more physiologically relevant system. This dual approach ensures that the compound's activity is not an artifact of a cell-free system and that it can engage its target in a cellular context.

Start Novel Compound: N-2-biphenylyl-2-thiophenesulfonamide Assay1 Primary Screen: Enzymatic Assay (Cell-Free) Start->Assay1 Test direct inhibition Assay2 Secondary Screen: Cell-Based Assay Assay1->Assay2 Confirm cellular activity DataAnalysis Data Analysis: Dose-Response Curve Fitting Assay2->DataAnalysis Generate data points IC50 Validated IC50 Value DataAnalysis->IC50 Calculate potency

Caption: Experimental workflow for IC50 validation.

Primary Validation: Cell-Free Enzymatic Assay

The most direct method to measure the inhibition of CA IX is a stopped-flow spectrophotometric assay that monitors the enzyme-catalyzed hydration of CO2.[6][7] This technique provides a real-time measurement of catalytic activity. An alternative, more accessible method is a colorimetric assay that measures the esterase activity of CA IX using 4-Nitrophenyl acetate (4-NPA) as a substrate.[8][9] We will detail the latter due to its broader applicability.

Experimental Protocol: CA IX Esterase Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[9]

Materials:

  • Recombinant Human Carbonic Anhydrase IX (rhCA9)[8]

  • N-2-biphenylyl-2-thiophenesulfonamide (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)[10][11]

  • U-104 (SLC-0111) (Comparator Compound)[12]

  • CA Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)[8]

  • Substrate: 4-Nitrophenyl acetate (4-NPA) stock in acetone or DMSO[8]

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound, Acetazolamide, and U-104 in 100% DMSO.

    • Perform serial dilutions in CA Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation:

    • Dilute rhCA9 to a working concentration (e.g., 20 ng/µL) in ice-cold CA Assay Buffer.[8] The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Assay Setup (96-well plate):

    • Blank Wells: 95 µL Assay Buffer.

    • Enzyme Control (100% Activity) Wells: 85 µL Assay Buffer + 10 µL of vehicle (e.g., 1% DMSO in buffer).

    • Test Compound Wells: 85 µL Assay Buffer + 10 µL of each compound dilution.

    • Positive Control Wells: 85 µL Assay Buffer + 10 µL of each Acetazolamide/U-104 dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 5 µL of the diluted rhCA9 working solution to the Enzyme Control, Test Compound, and Positive Control wells. Do not add enzyme to the Blank wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the 4-NPA stock to its final concentration (e.g., 2 mM) in Assay Buffer.[8]

    • Initiate the reaction by adding 5 µL of the 4-NPA working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.[8]

Secondary Validation: Cell-Based Assay

To assess the compound's efficacy in a cellular environment, we will use a cell line known to overexpress CA IX under hypoxic conditions, such as the HT-29 human colorectal adenocarcinoma cell line.[13] The assay will measure the inhibition of cell viability, which is a downstream consequence of inhibiting a critical survival protein like CA IX.

Experimental Protocol: Hypoxia-Induced Cell Viability Assay (MTT)

Materials:

  • HT-29 cells (or other suitable cell line, e.g., MDA-MB-231)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • N-2-biphenylyl-2-thiophenesulfonamide, Acetazolamide, U-104

  • 96-well cell culture plates

  • Hypoxia chamber or incubator (1% O2, 5% CO2, 37°C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed HT-29 cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a standard normoxic incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test and control compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only wells as a negative control (100% viability).

  • Hypoxic Incubation:

    • Place the plate in a hypoxic incubator (1% O2) for 48-72 hours. The duration should be sufficient to induce robust CA IX expression and allow for measurable effects on cell viability.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Gently aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

For both assays, the goal is to generate a dose-response curve and calculate the IC50 value.

  • Data Normalization:

    • For the enzymatic assay, calculate the reaction rate (Vmax, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Convert the rates to a percentage of inhibition relative to the enzyme control (0% inhibition) and the background (100% inhibition).

    • For the cell-based assay, subtract the average absorbance of blank wells and normalize the data to the vehicle-treated control wells (100% viability). Convert this to percent inhibition: 100 - (% Viability).

  • Curve Fitting:

    • Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) model.[14][15] This is typically a four-parameter logistic (4PL) equation.

    • Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))

  • IC50 Determination:

    • The IC50 is the concentration of the inhibitor that produces a 50% response between the top and bottom plateaus of the curve.[16][17] This value will be calculated by the analysis software (e.g., GraphPad Prism, Origin).

    • It is crucial to perform experiments with sufficient biological and technical replicates to ensure the reliability of the calculated IC50.[14]

Comparative Analysis

The potency of N-2-biphenylyl-2-thiophenesulfonamide should be contextualized by comparing its IC50 and/or Ki values against the well-characterized inhibitors used as controls.

CompoundTargetAssay TypeIC50 / Kᵢ (nM)Selectivity Profile
N-2-biphenylyl-2-thiophenesulfonamide CA IXEnzymaticTo be determinedTo be determined
N-2-biphenylyl-2-thiophenesulfonamide CA IXCell-BasedTo be determinedTo be determined
Acetazolamide CA IXEnzymatic~30 (IC50)[10][11]Broad-spectrum CA inhibitor
U-104 (SLC-0111) CA IXEnzymatic~45 (Kᵢ)[12]Selective for CA IX and CA XII over CA I/II[12]

Note: IC50 values are assay-dependent and should be compared directly only when determined under identical conditions. Kᵢ (inhibition constant) is a more absolute measure of binding affinity.

Conclusion and Best Practices

This guide outlines a rigorous, two-tiered strategy for the initial validation of N-2-biphenylyl-2-thiophenesulfonamide as a carbonic anhydrase IX inhibitor. By grounding the experimental design in established scientific principles and employing both biochemical and cell-based methodologies, researchers can generate high-confidence IC50 values.

Key Pillars for Trustworthy Data:

  • Orthogonal Validation: Never rely on a single assay format. The convergence of data from cell-free and cell-based experiments provides a much stronger validation case.

  • Appropriate Controls: The use of both positive (known inhibitors) and negative (vehicle) controls is non-negotiable for data normalization and interpretation.

  • Statistical Rigor: All experiments must be performed with sufficient replicates to allow for robust statistical analysis and the reporting of confidence intervals for IC50 values.

  • Comprehensive Reporting: When publishing or presenting data, always include detailed experimental conditions, as IC50 values are highly dependent on factors like enzyme/cell concentration, substrate concentration, and incubation time.[14][15]

By following this framework, the scientific community can ensure that novel inhibitors like N-2-biphenylyl-2-thiophenesulfonamide are characterized with the accuracy and depth required for advancement in drug discovery programs.

References

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link]

  • Pastorekova, S., & Supuran, C. T. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. The FEBS Journal. [Link]

  • Svasti, J., & Sritularak, B. (2012). Carbonic anhydrase IX: regulation and role in cancer. Journal of Biomedicine and Biotechnology. [Link]

  • Pastorekova, S., & Supuran, C. T. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed. [Link]

  • Riemann, A., et al. (2018). Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity. Journal of Cancer. [Link]

  • Ilie, M. A., & Supuran, C. T. (2019). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. International Journal of Molecular Sciences. [Link]

  • David, S., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [Link]

  • Tykvart, J., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS Discovery. [Link]

  • Tykvart, J., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • De Simone, G., & Supuran, C. T. (2017). Plasmatic carbonic anhydrase IX as a diagnostic marker for clear cell renal cell carcinoma. Expert Opinion on Therapeutic Targets. [Link]

  • Aljubouri, R. S., & Naser, N. H. (2023). Acetazolamide with the human carbonic anhydrase IX (PDB code: 6U4T) (2D). ResearchGate. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Request PDF on ResearchGate. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

Sources

A Comparative Guide to the Spectroscopic Identification of N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Identification in Drug Discovery

In the landscape of drug development, the precise and unequivocal identification of a molecular entity is the bedrock upon which all subsequent research is built. An error in structural confirmation can lead to the invalidation of extensive biological, toxicological, and clinical data, resulting in significant financial and temporal losses. N-2-biphenylyl-2-thiophenesulfonamide, a compound featuring the pharmacologically significant sulfonamide and thiophene moieties, represents a class of molecules with potential therapeutic applications.[1] The robust characterization of such compounds is therefore not merely a procedural step but a critical scientific necessity.

Molecular Structure and Spectroscopic Rationale

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate its spectral behavior. N-2-biphenylyl-2-thiophenesulfonamide is comprised of three key regions: the biphenyl group, the thiophene ring, and the linking sulfonamide bridge. Each of these components will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

Caption: Molecular structure of N-2-biphenylyl-2-thiophenesulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For N-2-biphenylyl-2-thiophenesulfonamide, we expect distinct regions for the aromatic protons and a single, likely broad, resonance for the sulfonamide N-H proton.

Causality and Predictions:

  • Biphenyl Protons (9H): The biphenyl system will present a complex multiplet region, typically between δ 7.0-8.0 ppm.[2][3][4] The protons on the phenyl ring attached to the sulfonamide will be influenced by its electron-withdrawing nature, potentially shifting them downfield compared to the unsubstituted phenyl ring.

  • Thiophene Protons (3H): The three protons on the thiophene ring will appear as a distinct set of signals. Based on data for similar 2-substituted thiophenes, these protons typically resonate between δ 7.0-8.0 ppm.[5][6] The coupling pattern will be characteristic: a doublet of doublets for H3, a doublet of doublets for H4, and a doublet of doublets for H5, reflecting their coupling to each other.

  • Sulfonamide Proton (1H): The N-H proton of the sulfonamide will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but can be expected in the δ 8-11 ppm range. This peak will disappear upon D₂O exchange, a key validation step.

Comparative Data Analysis: Spectral data for 2-aminobiphenyl shows a complex aromatic region between δ 6.7-7.5 ppm.[2][3] Upon formation of the sulfonamide, the protons on the associated ring (C1' to C6') are expected to shift downfield due to the deshielding effect of the -SO₂- group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Comparative Data (Analog)
Biphenyl Protons7.20 - 7.80m2-Aminobiphenyl: 6.7-7.5 ppm[2][3]
Thiophene H3, H4, H57.10 - 7.90m (dd, dd, dd)Thiophenesulfonamides: ~7.1-7.9 ppm[5]
Sulfonamide N-H8.0 - 11.0br sN-substituted sulfonamides show wide variance[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of N-2-biphenylyl-2-thiophenesulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] DMSO-d₆ is often preferred for sulfonamides to ensure clear observation of the N-H proton.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

  • Acquisition:

    • Record the spectrum at a standard temperature (e.g., 298 K).

    • Use a standard 30° or 90° pulse sequence.

    • Set the spectral width to encompass a range of 0-12 ppm.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • Validation (D₂O Exchange): After the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the N-H signal confirms its assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. We predict 16 distinct signals, corresponding to the 16 carbon atoms in the asymmetric structure.

Causality and Predictions:

  • Biphenyl Carbons (12C): The 12 carbons of the biphenyl moiety will appear in the aromatic region (δ 110-150 ppm).[9] The carbon atom directly bonded to the nitrogen (C2') will be shifted downfield. The quaternary carbons involved in the biphenyl linkage (C1' and C1'') will have characteristically lower intensities.

  • Thiophene Carbons (4C): The four carbons of the thiophene ring will also resonate in the aromatic region.[10] The carbon attached to the sulfonyl group (C2) will be the most downfield of the thiophene carbons, likely in the δ 135-145 ppm range.

  • Comparative Data Analysis: Data for biphenyl shows signals around δ 127-141 ppm.[9] For 2-thiophenesulfonyl chloride, the carbon signals are in the range of δ 128-143 ppm.[10] The final spectrum of the target molecule will be a composite of these, with shifts influenced by the electronic effects of the connecting sulfonamide bridge.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Comparative Data (Precursor/Analog)
Biphenyl Quaternary (C1', C1'')130 - 145Biphenyl: ~141 ppm[9]
Biphenyl CH115 - 1352-Aminobiphenyl: ~115-130 ppm[11]
Thiophene Quaternary (C2)135 - 1452-Thiophenesulfonyl chloride: ~143 ppm[10]
Thiophene CH (C3, C4, C5)125 - 1352-Thiophenesulfonyl chloride: ~128-134 ppm[10]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-30 mg) may be required for faster acquisition.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer, observing the ¹³C nucleus (e.g., at 101 MHz).[12]

  • Acquisition:

    • Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

    • 2D NMR experiments like HSQC and HMBC can be run to definitively correlate proton and carbon signals, providing unequivocal assignments.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their vibrational frequencies.

Causality and Predictions:

  • N-H Stretch: A characteristic sharp or moderately broad peak is expected around 3200-3400 cm⁻¹ for the sulfonamide N-H bond.[1][7]

  • S=O Stretches: The sulfonyl group (-SO₂-) is a very strong infrared absorber and will give rise to two intense, sharp bands: an asymmetric stretch (νas) typically around 1330-1370 cm⁻¹ and a symmetric stretch (νs) around 1150-1180 cm⁻¹.[7] The presence of both strong bands is a definitive indicator of the sulfonamide group.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations will be observed as a series of medium-intensity bands in the 1450-1600 cm⁻¹ region.[1]

Comparative Data Analysis: Spectra of various sulfonamide-containing drugs consistently show the strong asymmetric and symmetric S=O stretching bands.[1][7] IR data for 2-thiophenesulfonyl chloride also confirms the characteristic absorptions for the thiophene ring and the sulfonyl chloride group.[14][15][16]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Comparative Data (Functional Group)
N-H Stretch3200 - 3400Medium, Sharp/BroadSulfonamides: ~3300 cm⁻¹[1]
Aromatic C-H Stretch3000 - 3100Medium-WeakGeneral Aromatic
Aromatic C=C Stretch1450 - 1600MediumGeneral Aromatic
S=O Asymmetric Stretch1330 - 1370Strong, SharpSulfonamides: ~1336 cm⁻¹[17]
S=O Symmetric Stretch1150 - 1180Strong, SharpSulfonamides: ~1155 cm⁻¹[17]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient.[15] Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Causality and Predictions:

  • Molecular Ion (M⁺•): Using Electron Ionization (EI), we expect to see the molecular ion peak corresponding to the exact mass of the molecule (C₁₆H₁₃NO₂S₂). The calculated monoisotopic mass is 315.0388 Da . The presence of two sulfur atoms will give a characteristic isotopic pattern for the M+2 peak.

  • Key Fragmentation Pathways: The most common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C(thiophene) bond.[18]

    • Cleavage of S-N bond: This can lead to two primary fragments: the biphenylaminyl radical cation [C₁₂H₁₀N]⁺• (m/z 168) and the thiophenesulfonyl cation [C₄H₃O₂S₂]⁺ (m/z 147).

    • Cleavage of S-C bond: This can produce the 2-biphenylylsulfonamide radical cation [C₁₂H₁₁N-SO₂]⁺• and the thiophenyl cation [C₄H₃S]⁺ (m/z 83).

    • Loss of SO₂: A common fragmentation is the loss of sulfur dioxide (SO₂, 64 Da) from larger fragments. For instance, the [M - SO₂]⁺• ion would appear at m/z 251.

M Molecular Ion (M⁺•) m/z = 315 F1 [M - SO₂]⁺• m/z = 251 M->F1 - SO₂ F2 [Biphenyl-NH]⁺• m/z = 168 M->F2 S-N cleavage F3 [Thiophene-SO₂]⁺ m/z = 147 M->F3 S-N cleavage F4 [Thiophene]⁺ m/z = 83 F3->F4 - SO₂

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of Electron Ionization (EI) for fragmentation data or Electrospray Ionization (ESI) for accurate mass determination (HRMS).[5]

  • Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 40 to 500.

  • Acquisition (HRMS-ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive or negative ion mode.

    • This will provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition.

Workflow and Conclusion

The comprehensive identification of N-2-biphenylyl-2-thiophenesulfonamide is a multi-step, self-validating process where each technique provides a unique and complementary piece of the structural puzzle.

cluster_exp Experimental Acquisition cluster_analysis Data Analysis & Interpretation A Sample Preparation (in CDCl₃/DMSO-d₆) B ¹H & ¹³C NMR Acquisition A->B C FT-IR (ATR) Acquisition A->C D MS (EI & HRMS) Acquisition A->D E NMR: Proton/Carbon Environment & Connectivity B->E F IR: Functional Group Identification (SO₂, N-H) C->F G MS: Molecular Weight & Fragmentation Pattern D->G H Structure Confirmation N-2-biphenylyl-2- thiophenesulfonamide E->H F->H G->H

Caption: General workflow for spectroscopic identification.

By systematically applying these spectroscopic methods and comparing the acquired data with the predicted values derived from known precursors and analogs, a researcher can achieve an unambiguous structural confirmation. The combination of NMR data to establish the carbon-hydrogen framework, IR spectroscopy to confirm critical functional groups, and mass spectrometry to verify molecular weight and fragmentation provides the requisite evidence for the definitive identification of N-2-biphenylyl-2-thiophenesulfonamide, satisfying the rigorous standards of modern drug discovery and development.

References

  • NIST. 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518. National Institutes of Health. [Link]

  • Google Patents.
  • Al-Sabha, T. N. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2821. [Link]

  • SpectraBase. 2-Aminobiphenyl, N-chlorodifluoroacetyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 2-Aminobiphenyl - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. Thiophene-2-sulfonyl chloride - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. Simple Tests for Identification of Sulfonamides. [Link]

  • Dalia, A. B., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8196. [Link]

  • The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]

  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]

  • PubChem. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • Al-Khafaji, N. A. H., & Jarad, A. J. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1629. [Link]

  • Arcoria, A., et al. (1973). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 38(19), 3435-3437. [Link]

  • PubChem. N-(2-piperidinophenyl)-2-thiophenesulfonamide | C15H18N2O2S2 | CID 2814040. National Institutes of Health. [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

  • Mary, Y. S., et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 236-249. [Link]

  • Defense Technical Information Center. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

  • ResearchGate. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]

  • Wang, Z., et al. (2023). Speciation and molecular characterization of thiophenic and sulfide compounds in petroleum by sulfonation and methylation followed by electrospray mass spectrometry. Analytica Chimica Acta, 1245, 340854. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. [Link]

  • NIST. N-phenyl-2-thiophenesulfonamide. NIST Chemistry WebBook. [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • Goldstein, M. G., Russell, M. A., & Willis, H. W. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(8), 1275-1285. [Link]

  • Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. [Link]

  • ResearchGate. (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. [Link]

  • Journal of Molecular Structure. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. [Link]

  • MDPI. The First 1 H NMR Total Assignment and a Quantum-Mechanically Driven Full Spin Analysis of the Steroid Hormone Equilenin. [Link]

  • VCU Scholars Compass. TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy)2(ox)]Cl. [Link]

  • ResearchGate. Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of N-2-Biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides a comprehensive technical overview for the synthesis, characterization, and contextual performance of N-2-biphenylyl-2-thiophenesulfonamide, a molecule of interest at the intersection of biphenyl and thiophene sulfonamide chemistries. Given the scarcity of direct experimental literature on this specific compound, this document serves as a robust, experience-driven protocol for its preparation and a comparative framework against established alternatives.

The structural motif of N-2-biphenylyl-2-thiophenesulfonamide is intriguing. Biphenylsulfonamides are a well-established class of compounds, notably investigated as endothelin receptor antagonists.[1][2] Similarly, the thiophene sulfonamide moiety is a key pharmacophore in various biologically active molecules, including enzyme inhibitors.[3] The combination of these two scaffolds suggests potential for novel pharmacological activity.

This guide is structured to provide not just a method, but a validated experimental rationale, enabling researchers to reproduce and build upon this work with confidence.

Part 1: Proposed Synthesis and Characterization of N-2-Biphenylyl-2-thiophenesulfonamide

The most direct and widely employed method for the synthesis of N-arylsulfonamides is the reaction of a sulfonyl chloride with an appropriate amine.[4] In this case, the proposed synthesis involves the reaction of 2-thiophenesulfonyl chloride with 2-aminobiphenyl.

Diagram of the Proposed Synthetic Workflow

cluster_reaction Sulfonamide Formation reagent1 2-Thiophenesulfonyl chloride reaction_step + reagent1->reaction_step reagent2 2-Aminobiphenyl reagent2->reaction_step product N-2-Biphenylyl-2-thiophenesulfonamide reaction_step->product Pyridine, CH2Cl2, 0°C to RT ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds PLC Phospholipase C ETAR->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Target_Compound N-2-Biphenylyl-2-thiophenesulfonamide (Hypothetical Antagonist) Target_Compound->ETAR Blocks

Sources

Safety Operating Guide

N-2-biphenylyl-2-thiophenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a complex, heteroatom-rich organic molecule, N-2-biphenylyl-2-thiophenesulfonamide requires rigorous, specialized handling and disposal protocols. Standard laboratory solvent disposal methods are insufficient and environmentally hazardous for this class of compounds.

Below is the comprehensive operational and disposal guide designed for researchers and EHS professionals, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and EPA standards.

Physicochemical Hazard Profile & Causality

To understand the disposal protocol, one must first understand the causality dictated by the molecule's architecture:

  • Biphenyl Core (High Thermal Stability): The biphenyl moiety is highly stable. If incinerated at low temperatures, it resists complete oxidation, leading to the formation of highly carcinogenic Polycyclic Aromatic Hydrocarbons (PAHs) and soot[1]. Therefore, destruction requires high-activation-energy thermal environments.

  • Thiophene & Sulfonamide Moieties (High Sulfur/Nitrogen): This compound contains multiple heteroatoms (sulfur in the thiophene ring and sulfonamide linkage; nitrogen in the sulfonamide). Combustion of these groups generates significant quantities of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx)[2]. These gases are severe respiratory hazards and primary contributors to acid rain[3].

  • Operational Causality: Because of these structural features, this chemical cannot be poured down the drain, placed in general biohazard bins, or routed to low-temperature municipal incinerators. It must be processed in a high-temperature hazardous waste incinerator equipped with alkaline flue gas desulfurization (FGD) scrubbers[4].

Step-by-Step Waste Segregation and Storage Protocol

Proper upstream management prevents dangerous cross-reactions and ensures the waste is accepted by specialized incineration facilities.

  • Primary Containment: Collect the chemical (whether as a solid powder or dissolved in organic solvents like DMSO/DMF) in a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles are required to prevent solvent degradation[5].

  • Chemical Segregation: Strictly segregate this waste from strong oxidizers, strong acids, and halogenated waste streams. Mixing with oxidizers can trigger premature, uncontrolled exothermic reactions with the electron-rich thiophene ring[6].

  • Compliant Labeling: Clearly label the container as "Hazardous Waste - Toxic Organic (Non-Halogenated, High-Sulfur/Nitrogen)". Include the full chemical name (N-2-biphenylyl-2-thiophenesulfonamide) and CAS number, strictly avoiding abbreviations[5].

  • Secondary Storage: Store the sealed container in a designated secondary containment tray within a ventilated, flammable storage cabinet until EHS pickup[6].

Spill Response and Decontamination Workflow

In the event of a spill, immediate and methodical action is required to prevent aerosolization and dermal exposure. This protocol is self-validating by neutralizing the specific hazards of the sulfonamide.

  • PPE & Assessment: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator (crucial if the solid powder is aerosolized)[7].

  • Inert Containment: For solutions, surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth[7]. Do not use combustible materials like sawdust, as they can act as fuel if a reaction occurs.

  • Safe Collection: Carefully sweep the absorbed material using non-sparking tools to prevent static discharge. Place the material into a sealable hazardous waste bucket[7].

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent (e.g., 1% sodium bicarbonate solution) to neutralize any residual acidity from the sulfonamide group, followed by a thorough water rinse. Collect all wash water as hazardous waste.

Final Destruction: High-Temperature Incineration Workflow

The ultimate disposal of N-2-biphenylyl-2-thiophenesulfonamide relies on specialized thermal destruction and gas scrubbing.

  • High-Temperature Combustion: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,100 °C (2,000 °F) with a residence time of >2.0 seconds[1]. This extreme environment ensures the complete cleavage of the stable biphenyl and thiophene rings.

  • Quench & Scrubbing: The resulting flue gas, heavily laden with SO2 and NOx, is rapidly cooled in a quench chamber. It then passes through a packed-bed alkaline wet scrubber utilizing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2)[3].

  • Neutralization: The scrubber chemically neutralizes the acidic SOx gases, converting them into harmless, soluble sulfate salts (e.g., Na2SO4) before the clean gas is emitted from the stack[4].

Quantitative Disposal & Incineration Parameters

ParameterTarget ValueMechanistic Rationale
Incineration Temperature > 1,100 °CCleaves highly stable biphenyl and thiophene aromatic systems; prevents PAH formation.
Residence Time > 2.0 secondsEnsures complete oxidation of carbonaceous particulate matter.
Scrubber pH (Alkaline) 8.0 - 9.0Neutralizes acidic SOx and NOx combustion byproducts into soluble salts.
Waste Segregation Category Non-Halogenated, High-SulfurPrevents mixing with incompatible oxidizers; flags waste for SOx-scrubber-equipped facilities.

Disposal Lifecycle Visualization

G Gen Waste Generation (N-2-biphenylyl-2-thiophenesulfonamide) Seg Waste Segregation (Non-Halogenated, S/N-Rich) Gen->Seg Store Secondary Containment & Storage Seg->Store Incinerate High-Temp Incineration (>1100°C, >2s residence) Store->Incinerate Gas Flue Gas (Contains SOx, NOx, CO2) Incinerate->Gas Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gas->Scrubber Stack Clean Stack Emission & Neutralized Salts Scrubber->Stack

Workflow for the segregation, high-temperature incineration, and SOx scrubbing of sulfonamide waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Incineration in Hazardous Waste Management. EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]

  • Envitech, Inc. Air Pollution Control Innovations: Packed Bed Absorbers for SOx Removal. Available at:[Link]

  • Joseph, G. T., & Beechler, D. S. APTI Course 415: Control of Gaseous Emissions. Student Manual. U.S. Department of Energy Office of Scientific and Technical Information (OSTI). Available at:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-2-biphenylyl-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently encounter novel chemical entities for which comprehensive safety data is not yet available. N-2-biphenylyl-2-thiophenesulfonamide is one such compound. This guide provides a robust framework for its safe handling, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a foundational principle of laboratory safety: in the absence of specific data, a novel compound should be treated as at least as hazardous as its constituent parts.[1]

Deconstructing the Hazard: A Structure-Based Risk Assessment

The potential hazards of N-2-biphenylyl-2-thiophenesulfonamide can be inferred by examining its primary structural components: the biphenyl group, the thiophene ring, and the sulfonamide functional group.

  • Biphenyl Moiety: Biphenyl is a known irritant, causing irritation to the skin, eyes, and respiratory system.[2][3] It is also classified as very toxic to aquatic life, which underscores the need for stringent waste containment.[2][3]

  • Thiophene-Sulfonamide Core: The precursor, 2-Thiophenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[4] The resulting sulfonamide, 2-Thiophenesulfonamide, is also known to cause skin, eye, and respiratory irritation.[5][6]

  • Solid Powder Nature: As a solid, the compound presents an inhalation hazard, particularly when being weighed or transferred. Fine powders can easily become airborne and be inhaled, causing respiratory tract irritation.[7]

Based on this analysis, we must assume N-2-biphenylyl-2-thiophenesulfonamide is, at a minimum, a skin, eye, and respiratory irritant with potential for more severe effects and is hazardous to the environment.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is the primary barrier between the researcher and chemical exposure.[8][9] The following table outlines the minimum required PPE for handling N-2-biphenylyl-2-thiophenesulfonamide in various laboratory scenarios.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Compound ANSI Z87.1-compliant safety goggles and a face shield.[1][10]Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[7][11]Fully fastened laboratory coat. A chemical-resistant apron is recommended.[7][12]Required. All handling of solids must occur within a certified chemical fume hood or a powder containment enclosure.[7][13]
Preparing Solutions ANSI Z87.1-compliant safety goggles. A face shield is recommended for larger volumes.[10]Chemically resistant gloves (nitrile or neoprene).[11]Fully fastened laboratory coat.[8]Work should be performed in a chemical fume hood to avoid inhalation of vapors or aerosols.[10]
Conducting Reactions & Workup ANSI Z87.1-compliant safety goggles.Chemically resistant gloves (nitrile or neoprene).[14]Fully fastened laboratory coat.All operations should be conducted within a chemical fume hood.[11]
Handling Waste & Decontamination ANSI Z87.1-compliant safety goggles and a face shield.[11]Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[7]Fully fastened laboratory coat. Consider a chemical-resistant apron.[12]Performed within a chemical fume hood.

Operational Plan: A Step-by-Step Procedural Guide

Safe handling extends beyond simply wearing PPE; it involves a systematic workflow designed to minimize exposure at every step.

  • Designated Area: All work with N-2-biphenylyl-2-thiophenesulfonamide should be performed in a designated area, clearly marked with appropriate hazard signs.[1]

  • Fume Hood Verification: Before starting, ensure the chemical fume hood is functioning correctly, with the sash positioned at the appropriate height to maintain proper airflow.[10]

  • Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[10][15]

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Gloves (First Pair) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (Second Pair) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.